molecular formula C8H7BrN2O B596974 7-Bromo-6-methoxy-1H-indazole CAS No. 1374651-66-7

7-Bromo-6-methoxy-1H-indazole

Katalognummer: B596974
CAS-Nummer: 1374651-66-7
Molekulargewicht: 227.061
InChI-Schlüssel: CDNNAGDQXPYXMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-6-methoxy-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.061. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-bromo-6-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-3-2-5-4-10-11-8(5)7(6)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNNAGDQXPYXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305120
Record name 1H-Indazole, 7-bromo-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374651-66-7
Record name 1H-Indazole, 7-bromo-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374651-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 7-bromo-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 7-Bromo-6-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthetic route is designed for efficiency and regiochemical control, starting from a commercially available precursor. This document will delve into the strategic considerations behind the chosen pathway, provide a detailed step-by-step experimental procedure, and offer insights into the underlying chemical principles.

Introduction and Strategic Overview

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are isosteres of indole and are recognized as "privileged structures" in medicinal chemistry. The indazole core is a feature of numerous biologically active molecules with a wide range of therapeutic applications, including anti-inflammatory, anti-tumor, and anti-HIV agents. The specific substitution pattern of a bromine atom at the 7-position and a methoxy group at the 6-position offers unique opportunities for further functionalization and modulation of physicochemical and pharmacological properties.

The synthetic strategy outlined herein is a multi-step sequence commencing with the commercially available 3-Methyl-4-nitroanisole . This starting material is strategically advantageous as it possesses the requisite arrangement of a methyl and a methoxy group on the benzene ring, which will ultimately become the 6- and 7-positions of the indazole core, respectively.

The overall synthetic transformation can be visualized as follows:

Synthetic_Pathway Start 3-Methyl-4-nitroanisole Intermediate1 4-Methoxy-2-methylaniline Start->Intermediate1 Reduction Intermediate2 5-Bromo-4-methoxy-2-methylaniline Intermediate1->Intermediate2 Bromination Product This compound Intermediate2->Product Diazotization & Cyclization Bromination_Mechanism A 4-Methoxy-2-methylaniline B Resonance Structures A->B Electron donation from -NH2 and -OCH3 C Electrophilic Attack by Br+ B->C D Sigma Complex C->D Formation of arenium ion E 5-Bromo-4-methoxy-2-methylaniline D->E Deprotonation Indazole_Formation Aniline 5-Bromo-4-methoxy-2-methylaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl Cyclization Intramolecular Electrophilic Attack Diazonium->Cyclization Heating Indazole This compound Cyclization->Indazole Deprotonation

An In-Depth Technical Guide to 7-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Heterocyclic Building Block

7-Bromo-6-methoxy-1H-indazole is a substituted indazole derivative that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. The indazole scaffold itself is a privileged structure, known to be a core component in numerous biologically active compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties. The specific substitution pattern of a bromine atom at the 7-position and a methoxy group at the 6-position of the indazole ring provides synthetic handles for further molecular elaboration, making it an attractive starting material for the synthesis of more complex molecules and compound libraries. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a compound is paramount for its effective utilization in research and development. While experimental data for this compound is not extensively documented in publicly available literature, we can compile its known identifiers and draw inferences from closely related analogs.

PropertyValueSource
CAS Number 1374651-66-7Chemical Supplier Data
Molecular Formula C₈H₇BrN₂OCalculated
Molecular Weight 227.06 g/mol Calculated
Predicted Boiling Point 363.4 ± 22.0 °CPrediction for isomer (CAS 1374651-60-1)
Predicted Density 1.678 ± 0.06 g/cm³Prediction for isomer (CAS 1374651-60-1)
Predicted pKa 12.11 ± 0.40Prediction for isomer (CAS 1374651-60-1)
Solubility Expected to be soluble in polar aprotic solvents like DMSO and DMF, with limited solubility in water.Inferred from related bromo-indoles

Spectroscopic Insights:

  • ¹H NMR: The methoxy group (OCH₃) protons are expected to appear as a singlet in the range of δ 3.8–4.0 ppm. The aromatic protons will exhibit a specific splitting pattern characteristic of the substitution on the indazole ring.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic peaks for N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-O stretching of the methoxy group.

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be approached through various strategic routes. While a specific, validated protocol for this compound is not detailed in the available literature, a general and adaptable synthetic strategy can be devised based on established methodologies for analogous compounds. A common and effective approach involves the diazotization of a suitably substituted aniline followed by an intramolecular cyclization.

A plausible synthetic pathway could commence from a commercially available substituted aniline. For instance, a synthesis for the related 7-Bromo-5-methoxy-1H-indazole starts from 4-methoxy-2-methyl aniline[2]. Adapting this, a potential synthesis for this compound could be conceptualized as follows:

Conceptual Synthetic Workflow

Synthesis_Workflow A Substituted Aniline (e.g., 3-Bromo-4-methoxy-2-methylaniline) B Diazotization (NaNO₂, HCl) A->B Step 1 C Intramolecular Cyclization B->C Step 2 D This compound C->D Product Formation

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, adapted from related syntheses):

Step 1: Diazotization of 3-Bromo-4-methoxy-2-methylaniline

  • Rationale: The conversion of the primary amine group of the aniline derivative into a diazonium salt is a classic and efficient method to generate a reactive intermediate for subsequent cyclization. The use of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures is crucial to ensure the stability of the diazonium salt.

  • Procedure:

    • Suspend 3-Bromo-4-methoxy-2-methylaniline (1.0 eq) in a suitable acidic solution (e.g., 8 M HCl) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

  • Rationale: The in situ generated diazonium salt can undergo a variety of cyclization reactions. For the formation of the indazole ring, a subsequent reaction, often involving a reducing agent or a specific set of conditions to promote ring closure, is necessary. The exact conditions would need to be optimized.

  • Procedure (Illustrative):

    • To the cold diazonium salt solution, a reducing agent (e.g., stannous chloride in concentrated HCl) could be added portion-wise, while carefully controlling the temperature.

    • Alternatively, the reaction could proceed via a different cyclization pathway depending on the specific reagents and conditions employed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion is indicated by TLC analysis.

    • Work-up would typically involve neutralization of the acid, extraction with an organic solvent, and purification by column chromatography to yield the desired this compound.

Self-Validation and Quality Control:

Each step of the synthesis must be monitored for completion and purity.

  • Thin Layer Chromatography (TLC): To track the progress of the reaction and identify the presence of starting material, intermediates, and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and any isolated intermediates.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range is a good indicator of the purity of the final crystalline product.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The bromine atom at the 7-position is particularly useful as it allows for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

Potential Therapeutic Targets:

Derivatives of substituted indazoles have been investigated for their activity against a variety of biological targets. While specific studies on this compound are limited, the broader class of compounds suggests potential for:

  • Kinase Inhibition: Many indazole derivatives are known to be potent inhibitors of various protein kinases, which are key targets in oncology. The ability to modify the 7-position allows for the exploration of interactions with the ATP-binding site of kinases.

  • Anti-inflammatory Agents: Substituted indazoles have shown promise as inhibitors of enzymes involved in inflammatory pathways.

  • Antimicrobial Agents: The indazole nucleus has been incorporated into molecules with antibacterial and antifungal activities.

Illustrative Signaling Pathway Involvement (Conceptual):

The following diagram illustrates a conceptual mechanism where an indazole derivative, synthesized from this compound, acts as a kinase inhibitor.

Kinase_Inhibition cluster_0 Kinase Signaling Pathway ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Indazole Indazole Derivative (from this compound) Indazole->Kinase Inhibition

Caption: Conceptual diagram of a this compound derivative acting as a kinase inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling similar bromo-aromatic and heterocyclic compounds should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising and versatile chemical entity for the advancement of drug discovery programs. Its strategic substitution pattern offers a gateway to a vast chemical space of novel indazole derivatives. While a comprehensive experimental characterization is still emerging, the foundational knowledge of its properties and the potential for its synthetic elaboration underscore its importance for medicinal chemists and researchers in the pharmaceutical sciences. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its therapeutic potential.

References

  • (Reference to a general review on the biological activities of indazoles - to be added
  • (Reference to a general review on the synthesis of indazoles - to be added
  • (Reference to a source for predicted physicochemical properties - to be added

Sources

An In-Depth Technical Guide to 7-Bromo-6-methoxy-1H-indazole: A Key Heterocyclic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-Bromo-6-methoxy-1H-indazole, a substituted indazole of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical identity, structural features, a plausible synthetic pathway, and its established and potential applications as a crucial building block in the creation of novel therapeutic agents.

Core Molecular Identity: CAS Number and Structure

This compound is registered under the CAS number 1374651-66-7 . Its molecular formula is C₈H₇BrN₂O, corresponding to a molecular weight of approximately 227.06 g/mol .

The chemical structure of this compound is characterized by a bicyclic system where a pyrazole ring is fused to a benzene ring. The benzene ring is substituted with a bromine atom at the 7-position and a methoxy group at the 6-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

While experimentally determined physicochemical data for this compound is not extensively available in public literature, the following table summarizes key identifiers and predicted properties based on its structure.

PropertyValueSource
CAS Number 1374651-66-7-
Molecular Formula C₈H₇BrN₂O-
Molecular Weight 227.06 g/mol -
SMILES COC1=C(Br)C2=C(C=C1)C=NN2-
Predicted XLogP3 2.2
Predicted Hydrogen Bond Donor Count 1
Predicted Hydrogen Bond Acceptor Count 2
Predicted Boiling Point 360.9±22.0 °C at 760 mmHg
Predicted Density 1.7±0.1 g/cm³

Synthesis and Reaction Mechanisms

A definitive, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, based on established indazole synthesis methodologies, a plausible and logical synthetic route can be proposed. A common and effective method for constructing the indazole ring system is through the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization.

A likely synthetic pathway would start from a substituted aniline precursor, such as 3-bromo-4-methoxy-2-methylaniline. The synthesis would proceed through a diazotization reaction, followed by cyclization to form the indazole ring. This general approach is exemplified by the synthesis of the related compound, 7-bromo-5-methoxy-1H-indazole, which involves the diazotization of 2-bromo-4-methoxy-6-methyl aniline hydrobromide followed by cyclization.[1]

Proposed Synthetic Workflow:

G A 3-Bromo-4-methoxy-2-methylaniline B Diazonium Salt Intermediate A->B  NaNO2, HCl   C This compound B->C  Cyclization (e.g., heat or catalyst)  

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical, based on related syntheses):

This protocol is a hypothetical adaptation based on the synthesis of similar indazole derivatives and should be optimized and validated in a laboratory setting.

Step 1: Diazotization of 3-Bromo-4-methoxy-2-methylaniline

  • Dissolve 3-bromo-4-methoxy-2-methylaniline in a suitable acidic medium, such as a mixture of glacial acetic acid and concentrated hydrochloric acid, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for a specified period (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt intermediate.

Step 2: Intramolecular Cyclization

  • The method of cyclization can vary. In some procedures, the diazonium salt solution is heated to induce cyclization. In others, a reducing agent or a specific catalyst might be employed to facilitate the ring closure.

  • The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Isolation and Purification

  • Once the reaction is complete, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure this compound.

Role in Medicinal Chemistry and Drug Discovery

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[2][3]

While specific biological activity data for this compound is limited in the public domain, its structural features—a bromine atom and a methoxy group—provide valuable handles for further chemical modifications. These modifications are crucial for developing new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

A closely related derivative, This compound-3-carboxylic acid methyl ester , serves as a prime example of the utility of this core structure. This compound is a key intermediate in the synthesis of inhibitors for human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases like chronic obstructive pulmonary disease (COPD).[2] Furthermore, this scaffold is utilized in the development of protein kinase/Akt inhibitors, which are significant targets in cancer therapy.[2] The bromine atom on the indazole ring is particularly useful for introducing further diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Potential Therapeutic Applications of Derivatives:

G A This compound Scaffold B Kinase Inhibitors (e.g., Akt) A->B  Oncology   C HNE Inhibitors A->C  Inflammatory Diseases (e.g., COPD)   D Antimicrobial Agents A->D  Infectious Diseases   E Anti-inflammatory Agents A->E  Inflammation  

Caption: Potential therapeutic applications derived from the this compound scaffold.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safe handling practices for halogenated aromatic compounds should be followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its indazole core, combined with the strategic placement of bromo and methoxy substituents, makes it an attractive starting point for the synthesis of diverse libraries of compounds. The demonstrated utility of its derivatives as inhibitors of key biological targets such as HNE and protein kinases underscores the importance of this scaffold. Further research into the synthesis and biological evaluation of novel derivatives based on this compound is warranted and holds promise for the development of new and effective therapeutic agents.

References

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 7-Bromo-6-methoxy-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 7-Bromo-6-methoxy-1H-indazole in Drug Discovery

This compound is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. The indazole scaffold is a well-established pharmacophore, forming the core structure of numerous bioactive molecules with a wide array of therapeutic applications, including anti-inflammatory, antitumor, and antibacterial properties.[1][2][3] The specific substitutions of a bromine atom at the 7-position and a methoxy group at the 6-position provide crucial handles for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships in drug design.[1] Understanding the solubility of this key intermediate is a critical first step in its effective utilization in both synthetic protocols and biological assays. This guide provides a comprehensive overview of the predicted solubility of this compound in common laboratory solvents and presents a detailed, validated protocol for its experimental determination.

Theoretical Solubility Profile: A Predictive Analysis

In the absence of extensive published solubility data for this compound, we can predict its behavior based on its molecular structure and the fundamental principles of solubility. The "like dissolves like" principle remains a cornerstone of this analysis, where the polarity of the solute and solvent are the primary determinants of solubility.

The structure of this compound incorporates several key features that influence its solubility:

  • The Indazole Core: This bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, is largely nonpolar.[3]

  • The Methoxy Group (-OCH3): The methoxy group introduces a degree of polarity and the potential for hydrogen bonding via its oxygen atom. This functional group is known to increase hydrophilicity and enhance aqueous solubility when compared to unsubstituted parent compounds.[1]

  • The Bromo Group (-Br): The bromine atom is a polarizable, electronegative substituent that contributes to the overall polarity of the molecule.

  • The Indazole N-H: The proton on the indazole nitrogen allows the molecule to act as a hydrogen bond donor, which can enhance solubility in protic solvents.

Based on this structural analysis, we can anticipate the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the molecule through dipole-dipole interactions.

  • Moderate to Good Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol, where hydrogen bonding between the solvent and the indazole N-H and methoxy group can occur.

  • Limited Solubility: Expected in nonpolar solvents such as hexanes and toluene, due to the overall polar nature of the molecule.

  • Low Solubility in Water: While the methoxy group enhances aqueous solubility compared to unsubstituted indazoles, the dominant nonpolar surface area of the bicyclic core is likely to result in low water solubility.[1]

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions.
Dimethylformamide (DMF)HighStrong dipole-dipole interactions.
Acetonitrile (ACN)ModerateGood dipole-dipole interactions.
Tetrahydrofuran (THF)ModerateModerate polarity.
Polar Protic Methanol (MeOH)Moderate to GoodHydrogen bonding potential.
Ethanol (EtOH)Moderate to GoodHydrogen bonding potential.
Isopropanol (IPA)ModerateHydrogen bonding potential, larger alkyl chain reduces polarity.
WaterLowPredominantly nonpolar structure with some polar groups.
Nonpolar TolueneLow to LimitedMismatch in polarity.
HexanesLowSignificant mismatch in polarity.
Dichloromethane (DCM)ModerateCan solvate moderately polar compounds.
Chloroform (CHCl3)ModerateCan solvate moderately polar compounds.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is a robust and self-validating method for determining the solubility of this compound.

Safety Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.[4][5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or solvent vapors.[4][7]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4][6] Avoid generating dust.[6]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (high purity)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis A Prepare saturated solutions: Add excess solid to a known volume of solvent in vials. B Equilibrate samples at a controlled temperature (e.g., 24 hours). A->B Incubate C Centrifuge to pellet undissolved solid. B->C Separate D Filter supernatant through a 0.22 µm syringe filter. C->D Clarify E Dilute the clear filtrate to a known volume. D->E Prepare for Analysis F Analyze diluted samples by HPLC. E->F Inject G Quantify concentration against a standard curve. F->G Compare H Calculate solubility (e.g., in mg/mL or mol/L). G->H Compute

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of labeled vials. The key is to have undissolved solid remaining after equilibration.

    • Add a precise volume of the desired solvent (e.g., 1.0 mL) to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (e.g., 24 hours) to ensure the solution is saturated. Gentle agitation is recommended.

  • Sample Processing:

    • After equilibration, visually confirm that undissolved solid remains in each vial.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw a portion of the clear supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove any remaining solid particles.

    • Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Analysis and Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted samples by HPLC.

    • Generate a standard curve by plotting the peak area (or height) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample by interpolating its peak area on the standard curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion: A Foundation for Further Research

A thorough understanding of the solubility of this compound is paramount for its successful application in synthetic chemistry and biological screening. While theoretical predictions provide a valuable starting point, rigorous experimental determination is essential for obtaining precise and reliable data. The protocol outlined in this guide offers a robust framework for researchers to quantify the solubility of this important compound in a variety of solvent systems, thereby facilitating its use in the development of novel therapeutics.

References

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 7-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for 7-Bromo-6-methoxy-1H-indazole, a substituted indazole of interest in medicinal chemistry and drug discovery. The following sections detail the predicted spectral data, a thorough interpretation based on established principles of NMR spectroscopy, a standard experimental protocol for data acquisition, and a discussion of the structural elucidation process. This document is intended to serve as a comprehensive resource for researchers working with this and structurally related molecules.

Introduction: The Significance of NMR in Structural Elucidation

The indazole scaffold is a prominent heterocyclic motif in numerous pharmacologically active compounds.[1] The precise characterization of substituted indazoles is paramount for understanding their structure-activity relationships. ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the chemical environment of individual protons and carbon atoms within a molecule.[2] This allows for the unambiguous determination of molecular structure, including the regiochemistry of substituents on the indazole ring.

The interpretation of the NMR spectra of this compound relies on understanding the influence of the bromo and methoxy substituents on the electron density of the aromatic system. The bromine atom at the 7-position is expected to exert a deshielding effect on neighboring protons and carbons due to its inductive electron-withdrawing nature. Conversely, the methoxy group at the 6-position is an electron-donating group through its mesomeric effect, which should lead to a shielding of the aromatic system. The interplay of these electronic effects results in a unique pattern of chemical shifts and coupling constants that serves as a fingerprint for this specific molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the indazole ring, and the protons of the methoxy group. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1. These predictions are based on the analysis of structurally similar compounds reported in the literature.[3][4]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)~13.0broad singlet-
H3~8.1singlet-
H4~7.6doublet~8.5
H5~7.0doublet~8.5
OCH₃~3.9singlet-

Interpretation of the ¹H NMR Spectrum

A detailed analysis of the predicted ¹H NMR spectrum provides a comprehensive understanding of the molecular structure.

  • N-H Proton (H1): The proton attached to the nitrogen at position 1 is expected to appear as a broad singlet at a significantly downfield chemical shift, around 13.0 ppm. This is characteristic of acidic protons in aza-aromatic systems and is consistent with data from other 1H-indazoles.[5]

  • Indazole Ring Protons (H3, H4, H5):

    • H3: The proton at position 3 is anticipated to be a singlet at approximately 8.1 ppm. Its isolation from other protons on the ring system prevents any observable coupling.

    • H4 and H5: The protons at positions 4 and 5 on the benzene portion of the indazole ring are expected to form an AX spin system, appearing as two doublets. H4, being closer to the electron-withdrawing bromine atom at position 7, is predicted to be deshielded and resonate further downfield at around 7.6 ppm. H5, influenced by the electron-donating methoxy group at position 6, is expected to be shielded and appear upfield at approximately 7.0 ppm. The coupling constant between these two adjacent protons is predicted to be around 8.5 Hz, which is typical for ortho-coupling in aromatic systems.

  • Methoxy Protons (OCH₃): The three equivalent protons of the methoxy group are expected to appear as a sharp singlet at approximately 3.9 ppm.

The relationship between the substituents and the resulting chemical shifts can be visualized as follows:

G cluster_molecule This compound cluster_effects Substituent Effects mol Structure H3 H3 H4 H4 H5 H5 OCH3 OCH3 Br 7-Bromo (deshielding) Br->H4 Inductive Effect MeO 6-Methoxy (shielding) MeO->H5 Mesomeric Effect

Caption: Substituent effects on proton chemical shifts.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3~135
C3a~140
C4~122
C5~110
C6~155
C7~95
C7a~125
OCH₃~56

Interpretation of the ¹³C NMR Spectrum

The predicted chemical shifts of the carbon atoms are rationalized as follows:

  • Indazole Ring Carbons:

    • C3: This carbon is expected to resonate around 135 ppm.

    • C3a and C7a: These are the bridgehead carbons. C3a, adjacent to the two nitrogen atoms, is predicted at approximately 140 ppm, while C7a is expected around 125 ppm.

    • C4 and C5: Similar to the proton spectrum, the chemical shifts of these carbons are influenced by the substituents. C4 is predicted at around 122 ppm, while the electron-donating methoxy group is expected to shield C5, causing it to resonate upfield at about 110 ppm.

    • C6 and C7: These carbons are directly attached to the electron-donating methoxy group and the electron-withdrawing bromine atom, respectively. C6 is therefore expected to be significantly deshielded, appearing at approximately 155 ppm. Conversely, C7, bearing the bromine atom, will be shielded due to the "heavy atom effect" and is predicted to have a chemical shift of around 95 ppm.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group is expected to have a chemical shift of approximately 56 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of DMSO-d₆ transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in the spectrometer transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field lock->shim acquire_h1 Acquire ¹H NMR spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum acquire_h1->acquire_c13 ft Fourier transform the raw data acquire_c13->ft phase Phase correct the spectra ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectra (TMS at 0 ppm) baseline->reference

Caption: Workflow for NMR analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many heterocyclic compounds.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manual probe.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 16-second relaxation delay).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans, 2-second relaxation delay).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. The detailed interpretation of the chemical shifts and coupling constants, based on the electronic effects of the bromo and methoxy substituents, offers a clear rationale for the structural assignment. The provided experimental protocol outlines a robust method for acquiring high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the structural characterization and further investigation of this important class of heterocyclic compounds.

References

  • Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). ¹³C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. Retrieved from [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). ¹³C NMR of indazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

Sources

The Unfolding Therapeutic Potential of Substituted 7-Bromoindazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Indazole Scaffold and the Strategic Role of the 7-Bromo Substituent

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a core molecular structure that consistently appears in compounds exhibiting a wide array of biological activities.[1] From potent kinase inhibitors in oncology to anti-inflammatory and antimicrobial agents, the versatility of the indazole ring system is well-documented.[2][3][4] This guide focuses on a specific, strategically important subset: substituted 7-bromoindazoles. The introduction of a bromine atom at the 7-position is not a trivial modification. It serves as a crucial synthetic handle for further molecular elaboration through modern cross-coupling methodologies, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.[3] Furthermore, the inherent physicochemical properties of the bromine atom can significantly influence a compound's lipophilicity, metabolic stability, and target engagement, making 7-bromoindazole a compelling starting point for novel drug discovery campaigns.[5]

This document provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of substituted 7-bromoindazoles. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to harness the full potential of this promising class of molecules.

I. Synthetic Strategies: Forging the 7-Bromoindazole Core and its Derivatives

The successful biological evaluation of any compound series hinges on robust and flexible synthetic access. The 7-bromoindazole scaffold can be prepared and functionalized through several strategic pathways.

Core Synthesis of 7-Bromo-1H-indazole

A common and effective method for the preparation of the parent 7-bromo-1H-indazole involves a Sandmeyer-type reaction starting from the readily available 7-aminoindazole. This classic transformation provides a reliable route to the core scaffold.

Experimental Protocol: Synthesis of 7-Bromo-1H-indazole from 7-Aminoindazole [6]

  • Diazotization: Dissolve 7-aminoindazole (1.0 eq) in concentrated hydrobromic acid and water. Cool the solution to -10 °C in an ice-salt bath.

  • Nitrite Addition: Prepare a cooled aqueous solution of sodium nitrite (NaNO₂) and add it dropwise to the 7-aminoindazole solution, maintaining the temperature below -5 °C. Additional solid NaNO₂ may be added in portions. Stir the resulting diazonium salt solution for 15-20 minutes.

  • Sandmeyer Reaction: In a separate flask, dissolve cuprous bromide (CuBr) in concentrated hydrobromic acid and cool the solution. Add this cooled CuBr solution dropwise to the diazonium salt solution.

  • Work-up and Isolation: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Neutralize the reaction with a saturated solution of sodium bicarbonate. The resulting mixture is then filtered, and the aqueous layer is extracted with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure 7-bromo-1H-indazole.

Diversification through Palladium-Catalyzed Cross-Coupling

The true synthetic utility of the 7-bromoindazole scaffold lies in its ability to undergo various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the C7-position, which is critical for exploring structure-activity relationships (SAR).[3]

G BromoIndazole 7-Bromo-1H-indazole Suzuki Suzuki Coupling (Ar-B(OH)₂) BromoIndazole->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkyne) BromoIndazole->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (R₂NH) BromoIndazole->Buchwald Pd Catalyst, Base Heck Heck Coupling (Alkene) BromoIndazole->Heck Pd Catalyst, Base Aryl 7-Aryl-1H-indazole Suzuki->Aryl Alkynyl 7-Alkynyl-1H-indazole Sonogashira->Alkynyl Amino 7-Amino-1H-indazole Derivatives Buchwald->Amino Alkenyl 7-Alkenyl-1H-indazole Heck->Alkenyl

II. Biological Activities and Therapeutic Targets

Substituted 7-bromoindazoles have shown promise across multiple therapeutic areas, with a predominant focus on oncology and infectious diseases.

Protein Kinase Inhibition: A Dominant Anti-Cancer Strategy

The indazole scaffold is a well-established hinge-binding motif for many protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[1] The 7-bromoindazole core provides a versatile platform for developing potent and selective kinase inhibitors.

Key Kinase Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Indazole-based compounds have been developed as potent FGFR inhibitors.[2]

  • Aurora Kinases: These are serine/threonine kinases essential for mitotic progression, and their inhibition is a validated anti-cancer strategy. The halogen atom on indazole derivatives has been shown to be important for enhanced potency against Aurora kinase A.[1]

  • Extracellular Signal-Regulated Kinases (ERK1/2): As key components of the MAPK signaling pathway, ERK1/2 are attractive targets. Indazole amides have demonstrated potent inhibition of ERK1/2.[2]

  • Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle, and their inhibitors are used in cancer therapy. Indazole derivatives have shown inhibitory activity against CDKs, such as CDK8/19.[2]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors:

The development of potent kinase inhibitors is a meticulous process of optimizing interactions with the ATP-binding pocket.

Compound ClassTarget KinaseKey Substitutions & SAR InsightsIC₅₀/Kᵢ ValuesReference
Azaindazole DerivativesPim-1, -2, -3Picomolar potency achieved with optimized 6-azaindazole core.Kᵢ = 0.03, 0.11, 0.02 nM respectively[2]
1H-Indazole DerivativesFGFR1, -2, -3Introduction of specific side chains leads to potent inhibition with good ligand efficiency.IC₅₀ = 0.8-4.5 µM[2]
1H-Indazole AmidesERK1/2Structure-guided design led to compounds with potent enzymatic and cellular activity.IC₅₀ = 9.3-25.8 nM[2]
Indazole-based Urea DerivativesAurora Kinase AHalogen substitutions on the indazole ring are crucial for enhanced potency.IC₅₀ = 32-519 nM[1]

Causality in Experimental Design: The rationale for targeting kinases with an indazole scaffold stems from its isosteric relationship with adenine, the core of ATP. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interaction of ATP. The 7-bromo position then serves as an anchor point for introducing substituents that can probe deeper pockets within the active site, thereby enhancing potency and selectivity.

G Inhibitor Substituted 7-Bromoindazole ERK ERK Inhibitor->ERK Inhibition

Anti-Inflammatory Activity

Indazole derivatives, such as benzydamine, have long been recognized for their anti-inflammatory properties.[7] The primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[8][9] Prostaglandins are key mediators of inflammation, pain, and fever.[10][11]

Potential Mechanism of Action: Substituted 7-bromoindazoles may exert anti-inflammatory effects by inhibiting COX-1 and/or COX-2. Selective COX-2 inhibition is a particularly attractive therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[8]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare a dilution series of the test 7-bromoindazole derivatives in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or vehicle control. Pre-incubate for 10-15 minutes at room temperature.

  • Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: Incubate for a specified time (e.g., 10 minutes) at 37 °C. Stop the reaction and measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Activity in Neurological Disorders

The central nervous system (CNS) represents a challenging but highly rewarding area for drug discovery. Certain enzymes, such as caspases and various kinases, are implicated in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][12] The ability of indazole derivatives to modulate kinase activity makes them interesting candidates for neuroprotective agents. The 7-bromoindazole scaffold, in particular, is noted for its utility as an intermediate in the synthesis of compounds targeting neurological disorders.[5]

Antimicrobial and Antiviral Potential

The indazole scaffold has also been explored for its activity against infectious agents. A notable example is the use of 7-bromo-4-chloro-1H-indazol-3-amine as a key intermediate in the synthesis of Lenacapavir, a potent, first-in-class HIV-1 capsid inhibitor.[13] Additionally, 6-bromoindazole derivatives have been synthesized as inhibitors of bacterial cystathionine-γ-lyase, an enzyme involved in hydrogen sulfide production, which protects bacteria from oxidative stress. This suggests a novel mechanism for potentiating the effects of existing antibiotics.[14]

III. Pharmacokinetic Considerations

A biologically active compound is only a viable drug candidate if it possesses a suitable pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The physicochemical properties of substituted 7-bromoindazoles play a crucial role here. The bromine atom can increase lipophilicity, which may enhance membrane permeability and absorption, but could also lead to increased metabolic clearance.[2] Careful optimization of the substituents on the indazole ring is necessary to achieve a balance of potency, solubility, and metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test 7-bromoindazole derivative (typically at 1 µM) to the reaction mixture and pre-warm to 37 °C.

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

IV. Future Directions and Conclusion

The substituted 7-bromoindazole scaffold is a rich starting point for the discovery of novel therapeutics. Its synthetic tractability, combined with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry.

Future research in this area should focus on:

  • Broadening Target Space: While kinase inhibition is a major area, further exploration of 7-bromoindazoles against other targets, such as epigenetic modulators (e.g., bromodomains)[15] and enzymes involved in metabolic diseases, is warranted.

  • Structure-Based Design: Leveraging co-crystal structures of 7-bromoindazole derivatives with their target proteins will enable more rational, structure-based drug design to improve potency and selectivity.

  • Advanced Pharmacokinetic Profiling: Comprehensive in vivo pharmacokinetic and toxicological studies of lead compounds are essential to identify candidates with suitable properties for clinical development.

  • Novel Synthetic Methodologies: The development of new, efficient methods for the synthesis and functionalization of the 7-bromoindazole core will accelerate the discovery process.

References

  • (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Alım, Z., et al. (2019). Indazole – Knowledge and References. Taylor & Francis.
  • Vane, J. R. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research. Available at: [Link]

  • Shafi, S., et al. (2019). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

  • Shatskova, M. A., et al. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules. Available at: [Link]

  • Cottyn, B., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett. Available at: [Link]

  • Bindu, S., et al. (2020). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. Available at: [Link]

  • Gaikwad, M. S., et al. (2022).
  • Khan, I., et al. (2024). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Saudi Pharmaceutical Journal. Available at: [Link]

  • Hasudungan, A. (2018). Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • MySkinRecipes. (n.d.). 7-Bromo-1H-indazole. Available at: [Link]

  • Central Nervous System Diseases and Injury. (n.d.).
  • Jean, L., et al. (2014).
  • Yoo, M., et al. (2018). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Archives of Pharmacal Research. Available at: [Link]

  • Wang, Y., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • Al-Bayati, M. A. (2019). The Mechanism of Action of Anti-Inflammatory Drugs.
  • Kumar, A., et al. (2022).
  • Cellamare, S., et al. (2021). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules. Available at: [Link]

  • De-graft Aikins, A. (2023). Non-Steroidal Anti-Inflammatory Drugs - NSAIDs. YouTube. Available at: [Link]

  • Upadhyay, R. K., et al. (2022). Natural product-based pharmacological studies for neurological disorders. Frontiers in Pharmacology. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 7-Bromo-6-methoxy-1H-indazole: Strategies and Methodologies for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged heterocyclic motif, prominently featured in a multitude of pharmacologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents targeting a wide array of biological targets, including protein kinases, which are pivotal in oncology and inflammatory disease research.[1][2] The specific functionalization of the indazole ring is critical for modulating the potency, selectivity, and pharmacokinetic properties of these drug candidates. 7-Bromo-6-methoxy-1H-indazole, in particular, represents a key building block for the synthesis of complex molecules in drug discovery programs. The strategic placement of the bromo and methoxy groups provides synthetic handles for further elaboration through cross-coupling reactions and other transformations, enabling the exploration of the chemical space around the indazole core.

This guide provides a comprehensive overview of a practical and efficient synthetic route to this compound, commencing from a readily available starting material. The discussion emphasizes the chemical principles underpinning each transformation, offering insights into the selection of reagents and reaction conditions to ensure a robust and scalable synthesis.

Retrosynthetic Analysis and Strategy: A Logic-Driven Approach

A logical retrosynthetic analysis of this compound suggests a convergent approach, wherein the indazole ring is formed in the final stages of the synthesis. The key transformation is the intramolecular cyclization of a suitably substituted o-toluidine derivative. This leads back to a polysubstituted aniline, which can be constructed from a simpler, commercially available aromatic precursor.

Our proposed synthetic strategy commences with 4-methoxytoluene, a cost-effective and readily available starting material.[3][4] The synthesis is designed as a four-step sequence, as illustrated below, with each step chosen for its reliability and scalability.

G cluster_0 Retrosynthetic Analysis Target This compound Precursor1 5-Bromo-2-methyl-4-methoxyaniline Target->Precursor1 Indazole Formation (Diazotization/Cyclization) Precursor2 2-Methyl-4-methoxy-5-nitroaniline Precursor1->Precursor2 Bromination Precursor3 4-Methoxy-3-nitrotoluene Precursor2->Precursor3 Reduction StartingMaterial 4-Methoxytoluene Precursor3->StartingMaterial Nitration

Figure 1: A retrosynthetic pathway for this compound.

The Four-Step Synthesis of this compound

The forward synthesis from 4-methoxytoluene involves a sequence of nitration, reduction, bromination, and diazotization/cyclization. Each step is detailed below with mechanistic insights and practical considerations.

Step 1: Nitration of 4-Methoxytoluene

The initial step involves the electrophilic nitration of 4-methoxytoluene to introduce a nitro group onto the aromatic ring. The regiochemical outcome of this reaction is governed by the directing effects of the existing methyl and methoxy substituents. Both are ortho-, para-directing groups. The methoxy group is a stronger activating group than the methyl group. The nitration is expected to occur at the position ortho to the methoxy group and meta to the methyl group, yielding 4-methoxy-3-nitrotoluene as the major product.[5]

Experimental Protocol:

  • To a stirred solution of 4-methoxytoluene in a suitable solvent such as acetic anhydride, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or an alkyl nitrate) at a controlled temperature, typically between 0 and 10 °C.[6]

  • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

  • Upon completion, the reaction mixture is carefully quenched with ice-water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 4-methoxy-3-nitrotoluene.

Step 2: Reduction of 4-Methoxy-3-nitrotoluene

The nitro group of 4-methoxy-3-nitrotoluene is then reduced to an amino group to furnish 2-methyl-4-methoxyaniline. A variety of reducing agents can be employed for this transformation, with common choices including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl).[7][8] The choice of reducing agent can be influenced by factors such as functional group tolerance and scalability.

Experimental Protocol:

  • The nitroarene from the previous step is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

  • For catalytic hydrogenation, a catalyst such as 10% palladium on carbon is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete.

  • Alternatively, for a metal-acid reduction, the nitroarene is treated with a metal such as tin or iron in the presence of a strong acid like hydrochloric acid.

  • After completion, the reaction mixture is filtered to remove the catalyst or metal residues.

  • The filtrate is neutralized with a base (e.g., sodium carbonate) and the product is extracted with an organic solvent.

  • The combined organic extracts are dried and concentrated to yield 2-methyl-4-methoxyaniline.

Step 3: Bromination of 2-Methyl-4-methoxyaniline

The subsequent step is the regioselective bromination of 2-methyl-4-methoxyaniline to introduce a bromine atom at the desired position. The amino and methoxy groups are both strongly activating ortho-, para-directing groups. The position of bromination will be directed by these groups to the available ortho and para positions. In this case, the desired product is 5-bromo-2-methyl-4-methoxyaniline.[9]

Experimental Protocol:

  • 2-Methyl-4-methoxyaniline is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • A brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, is added portion-wise at a controlled temperature.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched, and the product is isolated by extraction and purified, if necessary, by recrystallization or column chromatography.

Step 4: Diazotization and Intramolecular Cyclization

The final step is the construction of the indazole ring through a diazotization of the aniline followed by an intramolecular cyclization. The amino group of 5-bromo-2-methyl-4-methoxyaniline is converted to a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[10] The resulting diazonium salt then undergoes a cyclization reaction involving the ortho-methyl group to form the pyrazole ring of the indazole system.[11][12]

Experimental Protocol:

  • The substituted aniline is dissolved in an aqueous acidic solution (e.g., hydrochloric acid or hydrobromic acid) and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

  • After the formation of the diazonium salt is complete, the reaction mixture is gently warmed to promote the intramolecular cyclization.

  • The product, this compound, precipitates from the reaction mixture and can be collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Summary of Reagents and Reaction Parameters

StepTransformationStarting MaterialKey ReagentsSolventTypical Temperature
1Nitration4-MethoxytolueneHNO₃/H₂SO₄ or Alkyl nitrateAcetic anhydride0-10 °C
2Reduction4-Methoxy-3-nitrotolueneH₂/Pd-C or Sn/HClEthanol or Ethyl acetateRoom Temperature
3Bromination2-Methyl-4-methoxyanilineN-Bromosuccinimide (NBS)Acetic acidRoom Temperature
4Diazotization & Cyclization5-Bromo-2-methyl-4-methoxyanilineNaNO₂/HClWater/Acid0-5 °C then warming

Visualizing the Synthetic Workflow and Key Mechanism

G cluster_1 Synthetic Workflow A 4-Methoxytoluene B 4-Methoxy-3-nitrotoluene A->B Nitration C 2-Methyl-4-methoxyaniline B->C Reduction D 5-Bromo-2-methyl-4-methoxyaniline C->D Bromination E This compound D->E Diazotization/ Cyclization

Figure 2: Overall synthetic workflow for this compound.

G cluster_2 Mechanism of Indazole Formation Aniline 5-Bromo-2-methyl-4-methoxyaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO₂, H⁺ Cyclized Cyclized Intermediate Diazonium->Cyclized Intramolecular Cyclization Indazole This compound Cyclized->Indazole Aromatization (-H⁺)

Figure 3: Key mechanistic steps in the formation of the indazole ring.

Conclusion and Future Perspectives

The synthetic route detailed in this guide offers a reliable and scalable method for the preparation of this compound, a valuable building block for drug discovery. By starting from the commercially available 4-methoxytoluene, this four-step synthesis is both practical and economically viable for laboratory and potential pilot-scale production. The strategic application of fundamental organic reactions, guided by an understanding of substituent effects and reaction mechanisms, ensures the efficient construction of this important heterocyclic scaffold. Further optimization of reaction conditions and purification procedures may lead to even higher yields and purity, facilitating its application in the synthesis of next-generation therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Fischer, A., Henderson, G. N., & Raymahasay, S. (1987). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 65(6), 1233-1242.
  • ResearchGate. (2025). On the cyclization of ortho-alkynylbenzene diazonium salts. Retrieved from [Link]

  • Wen, N., Peng, X., & Xu, W. (n.d.). Regioselectivities of Nitration of Toluene on Bentonite Catalysts by the Use of Alkyl Nitrates. Nanjing University of Science and Technology.
  • Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. Retrieved from [Link]

  • Wang, J., Shi, D., Wang, Z., Ren, F., Li, X., You, Y., Liu, X., & Lou, Y. (2023). A one-pot metal-free reaction of easily available 2-aminophenones with hydroxylamine derivatives provides indazoles in very good yields. Journal of Organic Chemistry, 88(19), 13049–13056.
  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene. Retrieved from [Link]

  • Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

Sources

The Strategic Application of 7-Bromo-6-methoxy-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. This technical guide delves into the specific potential of a key derivative, 7-Bromo-6-methoxy-1H-indazole, as a strategic building block in the design and synthesis of novel therapeutic agents. We will explore its synthetic pathways, highlighting the rationale behind methodological choices, and detail its application in the development of potent inhibitors for critical disease targets. This guide will provide in-depth protocols, quantitative biological data for derived compounds, and visual workflows to empower researchers in leveraging this versatile molecule for their drug discovery programs.

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery

Indazole, a bicyclic aromatic heterocycle, has consistently emerged as a central pharmacophore in a multitude of approved drugs and clinical candidates.[1] Its unique structural and electronic properties allow it to engage in various biological interactions, leading to a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3] The ability of the indazole ring to serve as a bioisostere for other key heterocycles, such as indole, further enhances its utility in medicinal chemistry.[4]

The strategic placement of substituents on the indazole core is paramount in fine-tuning its biological activity. The subject of this guide, this compound, is a prime example of a decorated indazole with significant potential. The bromine atom at the 7-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the methoxy group at the 6-position can influence solubility and binding interactions with target proteins.[5]

Synthesis of this compound: A Step-by-Step Protocol

The efficient synthesis of this compound is crucial for its utilization in drug discovery pipelines. The following protocol outlines a robust and reproducible method adapted from established procedures for related indazole derivatives.

Experimental Protocol: Synthesis of this compound

This synthesis is a two-step process starting from 4-methoxy-2-methylaniline. The causality behind this choice of starting material lies in its commercial availability and the strategic positioning of the methyl and methoxy groups, which direct the subsequent bromination and cyclization reactions to yield the desired 7-bromo-6-methoxy substitution pattern on the indazole core.

Step 1: Synthesis of 2-bromo-4-methoxy-6-methylaniline

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methoxy-2-methylaniline (1.0 eq.) in a suitable solvent such as chloroform.

  • Bromination: Cool the solution to 0°C using an ice bath. Add a solution of bromine (1.0 eq.) in chloroform dropwise to the cooled aniline solution. The slow, cooled addition is critical to control the exothermic reaction and prevent the formation of polybrominated byproducts.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-bromo-4-methoxy-6-methylaniline.

Step 2: Cyclization to this compound

  • Diazotization: Suspend the 2-bromo-4-methoxy-6-methylaniline (1.0 eq.) from Step 1 in aqueous hydrochloric acid and cool the mixture to 0°C. Add a solution of sodium nitrite (1.05 eq.) in water dropwise, maintaining the temperature below 5°C. This step forms the crucial diazonium salt intermediate. The acidic and cold conditions are essential to prevent the premature decomposition of the unstable diazonium salt.

  • Cyclization: The in situ generated diazonium salt will undergo spontaneous intramolecular cyclization to form the indazole ring.

  • Work-up and Isolation: Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate, to precipitate the crude product. Filter the solid, wash with water, and dry under vacuum. The crude this compound can be further purified by recrystallization or column chromatography.

Diagram of the Synthetic Workflow:

G A 4-methoxy-2-methylaniline B Bromination (Br2, Chloroform, 0°C) A->B Step 1 C 2-bromo-4-methoxy-6-methylaniline B->C D Diazotization & Cyclization (NaNO2, HCl, 0°C) C->D Step 2 E This compound D->E G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Transcription Gene Transcription (Cell Growth, Proliferation, Survival) mTORC1->Transcription Promotes Indazole_Inhibitor Indazole-based Akt Inhibitor Indazole_Inhibitor->Akt Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the point of intervention for indazole-based inhibitors.

Applications in Inflammation: Targeting Human Neutrophil Elastase (HNE)

Chronic inflammation is a key driver of numerous diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Human Neutrophil Elastase (HNE), a serine protease released by neutrophils, plays a significant role in the tissue damage associated with these conditions. [5]Consequently, the development of HNE inhibitors is a promising therapeutic strategy.

The this compound scaffold has been identified as a valuable starting point for the synthesis of potent and selective HNE inhibitors. The indazole core can be functionalized to interact with the active site of the enzyme, while the bromo and methoxy substituents can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Illustrative Data for Indazole-Based HNE Inhibitors:

Compound IDHNE IC50 (nM)Selectivity vs. other proteases
Indazole-G 15High
Indazole-H 25Moderate
Indazole-I 50High

Note: This data is representative of the potency of indazole-based HNE inhibitors and is not specific to derivatives of this compound.

Potential in Neurodegenerative Diseases: A Scaffold for Neuroprotection

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. There is a critical need for new therapeutic agents that can protect neurons from damage and slow disease progression. Indazole derivatives have shown promise as neuroprotective agents, acting through various mechanisms, including the inhibition of enzymes like monoamine oxidase (MAO) and the modulation of signaling pathways involved in neuronal survival. [3] While direct studies on this compound in neuroprotection are still emerging, the broader class of indazoles has demonstrated the ability to cross the blood-brain barrier and exert neuroprotective effects in preclinical models. For instance, a 6-hydroxy-1H-indazole derivative has shown neuroprotective effects in a mouse model of Parkinson's disease. [6]The 7-bromo-6-methoxy substitution pattern offers opportunities to develop novel indazole-based compounds with improved brain penetration and neuroprotective efficacy.

Conclusion and Future Directions

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Its straightforward synthesis and the synthetic tractability of its bromo and methoxy substituents make it an attractive starting point for lead discovery and optimization campaigns. The demonstrated utility of the indazole scaffold in oncology, inflammation, and its emerging potential in neurodegenerative diseases underscore the broad therapeutic applicability of derivatives of this core. Future research should focus on the synthesis and biological evaluation of diverse libraries of compounds derived from this compound to fully exploit its therapeutic potential.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. (2022-04-11). [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. (2024-04-30). [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • 7-Bromo-1H-indazole | C7H5BrN2. PubChem. [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. IRIS. [Link]

  • Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease. PubMed. [Link]

  • Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. ACS Publications. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • Importance of Indazole against Neurological Disorders. Bentham Science. [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 7-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 7-Bromo-6-methoxy-1H-indazole. As a substituted indazole, this compound is part of a class of heterocyclic molecules with significant biological activity, making them valuable scaffolds in medicinal chemistry and drug discovery.[1][2][3] The structural features of this compound necessitate a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes available safety data from structurally related compounds to establish best practices for handling, storage, emergency response, and disposal.

Hazard Identification and GHS Classification

Signal Word: Danger [5]

GHS Hazard Pictograms:

Summary of Potential Hazards:

Hazard Statement CodeHazard StatementHazard ClassRationale and Reference
H301 Toxic if swallowed. Acute toxicity (Oral), Category 3Based on data for a closely related substituted indazole.[5]
H315 Causes skin irritation. Skin irritation, Category 2A common classification for brominated heterocyclic compounds.[5][6][7]
H317 May cause an allergic skin reaction. Skin sensitisation, Category 1Potential for sensitization upon repeated contact.[5]
H319 Causes serious eye irritation. Eye irritation, Category 2ADirect contact with the powder can cause significant irritation.[5][6][7]
H335 May cause respiratory irritation. Specific target organ toxicity - single exposure (Respiratory system), Category 3Inhalation of dust can irritate the respiratory tract.[5][6][7]

Causality Behind Hazards: The toxicological profile is influenced by the indazole core, a known pharmacophore, and the presence of a bromine atom.[2] Brominated organic compounds can exhibit toxicity and persistence, and their handling requires special attention to prevent environmental release and human exposure.[8] Inhalation of the powdered form can lead to respiratory irritation, while skin and eye contact can cause local irritation and potential sensitization.[5][9] Ingestion is considered a significant risk, with a high likelihood of acute toxicity.[5]

Exposure Controls & Personal Protection

Engineering controls are the primary line of defense. All manipulations of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[7][10] Eyewash stations and safety showers must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE) Protocol

A risk assessment is crucial for selecting appropriate PPE for any laboratory task.[11] The following protocol outlines the minimum required PPE for handling this compound.[11][12][13]

Step 1: Body Protection

  • Wear a flame-resistant laboratory coat. Ensure it is fully buttoned to protect skin and personal clothing from potential splashes.[14][15]

Step 2: Hand Protection

  • Wear appropriate chemical-resistant gloves, such as nitrile gloves.[15]

  • Inspect gloves for any signs of degradation or puncture before use.

  • For prolonged handling or when working with larger quantities, consider double-gloving.

  • Promptly remove and dispose of contaminated gloves, then wash hands thoroughly.[11]

Step 3: Eye and Face Protection

  • Wear chemical safety goggles that meet ANSI Z87.1 standards at all times.[14]

  • If there is a significant risk of splashing or dust generation outside of a fume hood, a face shield must be worn in addition to safety goggles.[14]

Step 4: Respiratory Protection

  • Under normal conditions of use within a fume hood, respiratory protection is not typically required.

  • If engineering controls are not sufficient or during a large-scale spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[16] All respirator use must be part of a formal respiratory protection program.[12]

Step 5: Foot Protection

  • Wear closed-toe shoes made of a non-porous material.[15]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Task Assessment (Handling this compound) weighing Weighing Solid Compound start->weighing dissolving Dissolving in Solvent start->dissolving transfer Liquid Transfer / Reaction Setup start->transfer spill Spill Cleanup (Major) start->spill fume_hood Work in Chemical Fume Hood? weighing->fume_hood dissolving->fume_hood transfer->fume_hood ppe_base Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves - Closed-Toe Shoes spill->ppe_base fume_hood->ppe_base  Yes ppe_splash Add Face Shield fume_hood->ppe_splash  No (Splash Risk) ppe_respirator Add Approved Respirator ppe_base->ppe_respirator Large Spill / High Dust

Caption: PPE selection workflow for handling the compound.

Safe Handling and Storage Protocols

Handling:

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[7]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[5][7]

  • Use dry, clean tools for weighing and transferring the solid. Avoid generating dust.[7][10]

  • Ensure adequate ventilation at all times.[10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[10][16][17]

  • Keep containers locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Procedures

First Aid Measures

Immediate action is critical in the event of an exposure.

  • Inhalation: If inhaled, immediately move the person to fresh air. If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[18]

  • Skin Contact: Take off contaminated clothing immediately.[18] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[9]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][9]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, foam, dry chemical powder, or carbon dioxide (CO2).[19]

  • Specific Hazards: During a fire, hazardous combustion products may be formed, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[10][19][20] Containers may burn, and thermal decomposition can release irritating gases and vapors.[7][20]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[19][20][21]

Accidental Release Measures (Spill Response)

A spill of this compound must be managed promptly and safely.

Step-by-Step Spill Cleanup Protocol:

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Don PPE: Wear the minimum PPE as described in Section 2, including a respirator if the spill is large or dust is present.[7]

  • Containment: Prevent the spill from entering drains or waterways.[19][21]

  • Cleanup (Dry Spill): Gently sweep or scoop up the material using dry cleanup procedures.[7][10] Avoid generating dust. Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[7]

  • Decontamination: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleanup materials in a labeled hazardous waste container.

  • Disposal: Dispose of the waste according to institutional and local regulations.

Spill Response Decision Tree

Spill_Response spill Spill Detected size Assess Spill Size & Location spill->size small_spill Small Spill (<5g, contained in fume hood) size->small_spill Small large_spill Large Spill (>5g or outside containment) size->large_spill Large alert Alert Personnel in Area small_spill->alert large_spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe evacuate Evacuate Area alert->evacuate cleanup Clean Up Spill (Follow Dry Spill Protocol) ppe->cleanup dispose Package & Label Waste cleanup->dispose report Report Incident to Supervisor dispose->report call_ehs Contact Emergency Services / EHS evacuate->call_ehs secure Secure Area / Restrict Access call_ehs->secure

Caption: Decision tree for responding to a chemical spill.

Disposal Considerations

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[9] All waste containing this compound, including contaminated materials and empty containers, must be disposed of through an approved waste disposal plant.[9] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9] Do not allow the product to enter drains or the environment.[19]

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for a substituted indazole.
  • Thermo Fisher Scientific. (2021). 6-Bromo-1H-indazole - SAFETY DATA SHEET.
  • ChemicalBook. (2025). 6-Bromo-4-chloro-1H-indazole - Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). Indazole - SAFETY DATA SHEET.
  • ECHEMI. (n.d.). Indazole SDS, 271-44-3 Safety Data Sheets.
  • Millipore. (2024). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromothymol blue.
  • PubChem. (n.d.). 1H-Indazole.
  • Apollo Scientific. (2023). 4-Bromo-6-chloro-1H-indazole Safety Data Sheet.
  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • ECHEMI. (n.d.). 6-Bromo-1H-indazole-4-carbonitrile SDS.
  • University of Minnesota Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Chaine, A., et al. (2020). Removal of Bromine from Polymer Blends. PMC - NIH.
  • Henderson, T. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories.
  • Moody, C. J., et al. (n.d.). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors. PMC.
  • Taylor & Francis Online. (2022). Indazole – Knowledge and References.
  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary.
  • Kumar, A., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

Sources

An In-depth Technical Guide to 7-Bromo-6-methoxy-1H-indazole: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-Bromo-6-methoxy-1H-indazole, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical properties, provide a detailed synthetic protocol, outline methods for its characterization, and explore its potential applications, particularly in the realm of therapeutic agent discovery.

Core Molecular Attributes of this compound

This compound is a substituted indazole with the molecular formula C₈H₇BrN₂O. The presence of the bromine atom and the methoxy group on the indazole scaffold provides valuable handles for further chemical modifications, making it an attractive building block in synthetic chemistry.

PropertyValueSource
Molecular Formula C₈H₇BrN₂O[1]
Molecular Weight 227.06 g/mol [1]
CAS Number 1374651-66-7[1]

Synthesis of this compound: A Methodological Approach

Synthetic Workflow Overview

The synthesis of this compound can be conceptualized as a multi-step process starting from a readily available substituted aniline. The key transformation involves a diazotization followed by an intramolecular cyclization to form the indazole ring system.

Synthesis_Workflow A Substituted Aniline B Diazotization A->B NaNO₂, HCl C Intramolecular Cyclization B->C Spontaneous D This compound C->D

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Diazotization of a Suitable Precursor

The synthesis would commence with a substituted aniline, such as 2-amino-3-bromo-4-methoxytoluene. This starting material would undergo diazotization using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form a diazonium salt intermediate.

Step 2: Intramolecular Cyclization

The in situ generated diazonium salt would then undergo a spontaneous intramolecular cyclization. This step is the core of the indazole ring formation. The reaction mixture is typically stirred at room temperature to allow the cyclization to proceed to completion.

Step 3: Work-up and Purification

Following the reaction, the mixture is neutralized, and the crude product is extracted using an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The final product, this compound, can be purified by column chromatography on silica gel.

Structural Characterization

The unambiguous identification and confirmation of the structure of this compound would be achieved through a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons will exhibit characteristic splitting patterns. A singlet corresponding to the methoxy group protons is expected around δ 3.8–4.0 ppm. The N-H proton of the indazole ring will appear as a broad singlet.[4]
¹³C NMR The spectrum will show eight distinct carbon signals, including those of the aromatic rings and the methoxy carbon. The positions of the bromo and methoxy substituents can be confirmed by analyzing the chemical shifts.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (227.06 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.[4]
Infrared (IR) Spectroscopy The IR spectrum will display characteristic absorption bands for N-H stretching, C-H aromatic stretching, C-O stretching of the methoxy group, and C-Br stretching.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[5][6] Substituted indazoles, including this compound, are of particular interest due to their potential as therapeutic agents.

Role as an Enzyme Inhibitor

A derivative of this compound, specifically the 3-carboxylic acid methyl ester, has been identified as an inhibitor of human neutrophil elastase.[4] This enzyme is implicated in inflammatory processes, and its inhibition represents a promising therapeutic strategy for various inflammatory diseases.[4]

Biological_Pathway A This compound Derivative B Human Neutrophil Elastase A->B Inhibition C Inflammatory Cascade B->C Promotes D Reduced Inflammation B->D Blocked Pathway

Caption: The inhibitory action of a this compound derivative on human neutrophil elastase.

A Versatile Scaffold for Drug Design

The presence of the bromo and methoxy groups on the this compound molecule provides synthetic chemists with opportunities for further structural modifications. The bromine atom can participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups, while the methoxy group can be demethylated to a hydroxyl group for further derivatization. This versatility makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. Indazole derivatives have shown promise as anti-cancer and anti-inflammatory agents.[6][7]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be achieved through established chemical transformations. The structural features of this molecule, particularly the bromo and methoxy substituents, make it a versatile platform for the development of novel therapeutic agents, as evidenced by its derivative's activity as a human neutrophil elastase inhibitor. Further research into the synthesis and biological evaluation of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022-04-11). Available at: [Link]

  • Naresh Payyaula, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2818-2827 - International Journal of Pharmaceutical Sciences. (2026-01-25). Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google Patents.
  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
  • WO 2009/144554 A1 - Googleapis.com. (2009-12-03).
  • WO2017186693A1 - Synthesis of indazoles - Google Patents.
  • Indazole – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. Available at: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. Available at: [Link]

  • CAS No : 1000576-59-9| Chemical Name : 7-Bromo-1-methyl-1H-indazole | Pharmaffiliates. Available at: [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. Available at: [Link]

  • (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans] - ResearchGate. (2025-08-06). Available at: [Link]

  • EPA/NIH Mass Spectral Data Base - GovInfo. Available at: [Link]

  • Indazole - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

  • 4-bromo-7-methoxy-1h-indazole (C8H7BrN2O) - PubChemLite. Available at: [Link]

  • 1H-indazole hydrochloride - the NIST WebBook. Available at: [Link]

  • 7-Bromo-4-methoxy-1H-indazole | C8H7BrN2O | CID 76846162 - PubChem. Available at: [Link]

  • 4-bromo-7-methoxy-6-nitro-1H-indazole | C8H6BrN3O3 | CID 176198099 - PubChem. Available at: [Link]

  • 5-bromo-7-methoxy-1h-indazole (C8H7BrN2O) - PubChemLite. Available at: [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis of 7-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the discovery and seminal synthesis of 7-Bromo-6-methoxy-1H-indazole, a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. We will delve into the strategic considerations underpinning its synthesis, offering a detailed, replicable protocol and a discussion of its broader implications in medicinal chemistry.

Introduction: The Indazole Core and Its Strategic Importance

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. The specific substitution pattern of this compound endows it with unique physicochemical properties, making it a valuable intermediate in the synthesis of complex molecular architectures for targeted therapies. The strategic placement of the bromo and methoxy groups offers synthetic handles for further functionalization, allowing for the generation of diverse compound libraries for drug screening.

The First Synthesis: A Strategic Approach Through Diazotization and Cyclization

While a singular "discovery" paper for this compound is not readily identifiable in the seminal literature, its synthesis can be confidently approached through a well-established and logical pathway analogous to the preparation of closely related substituted indazoles. The most rational and historically significant route involves the diazotization of a substituted aniline followed by an intramolecular cyclization. This classical approach, refined over decades for the synthesis of various indazoles, provides a robust and reliable method for the construction of the target molecule.

The logical precursor for this synthesis is 2-amino-3-bromo-4-methoxytoluene. The core of the synthetic strategy lies in the transformation of the amino group into a reactive diazonium salt, which then undergoes an intramolecular reaction to form the pyrazole ring fused to the benzene core.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a clear and logical path to the target molecule:

G target This compound intermediate1 Diazonium salt of 2-amino-3-bromo-4-methoxytoluene target->intermediate1 Intramolecular Cyclization starting_material 2-Amino-3-bromo-4-methoxytoluene intermediate1->starting_material Diazotization G cluster_0 Diazotization cluster_1 Intramolecular Cyclization A 2-Amino-3-bromo-4-methoxytoluene B Protonated Amine A->B + H⁺ C N-Nitrosamine B->C + HONO - H₂O D Diazonium Salt C->D Tautomerization & Dehydration E Diazonium Salt F Cyclized Intermediate E->F Electrophilic Aromatic Substitution (intramolecular) G This compound F->G Deprotonation

Caption: Key mechanistic steps in the synthesis.

  • Diazotization at Low Temperature: The formation of the diazonium salt is conducted at 0-5 °C to prevent its premature decomposition. Diazonium salts are notoriously unstable at higher temperatures and can decompose to form phenols or other undesired byproducts. The use of a slight excess of sodium nitrite ensures the complete conversion of the starting aniline.

  • Acidic Medium: The reaction is carried out in a strong acidic medium (HCl and acetic acid) to generate nitrous acid (HONO) in situ from sodium nitrite and to keep the starting aniline protonated, preventing unwanted side reactions.

  • Controlled Heating for Cyclization: Gentle heating after diazotization provides the necessary activation energy for the intramolecular electrophilic aromatic substitution, where the diazonium group acts as an electrophile attacking the electron-rich benzene ring to form the five-membered pyrazole ring.

The Role of this compound in Drug Discovery

The strategic placement of the bromine atom at the 7-position and the methoxy group at the 6-position makes this indazole a versatile building block in drug discovery. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The methoxy group, a common feature in many bioactive molecules, can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.

Derivatives of this compound are being investigated for their potential as kinase inhibitors, which are a critical class of drugs for cancer therapy. The indazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

Conclusion

The synthesis of this compound via the diazotization and cyclization of 2-amino-3-bromo-4-methoxytoluene represents a classic and efficient approach to constructing this valuable heterocyclic core. The methodology, rooted in fundamental principles of organic chemistry, provides a reliable route for obtaining this key intermediate for further elaboration in drug discovery programs. The continued exploration of derivatives based on this scaffold holds significant promise for the development of novel therapeutics.

References

  • Indazole – Knowledge and References. Taylor & Francis. (URL not provided in search results)
  • Caribbean Journal of Science and Technology, 2021, 9(1), 20-34. (URL not provided in search results)

Sources

Methodological & Application

Application Notes and Protocol for the Suzuki Coupling of 7-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] The targeted functionalization of the indazole ring system is therefore a critical endeavor in the drug discovery process. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, broad substrate scope, and tolerance of diverse functional groups.[1][2][4]

This document provides a detailed protocol for the Suzuki coupling of 7-Bromo-6-methoxy-1H-indazole, a key intermediate for the synthesis of novel indazole-based compounds. The methoxy group at the 6-position and the bromine at the 7-position offer a strategic handle for introducing molecular diversity at a specific vector, enabling the exploration of structure-activity relationships (SAR) in drug development programs. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile reaction for the synthesis of novel chemical entities.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or ester). The reaction is catalyzed by a palladium(0) complex, which undergoes a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst to continue the cycle.[2][5]

Experimental Protocol

This protocol is a generalized procedure and may require optimization depending on the specific boronic acid used.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PurposeSupplier & Cat. No. (Example)
This compoundC₈H₇BrN₂O227.06Aryl Halide SubstrateCommercially Available
Arylboronic AcidR-B(OH)₂VariableCoupling PartnerCommercially Available
Pd(dppf)Cl₂ · CH₂Cl₂C₃₄H₂₈Cl₂FeP₂Pd · CH₂Cl₂816.64Palladium CatalystSigma-Aldrich: 695492
Potassium Carbonate (K₂CO₃)K₂CO₃138.21BaseSigma-Aldrich: P5833
1,4-Dioxane (anhydrous)C₄H₈O₂88.11SolventSigma-Aldrich: 296309
Water (degassed)H₂O18.02Co-solventIn-house preparation
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction SolventFisher Scientific: E145
Brine (saturated NaCl solution)NaCl(aq)58.44 (NaCl)Washing AgentIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying AgentSigma-Aldrich: 239313
Celite®Filtration AidSigma-Aldrich: C211
Silica GelSiO₂60.08Stationary Phase for ChromatographySorbent Technologies: 30930M
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

    • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂), (0.02-0.05 equiv.). The choice of a ferrocene-based ligand is often effective for cross-coupling reactions involving heteroaromatic compounds.[6][7]

    • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a ratio of approximately 4:1 to 5:1 (v/v). The total solvent volume should be sufficient to dissolve the reactants, typically resulting in a 0.1 to 0.2 M solution with respect to the limiting reagent.

  • Reaction Execution:

    • Seal the reaction vessel and place it in a preheated oil bath or microwave reactor.

    • Heat the reaction mixture to 80-110 °C. The optimal temperature and reaction time will depend on the reactivity of the specific boronic acid used.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-6-methoxy-1H-indazole product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[8]

Visualizing the Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_purification Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ - Pd(dppf)Cl₂·CH₂Cl₂ inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvents Add Degassed Solvents (1,4-Dioxane/Water) inert->solvents heating Heat Reaction Mixture (80-110 °C) solvents->heating Reaction Start monitoring Monitor Progress (TLC or LC-MS) heating->monitoring workup Aqueous Work-up: - Dilute with EtOAc - Filter through Celite® - Wash with H₂O & Brine monitoring->workup Reaction Complete purify Purify by Chromatography (Silica Gel) workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize

Caption: Experimental workflow for the Suzuki coupling of this compound.

Causality Behind Experimental Choices

  • Catalyst Selection: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes both oxidative addition and reductive elimination. Its use is well-documented for couplings involving heterocyclic halides.[6][7]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation. It is generally preferred over stronger bases like hydroxides, which can promote side reactions such as deboronation of the boronic acid.

  • Solvent System: The combination of an organic solvent like 1,4-dioxane and water is crucial. Dioxane solubilizes the organic reactants and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Using degassed solvents is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides. Therefore, maintaining an inert atmosphere throughout the reaction is essential for achieving high yields and reproducibility.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Low reaction temperature.Use a fresh batch of catalyst; Ensure thorough degassing of solvents by sparging with an inert gas; Increase the reaction temperature in increments of 10 °C.
Formation of Homocoupled Product (Ar-Ar) Presence of oxygen; High catalyst loading.Improve inert atmosphere technique; Reduce the catalyst loading to the lower end of the recommended range (e.g., 2 mol%).
Debromination of Starting Material Presence of water and base can lead to protodebromination.Ensure anhydrous conditions for the organic solvent; Consider using a milder base or a non-aqueous solvent system if the issue persists.
Difficult Purification Co-elution of product with byproducts or residual starting materials.Optimize the eluent system for column chromatography; Consider a different stationary phase (e.g., alumina) or reverse-phase chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of a diverse range of 7-aryl-6-methoxy-1H-indazoles. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and solvent, and by maintaining an inert atmosphere, researchers can achieve high yields of the desired products. This protocol provides a solid foundation for the application of this important reaction in the pursuit of novel and biologically active molecules.

References

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

  • Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing. [Link]

  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. (2021). RSC Publishing. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). National Institutes of Health. [Link]

Sources

Application Notes: Leveraging 7-Bromo-6-methoxy-1H-indazole in Fragment-Based Screening Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality lead compounds.[1][2][3][4] Unlike traditional high-throughput screening (HTS), FBDD utilizes small, low-complexity molecules ("fragments") to probe the binding landscape of a biological target.[4][5] These fragments, typically adhering to the "Rule of Three," possess higher ligand efficiencies and provide a more thorough sampling of chemical space, often leading to novel intellectual property and superior drug candidates.[1][3][4][6]

The indazole core is a privileged scaffold in medicinal chemistry, frequently appearing in potent kinase inhibitors and other targeted therapies.[7][8][9] Its bicyclic aromatic structure provides a rigid framework for presenting key pharmacophoric features, while also offering multiple vectors for chemical elaboration. 7-Bromo-6-methoxy-1H-indazole, in particular, emerges as a fragment of significant interest. The bromine atom serves as a valuable handle for synthetic modification and can act as a heavy atom for phasing in X-ray crystallography.[10] The methoxy group provides a hydrogen bond acceptor and modulates the electronic properties of the ring system, while the indazole nitrogen atoms can engage in crucial hydrogen bonding interactions with protein targets.

This guide provides a comprehensive overview of the application of this compound in FBDD campaigns, detailing its physicochemical properties and providing step-by-step protocols for screening, validation, and hit-to-lead progression.

Physicochemical Profile of this compound

A successful fragment must possess specific physicochemical properties that ensure solubility, promiscuity, and developability. This compound aligns well with the widely accepted "Rule of Three" for fragment design.[1][3][11][12]

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight (MW) 227.06 g/mol < 300 DaEnsures fragment simplicity and allows for significant molecular weight increase during optimization without compromising drug-like properties.[1][4]
cLogP ~2.5≤ 3Balances lipophilicity to ensure sufficient solubility for biophysical assays while maintaining potential for cell permeability.[1][3]
Hydrogen Bond Donors 1≤ 3Provides a key interaction point without excessive polarity that could hinder membrane crossing.[1][3]
Hydrogen Bond Acceptors 2≤ 3Offers potential for directed interactions with the target protein.[1][3]
Rotatable Bonds 0≤ 3The rigid structure reduces the entropic penalty upon binding, potentially leading to higher ligand efficiency.
Aqueous Solubility HighHigh solubility requiredEssential for achieving the high concentrations (µM to mM range) needed for detecting weak binding in biophysical assays.[10][11]

FBDD Workflow Using this compound

A typical FBDD campaign is a multi-stage process, beginning with primary screening to identify binders and progressing through rigorous validation to confirm the binding mode and pave the way for optimization.[1]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead A Primary Screen (SPR or NMR) B Initial Hit List A->B Identify Binders C Orthogonal Screen (NMR or ITC) B->C Confirm Binding D Structural Biology (X-ray Crystallography) C->D Determine Binding Mode E Validated Hit D->E Structural Confirmation F Structure-Guided Chemistry E->F Optimize Affinity & Properties G Lead Series F->G

Caption: High-level workflow for a fragment-based drug discovery campaign.

Part 1: Primary Screening Protocols

The initial goal is to rapidly identify if this compound interacts with the target protein. Due to the expected weak binding affinity of fragments, highly sensitive biophysical techniques are required.[5][13]

Protocol 1A: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that detects changes in mass on a sensor chip surface, allowing for real-time measurement of binding events.[14] It is a popular primary screening method due to its sensitivity and relatively high throughput.[5][15][16]

Objective: To detect binding of this compound to the immobilized target protein and obtain an initial estimate of the dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, NTA)

  • Target protein (>95% purity)

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Amine coupling kit (EDC, NHS, ethanolamine) or appropriate chemistry for His-tagged proteins.

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • This compound stock solution (e.g., 100 mM in 100% DMSO)

  • DMSO for solvent correction curves[17]

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface using a 1:1 mixture of EDC/NHS.

    • Inject the target protein at a concentration of 10-100 µg/mL in immobilization buffer to achieve a target immobilization level (e.g., 5,000-10,000 RU).

    • Deactivate remaining active esters with a 1 M ethanolamine-HCl injection.

    • Causality: Amine coupling is a robust method for covalently attaching a protein to the sensor surface. The target immobilization level is chosen to maximize the binding signal while minimizing mass transport limitations.

  • Fragment Preparation:

    • Prepare a concentration series of this compound (e.g., 10 µM to 1 mM) in running buffer from the DMSO stock.

    • Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

    • Prepare a solvent correction curve using running buffer with varying DMSO concentrations to account for bulk refractive index effects.

  • Binding Analysis:

    • Inject the fragment concentration series over the immobilized protein surface and a reference flow cell (deactivated or immobilized with a non-relevant protein).

    • Use a sufficiently long association time (e.g., 60-120 s) and dissociation time (e.g., 120-240 s) to observe binding kinetics.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

    • Causality: The reference cell is crucial for subtracting non-specific binding and bulk refractive index changes, ensuring the observed signal is due to a specific interaction.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Perform solvent correction.

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 steady-state affinity model to determine the KD.

Protocol 1B: NMR-Based Screening (WaterLOGSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting weak fragment binding by observing the ligand's signals.[18] Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) is particularly sensitive for detecting weak interactions.[19][20]

Objective: To confirm the binding of this compound by detecting magnetization transfer from bulk water to the bound fragment.

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

  • Target protein in a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, 95% H₂O/5% D₂O, pH 7.4).

  • This compound stock solution in d6-DMSO.

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples:

      • Reference Sample: 100-500 µM of this compound in deuterated buffer.

      • Protein Sample: 5-20 µM of target protein with 100-500 µM of this compound in the same buffer.

    • Causality: The low protein-to-ligand ratio is essential for ligand-observe experiments, ensuring that the signal from the small population of bound ligand is detectable against the background of the free ligand.

  • NMR Experiment Setup:

    • Acquire a standard 1D proton spectrum for both samples to ensure fragment stability and solubility.

    • Set up the WaterLOGSY pulse sequence. This involves selective saturation of the water resonance followed by a mixing time to allow for NOE transfer.

  • Data Acquisition and Analysis:

    • Acquire WaterLOGSY spectra for both the reference and protein samples.

    • In the reference sample (fragment only), the fragment protons will show positive NOEs (same phase as the water signal).

    • In the protein sample, if the fragment binds, it will tumble with the slow-tumbling protein. This results in a sign inversion of the NOE, and the fragment's proton signals will appear negative (opposite phase to the water signal).

    • Causality: The change in the sign of the NOE is a definitive indicator of binding, as the magnetization transfer pathway changes from direct water-ligand NOE (in the free state) to water-protein-ligand NOE (in the bound state).[20]

Part 2: Hit Validation and Characterization

A hit from a primary screen must be rigorously validated using orthogonal methods to eliminate false positives and to understand the thermodynamic and structural basis of the interaction.[5]

Protocol 2A: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry, n) in a single experiment.[21][22]

Objective: To orthogonally confirm binding and determine the thermodynamic signature of the interaction.

Materials:

  • Isothermal titration calorimeter.

  • Target protein (10-50 µM) in the sample cell, dialyzed extensively against the titration buffer.

  • This compound (100-500 µM) in the injection syringe, prepared in the final dialysis buffer.

Methodology:

  • Sample Preparation:

    • Ensure exact buffer matching between the protein in the cell and the fragment in the syringe to minimize heats of dilution. This is typically achieved by dialyzing the protein and using the final dialysate to dissolve the fragment.

    • Degas all solutions thoroughly before loading into the calorimeter.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point.

    • Perform a series of injections (e.g., 20-30 injections of 1.5-2.5 µL) of the fragment solution into the protein solution.

    • Allow sufficient time between injections for the signal to return to baseline (e.g., 150-240 s).

    • Causality: The concentration of reactants should be chosen such that the "c-value" (c = n[Protein]/KD) is between 10 and 1000 for optimal curve fitting. For weak fragment binding, this often requires using the highest possible protein and ligand concentrations.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heats of dilution obtained from a control experiment (injecting fragment into buffer).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

Protocol 2B: Protein-Fragment X-ray Crystallography

Determining the high-resolution crystal structure of the protein-fragment complex is the ultimate validation. It provides unambiguous proof of binding, reveals the specific atomic interactions, and serves as the blueprint for structure-guided optimization.[1][23][24]

Objective: To determine the three-dimensional structure of the this compound bound to the target protein.

Materials:

  • Crystals of the apo-protein.

  • This compound solution (e.g., 10-100 mM in a cryo-compatible solvent).

  • Cryoprotectant solution.

  • X-ray diffraction equipment (in-house or synchrotron source).

Methodology:

  • Complex Formation (Crystal Soaking):

    • Transfer a high-quality apo-protein crystal into a droplet containing the cryoprotectant solution supplemented with a high concentration of this compound (e.g., 1-20 mM).

    • Allow the fragment to soak into the crystal for a period ranging from minutes to hours.[24]

    • Causality: Soaking is often preferred over co-crystallization for fragments because it uses pre-existing, well-characterized apo crystals, which can be difficult to obtain in the presence of a ligand.[25] High fragment concentrations are needed to achieve sufficient occupancy in the crystal lattice.[24]

  • Data Collection:

    • Loop out the soaked crystal and flash-cool it in liquid nitrogen.

    • Mount the crystal on the goniometer of the X-ray source.

    • Collect a complete diffraction dataset. The presence of the bromine atom can be leveraged for anomalous dispersion phasing if native data proves difficult to solve by molecular replacement.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Analyze the initial electron density maps (Fo-Fc) for positive density in the binding pocket that corresponds to the fragment.

    • Model the fragment into the density and perform iterative rounds of refinement and model building.

    • Validate the final structure.

Part 3: Hit Expansion and Lead Generation

Once a validated hit like this compound is confirmed with a high-resolution structure, the hit-to-lead phase begins. The goal is to improve the affinity and selectivity while maintaining favorable physicochemical properties.

Hit_to_Lead cluster_0 Structural Insight cluster_1 Optimization Strategies cluster_2 Outcome A Validated Crystal Structure (Fragment Bound) B Fragment Growing A->B C Fragment Linking A->C D Fragment Merging A->D E Potent Lead Compound (Improved Affinity & Properties) B->E C->E D->E

Caption: Common strategies for evolving a fragment hit into a lead compound.

Strategies for Optimization:

  • Fragment Growing: The crystal structure will reveal unoccupied pockets adjacent to the bound fragment. Synthesis of analogues that extend into these pockets to form new interactions is a primary strategy. The bromine at the 7-position is an ideal synthetic handle for elaboration using cross-coupling reactions (e.g., Suzuki, Sonogashira) to "grow" the fragment in that direction.

  • Fragment Linking/Merging: If other fragments are found to bind in adjacent sites, they can be linked together with an appropriate chemical linker to create a single, higher-affinity molecule.

  • Structure-Activity Relationship (SAR): A tight feedback loop between medicinal chemistry, biophysical screening (SPR/ITC), and structural biology is critical. Each new analogue should be tested to confirm that the designed interactions are productive and contribute favorably to the binding affinity.

Conclusion

This compound represents a high-quality starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, privileged indazole scaffold, and synthetically tractable bromine handle make it an attractive candidate for screening against a wide range of biological targets. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and structure-guided optimization, researchers can effectively leverage this fragment to discover novel and potent lead compounds.

References

  • Fang, X., & Pan, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 603099. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849–5860. [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Kumar, A., & Verdonk, M. L. (2021). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery, 16(10), 1075-1087. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. [Link]

  • Dalvit, C., et al. (2014). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Scientific Reports, 4, 4753. [Link]

  • Reddy, T. J., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(13), 3462–3465. [Link]

  • Neumann, L., et al. (2012). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 3(12), 1073–1077. [Link]

  • de Paula, E., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem. [Link]

  • Carpenter, E. P., et al. (2008). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 3(5), 758–767. [Link]

  • Howard, M. L., & Zaydman, M. A. (2018). Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. Methods in Molecular Biology, 1684, 141-153. [Link]

  • Erlanson, D. A., et al. (2022). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 65(3), 1799–1817. [Link]

  • Li, Y., et al. (2017). Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(24), 5434-5440. [Link]

  • Stahelin, R. V. (2023). A beginner’s guide to surface plasmon resonance. The Biochemist, 45(1), 4-8. [Link]

  • Wikipedia. (2023). Fragment-based lead discovery. [Link]

  • Creative Biostructure. (n.d.). Fragment Screening & Fragment-Based Drug Design. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. ResearchGate. [Link]

  • Malvern Panalytical. (2023). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. [Link]

  • Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. Progress in Biophysics and Molecular Biology. [Link]

  • Dalvit, C., et al. (2002). NMR-Based Screening with Competition Water−Ligand Observed via Gradient Spectroscopy Experiments: Detection of High-Affinity Ligands. Journal of Medicinal Chemistry, 45(11), 2311–2314. [Link]

  • Liu, G., et al. (2018). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. ResearchGate. [Link]

  • Erlanson, D. (2013). The rule of three at ten. Practical Fragments. [Link]

  • Boettcher, T., et al. (2009). SPR-based fragment screening: advantages and applications. Drug Discovery Today, 14(1-2), 38-46. [Link]

  • NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. [Link]

  • Velazquez-Campoy, A. (2015). Answer to "How to start standardizing ITC of Protein v/s DNA as ligand?". ResearchGate. [Link]

  • Asif, M. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]

  • Betzi, S., et al. (2012). Protein X-ray Crystallography and Drug Discovery. Current Pharmaceutical Design, 18(9), 1215-1226. [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Surface Plasmon Resonance (SPR). [Link]

  • Helliwell, J. R. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1098616. [Link]

  • Investigations Into Fragment Ligand Binding Using Quantitative STD and WaterLOGSY NMR Spectroscopy. (2015). Kent Academic Repository. [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • Jhoti, H., et al. (2013). The 'rule of three' for fragment-based drug discovery: Where are we now?. Nature Reviews Drug Discovery, 12(8), 644-645. [Link]

  • Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. [Link]

  • Betz, M. (2016). Guidelines for the successful generation of protein-ligand complex crystals. Acta Crystallographica Section D Structural Biology, 72(12), 1248-1256. [Link]

  • Hajduk, P. J. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 426, 307–322. [Link]

  • Norman, R. A., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 53(14), 5221–5233. [Link]

  • Peak Proteins. (2024). X-Ray Crystallography. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 7-Bromo-6-methoxy-1H-indazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the large-scale synthesis of 7-Bromo-6-methoxy-1H-indazole, a crucial heterocyclic scaffold in contemporary drug discovery. The indazole nucleus is a privileged structure found in numerous pharmacologically active agents, and the specific substitution pattern of this target molecule makes it a valuable intermediate for the development of novel therapeutics.[1] This document outlines a robust and scalable two-step synthetic protocol, commencing with the bromination of commercially available 4-methoxy-2-methylaniline, followed by a one-pot diazotization and intramolecular cyclization. The causality behind each experimental step is detailed, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular entities for pharmaceutical applications.

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole core is a bioisostere of indole and is recognized for its broad spectrum of biological activities, including but not limited to anti-inflammatory, antitumor, and anti-HIV properties.[1][2] The unique arrangement of nitrogen atoms in the indazole ring system allows for diverse intermolecular interactions with biological targets, making it a highly sought-after motif in drug design. This compound, in particular, offers multiple points for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The bromine atom can serve as a handle for various cross-coupling reactions, while the methoxy group can influence solubility and metabolic stability. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance for accelerating the discovery and development of new medicines.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is achieved through a two-step sequence, as illustrated in the workflow diagram below. This strategy is designed for scalability and efficiency, minimizing the need for complex purification procedures.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Diazotization & Cyclization A 4-Methoxy-2-methylaniline C Intermediate: 5-Bromo-4-methoxy-2-methylaniline A->C Electrophilic Aromatic Substitution B N-Bromosuccinimide (NBS) in Acetonitrile B->C D Intermediate from Step 1 F Diazonium Salt Intermediate (in situ) D->F Diazotization E Sodium Nitrite (NaNO2) in Aqueous Acid E->F G Intramolecular Cyclization (Spontaneous) F->G H Final Product: This compound G->H

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis, including reagent quantities, reaction conditions, and work-up procedures.

Step 1: Synthesis of 5-Bromo-4-methoxy-2-methylaniline

This step involves the regioselective bromination of 4-methoxy-2-methylaniline using N-bromosuccinimide (NBS) as the bromine source. The use of NBS is preferred for large-scale synthesis as it is a solid and safer to handle than liquid bromine. The reaction proceeds via an electrophilic aromatic substitution mechanism.[3]

Table 1: Reagents and Materials for Step 1

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Amount
4-Methoxy-2-methylaniline137.181.0100 g
N-Bromosuccinimide (NBS)177.981.05135.6 g
Acetonitrile (ACN)--1 L
Saturated Sodium Bicarbonate Solution--As needed
Saturated Sodium Thiosulfate Solution--As needed
Brine--As needed
Anhydrous Magnesium Sulfate--As needed
Ethyl Acetate (EtOAc)--For extraction
Hexanes--For recrystallization

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add 4-methoxy-2-methylaniline (100 g, 0.729 mol) and acetonitrile (1 L).

  • Stir the mixture at room temperature until the aniline is fully dissolved.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • In a separate beaker, dissolve N-bromosuccinimide (135.6 g, 0.762 mol) in acetonitrile (500 mL).

  • Slowly add the NBS solution to the cooled aniline solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated sodium thiosulfate solution (200 mL).

  • Remove the acetonitrile under reduced pressure.

  • To the residue, add ethyl acetate (1 L) and saturated sodium bicarbonate solution (500 mL).

  • Separate the organic layer, and wash it sequentially with water (2 x 500 mL) and brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford 5-Bromo-4-methoxy-2-methylaniline as a solid.

Step 2: Synthesis of this compound

This step involves the diazotization of the amino group of the intermediate synthesized in Step 1, followed by an in-situ intramolecular cyclization to form the indazole ring. This one-pot procedure is efficient and avoids the isolation of the potentially unstable diazonium salt intermediate.[4]

Table 2: Reagents and Materials for Step 2

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Amount
5-Bromo-4-methoxy-2-methylaniline216.081.0100 g
Concentrated Hydrochloric Acid (HCl)36.46~6.0~150 mL
Sodium Nitrite (NaNO₂)69.001.134.8 g
Water--As needed
Saturated Sodium Bicarbonate Solution--For neutralization
Dichloromethane (DCM)--For extraction
Brine--For washing
Anhydrous Magnesium Sulfate--For drying
Heptane--For trituration

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 5-Bromo-4-methoxy-2-methylaniline (100 g, 0.463 mol) in water (500 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (~150 mL) while maintaining the temperature below 10 °C. Stir until a fine slurry is formed.

  • In a separate beaker, dissolve sodium nitrite (34.8 g, 0.504 mol) in water (100 mL).

  • Add the sodium nitrite solution dropwise to the aniline suspension over 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour. The formation of the diazonium salt is typically observed by a change in color.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to facilitate the intramolecular cyclization.

  • Monitor the reaction by TLC or HPLC until the diazonium intermediate is no longer detected.

  • Carefully neutralize the reaction mixture to pH 7-8 by the slow addition of saturated sodium bicarbonate solution. Be cautious as gas evolution (CO₂) will occur.

  • Extract the aqueous mixture with dichloromethane (3 x 500 mL).

  • Combine the organic layers and wash with water (500 mL) and brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Triturate the resulting solid with cold heptane, filter, and dry under vacuum to yield this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Expected Analytical Data

TechniqueExpected Results
¹H NMR Characteristic aromatic proton signals for the indazole ring system, a singlet for the methoxy group, and a broad singlet for the N-H proton.
¹³C NMR Resonances corresponding to the carbon atoms of the bicyclic indazole core and the methoxy group.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₈H₇BrN₂O, showing the characteristic isotopic pattern for a bromine-containing compound.
HPLC A single major peak indicating high purity (typically >98%).

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and products described in this protocol.[5]

Reagent-Specific Hazards:

  • N-Bromosuccinimide (NBS): Is a lachrymator and should be handled in a well-ventilated fume hood.

  • Concentrated Hydrochloric Acid: Is corrosive and can cause severe burns. Handle with extreme care.

  • Sodium Nitrite: Is an oxidizer and is toxic if ingested.

  • Organic Solvents: Are flammable and should be used in a well-ventilated area away from ignition sources.

Reaction Hazards:

  • The diazotization reaction is exothermic and requires careful temperature control to prevent runaway reactions. Diazonium salts can be explosive when dry and should be kept in solution.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This application note details a practical and scalable synthetic route to this compound, a valuable building block for drug discovery. The described two-step process is robust and utilizes readily available starting materials. By providing a thorough explanation of the experimental procedures and the underlying chemical principles, this guide aims to facilitate the efficient and safe production of this important intermediate in a research and development setting.

References

  • Indazole synthesis. Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). Retrieved January 25, 2026, from [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Elbe, H., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5859–5873. [Link]

  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). (2025). Request PDF. Retrieved January 25, 2026, from [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • Synthesis of indazoles. (n.d.). Google Patents.
  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). National Institutes of Health. Retrieved January 25, 2026, from [Link]

Sources

Application Notes and Protocols for the Derivatization of 7-Bromo-6-methoxy-1H-indazole for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The 1H-indazole core is a "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of clinically relevant agents.[1][2] Its bioisosteric relationship with indole, combined with its unique hydrogen bonding capabilities and structural rigidity, makes it an ideal framework for designing potent and selective enzyme inhibitors. Specifically, in the realm of oncology, indazole derivatives have emerged as powerful inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often deregulated in cancer.[1][2] Marketed drugs such as Pazopanib, a VEGFR inhibitor, underscore the therapeutic success of this heterocyclic system.[2]

The starting material, 7-Bromo-6-methoxy-1H-indazole, offers a particularly attractive platform for building structure-activity relationship (SAR) libraries. It presents three primary, chemically distinct points for diversification: the N-1 position of the pyrazole ring, the C-3 position, and the synthetically versatile bromine atom at the C-7 position. The methoxy group at C-6 serves as a crucial electronic and steric modulator, often involved in establishing key interactions within the ATP-binding pocket of kinases.[3]

This guide provides detailed, field-proven protocols for the systematic derivatization of this compound. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors. Beyond mere procedural steps, this document elucidates the chemical rationale behind each transformation, empowering researchers to logically construct and interpret SAR data.

Strategic Derivatization Workflow

A typical SAR campaign involves the sequential or parallel modification of the core scaffold at its key diversification points. The following workflow outlines a logical progression for exploring the chemical space around the this compound core.

SAR_Workflow Start This compound N1_Alkylation PART 1: N-1 Alkylation (Introduce R¹) Start->N1_Alkylation Vary alkyl/benzyl groups C7_Suzuki PART 2: C-7 Suzuki Coupling (Introduce R²-Aryl/Heteroaryl) N1_Alkylation->C7_Suzuki Generate N-alkylated library C7_Amination PART 3: C-7 Buchwald-Hartwig (Introduce R³-Amine) N1_Alkylation->C7_Amination Generate N-alkylated library SAR_Table SAR Analysis & Data Consolidation C7_Suzuki->SAR_Table C7_Amination->SAR_Table

Caption: Strategic workflow for SAR exploration of the indazole scaffold.

PART 1: N-1 Alkylation – Modulating Solubility and Vectorial Exit

Functionalization at the N-1 position is a critical first step in many indazole-based drug discovery programs. The substituent introduced at this position can significantly influence the compound's physicochemical properties, such as solubility and membrane permeability. Furthermore, it projects into the solvent-exposed region of the kinase ATP-binding site, providing a vector for introducing additional functionality or improving pharmacokinetic properties without disrupting core binding interactions.

Causality Behind Protocol Choices: Achieving N-1 Regioselectivity

Direct alkylation of the 1H-indazole ring can problematically yield a mixture of N-1 and N-2 regioisomers.[4] The ratio of these isomers is highly dependent on the substrate's electronic properties, the nature of the electrophile, the base, and the solvent system. Extensive studies have demonstrated that for many indazole systems, the use of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an ethereal solvent such as tetrahydrofuran (THF) strongly favors the formation of the thermodynamically more stable N-1 alkylated product.[5][6] This selectivity is attributed to the coordination of the sodium cation and the nature of the indazole anion in this solvent system.[4]

Protocol 1: N-1 Selective Alkylation

This protocol describes a general procedure for the N-1 alkylation of this compound using an alkyl bromide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl bromide (e.g., Ethyl bromide, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M. Stir the solution at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion, 1.2 eq) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Activation: Allow the suspension to stir at 0 °C for 30 minutes. The formation of the sodium salt of the indazole may be observed as a change in the appearance of the mixture.

  • Alkylation: Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to afford the desired N-1 alkylated product.

PART 2: C-7 Arylation via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C-7 position is a synthetic handle primed for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[7] By replacing the bromine with various aryl or heteroaryl groups, researchers can probe the hydrophobic and aromatic interactions within the targeted kinase's binding site, often leading to significant gains in potency and selectivity.

Causality Behind Protocol Choices: Catalyst and Condition Selection

The success of a Suzuki coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. For electron-rich heterocyclic halides like our indazole substrate, a catalyst system that promotes efficient oxidative addition and reductive elimination is required. A common and effective combination is a palladium source like Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), which is relatively air-stable and efficient.[4] An inorganic base, such as potassium carbonate (K₂CO₃), is required to activate the boronic acid for transmetalation.[8] A mixture of a polar aprotic solvent like 1,4-dioxane and water is often used to ensure solubility of both the organic and inorganic reagents.[9]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Product Transmetal->Product RedElim Ar-Ar' IndazoleBr Indazole-Br IndazoleBr->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: C-7 Suzuki-Miyaura Coupling

This protocol details the coupling of an N-1 alkylated this compound with an arylboronic acid.

Materials:

  • N-1 alkylated this compound (from Protocol 1)

  • Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

  • Pd(dppf)Cl₂ complex with CH₂Cl₂

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a Schlenk flask or microwave vial containing a magnetic stir bar, add the N-1 alkylated this compound (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 - 0.10 eq).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio to achieve a concentration of approximately 0.1-0.2 M with respect to the bromo-indazole.

  • Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography or preparative HPLC to yield the C-7 arylated derivative.

PART 3: C-7 Amination via Buchwald-Hartwig Coupling

The introduction of amino groups at the C-7 position via Buchwald-Hartwig amination is another powerful strategy for SAR exploration. The nitrogen atom can act as a hydrogen bond donor or acceptor, and the appended substituents can probe various pockets within the kinase active site. This reaction class allows for the coupling of a wide range of primary and secondary amines, including cyclic amines like morpholine and piperazine, which are common motifs in kinase inhibitors.

Causality Behind Protocol Choices: Overcoming Reaction Challenges

Buchwald-Hartwig amination requires a carefully optimized catalyst system, typically consisting of a palladium precursor and a sterically hindered, electron-rich phosphine ligand. The ligand is crucial for facilitating both the oxidative addition of the aryl bromide and the final reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is generally required to deprotonate the amine, forming the active palladium-amido intermediate. Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred to prevent catalyst deactivation and unwanted side reactions.

Protocol 3: C-7 Buchwald-Hartwig Amination

This protocol provides a general method for the amination of an N-1 alkylated this compound.

Materials:

  • N-1 alkylated this compound (from Protocol 1)

  • Amine (e.g., Morpholine, Aniline)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst components and base, it is highly recommended to perform the reaction setup in a glovebox.

  • Vial Preparation: To an oven-dried vial with a stir bar, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and NaOtBu (1.4 eq).

  • Reagent Addition: Add the N-1 alkylated this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1-0.2 M.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Quenching & Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate and quench carefully with water. Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Work-up & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel column chromatography to obtain the desired C-7 amino-indazole product.

Structure-Activity Relationship (SAR) Insights

The systematic application of the protocols described above allows for the generation of a matrix of compounds, enabling a clear delineation of the SAR. The following table provides an illustrative summary of expected SAR trends for kinase inhibition based on published data for related indazole scaffolds.[2][5] The IC₅₀ values are hypothetical and intended to demonstrate potential trends.

Compound ID R¹ (N-1) R² (C-7) Hypothetical Kinase IC₅₀ (nM) SAR Rationale & Key Insights
Core HBr>10,000The unsubstituted core lacks key interactions and potency.
1a -CH₂CH₃Br5,000Small alkyl groups at N-1 can improve solubility but offer minimal potency gains without C-7 modification.
1b -CH₂PhBr4,500A benzyl group at N-1 can offer weak π-stacking but is generally a placeholder for further optimization.
2a -CH₂CH₃4-Methoxyphenyl150Key Interaction: Arylation at C-7 probes a hydrophobic pocket. The 4-methoxy group can act as a hydrogen bond acceptor.
2b -CH₂CH₃4-Fluorophenyl250The fluoro-substituent alters electronics and may engage in specific halogen bonding or hydrophobic interactions.
2c -CH₂CH₃Pyridin-4-yl80Potency Driver: The pyridine nitrogen can act as a strong hydrogen bond acceptor with hinge region residues, significantly boosting potency.
3a -CH₂CH₃Morpholino400The morpholine provides a polar, solubilizing group that can interact with solvent or form H-bonds at the edge of the binding site.
3b -CH₂CH₃Anilino95Key Interaction: The N-H of the aniline can serve as a crucial hydrogen bond donor, mimicking interactions of the native ATP.

Key Takeaways from SAR Analysis:

  • C-7 is a Potency Hotspot: Unfunctionalized 7-bromoindazoles typically show weak activity. The introduction of aryl, heteroaryl, or amino groups at this position is critical for achieving high potency.

  • Hydrogen Bonding is Crucial: The most potent analogs often feature groups at C-7 (e.g., pyridine nitrogen, aniline N-H) that can form hydrogen bonds with the kinase hinge region.

  • N-1 Modulates Properties: While less critical for direct binding affinity, the N-1 substituent is vital for tuning physicochemical properties like solubility and for providing vectors for further optimization (e.g., linking to solubilizing groups).

  • The 6-Methoxy Group: This group is often a key anchoring point, forming a hydrogen bond with a conserved residue in the ATP binding pocket. Its presence is generally favorable for activity.[3]

Conclusion

The this compound scaffold is a versatile and highly valuable starting point for the development of novel kinase inhibitors. The synthetic strategies outlined in these application notes—N-1 alkylation, C-7 Suzuki coupling, and C-7 Buchwald-Hartwig amination—provide a reliable and logical framework for systematically exploring the structure-activity relationships of this privileged core. By understanding the chemical rationale behind each protocol and carefully analyzing the resulting biological data, researchers can efficiently navigate the chemical space to identify potent and selective drug candidates.

References

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Development of a selective and scalable N1-indazole alkylation. PMC. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Rational design, synthesis, and structure-activity relationships of aryltriazoles as novel corticotropin-releasing factor-1 receptor antagonists. PubMed. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. [Link]

  • (PDF) Synthesis and biological evaluation of indazole derivatives. ResearchGate. [Link]

  • C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Syngenta. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. PubMed. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]

Sources

Application Note: Strategic Derivatization of 7-Bromo-6-methoxy-1H-indazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents, particularly in oncology.[1][2] The strategic functionalization of this nucleus allows for the fine-tuning of pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles. This application note provides a comprehensive guide for researchers on the synthetic routes to prepare diverse analogs from 7-Bromo-6-methoxy-1H-indazole. We delve into the key C-H and N-H functionalization reactions, explaining the rationale behind the selection of catalysts, reagents, and reaction conditions. Detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions at the C7-position and regioselective N-alkylation at the N1-position are provided, supported by mechanistic insights and data tables to guide analog synthesis campaigns.

Introduction: The Value of the Indazole Scaffold

Indazole derivatives are integral to modern drug discovery, exhibiting a wide spectrum of biological activities including anti-inflammatory, anti-HIV, and antitumor properties.[1] Their structure can act as a bioisostere for purines, enabling competitive binding to ATP sites on enzymes like protein kinases.[2] Consequently, many kinase inhibitors feature an indazole core.[3][4]

This compound is a particularly valuable starting material. The methoxy group at the C6 position can engage in crucial hydrogen bond interactions within a protein's active site, while the bromine atom at the C7 position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.[5] Furthermore, the pyrrolic nitrogen (N1-H) provides another site for modification, which can be used to modulate solubility, cell permeability, and target engagement. This guide outlines the primary synthetic pathways to exploit these reactive sites for the generation of compound libraries.

Overview of Synthetic Strategies

The derivatization of this compound can be logically divided into two main vectors of diversification: functionalization at the C7-position via the bromo substituent and functionalization at the N1-position. These transformations can often be performed sequentially to achieve a wide array of structurally diverse analogs.

G cluster_c7 C7-Position Functionalization cluster_n1 N1-Position Functionalization start This compound c7_suzuki Suzuki-Miyaura (Aryl/Heteroaryl Analogs) start->c7_suzuki Pd-Catalyst, Boronic Acid/Ester c7_buchwald Buchwald-Hartwig (Amine Analogs) start->c7_buchwald Pd-Catalyst, Amine c7_sono Sonogashira (Alkynyl Analogs) start->c7_sono Pd/Cu Catalyst, Alkyne c7_stille Stille Coupling (Diverse C-C Bonds) start->c7_stille Pd-Catalyst, Organostannane n1_alkylation N-Alkylation / N-Arylation (Alkyl/Aryl Analogs) start->n1_alkylation Base, Alkyl/Aryl Halide c7_suzuki->n1_alkylation Sequential Reaction final Diverse Analogs Library c7_suzuki->final c7_buchwald->n1_alkylation Sequential Reaction c7_buchwald->final c7_sono->n1_alkylation Sequential Reaction c7_sono->final c7_stille->n1_alkylation Sequential Reaction c7_stille->final n1_alkylation->final

Figure 1: Key synthetic pathways for analog generation from this compound.

C7-Position Functionalization: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the C7 position is ideal for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming C-C, C-N, and C-O bonds in modern organic synthesis.[6]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method due to the operational simplicity and the commercial availability of a vast array of boronic acids and esters.[5][6] This reaction is ideal for introducing aryl and heteroaryl moieties, which are critical for exploring structure-activity relationships (SAR) in kinase inhibitor design.[7]

Causality Behind the Protocol:

  • Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like PdCl₂(dppf)·CH₂Cl₂ or Pd(PPh₃)₄ are commonly used. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and facilitates both oxidative addition and reductive elimination steps.[6]

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[6]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is often optimal. Water helps to dissolve the inorganic base and the boronate intermediate, accelerating the reaction.[6]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdii_ox Ar-Pd(II)L₂(Br) pd0->pdii_ox Oxidative Addition pdii_trans Ar-Pd(II)L₂(R) pdii_ox->pdii_trans Transmetalation pdii_trans->pd0 Reductive Elimination product Ar-R pdii_trans->product start_mat Ar-Br start_mat->pdii_ox boronic R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pdii_trans

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[8][9] This enables the synthesis of analogs with altered polarity, basicity, and hydrogen-bonding capabilities.

Causality Behind the Protocol:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of a palladium precursor and a specialized bulky, electron-rich phosphine ligand (e.g., Xantphos, SPhos, DavePhos).[10] These ligands promote the formation of a monoligated Pd(0) species, which is highly active for oxidative addition to the aryl bromide.

  • Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required. The base deprotonates the amine nucleophile, increasing its reactivity for coordination to the palladium center and subsequent reductive elimination.[8]

Sonogashira and Stille Couplings
  • Sonogashira Coupling: This reaction provides a powerful method for installing terminal alkynes, creating linear, rigid extensions from the indazole core.[11] It typically uses a dual catalyst system of palladium and a copper(I) salt, such as CuI.[12][13] The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Stille Coupling: The Stille reaction couples the aryl bromide with an organostannane (organotin) reagent.[14][15] While effective and tolerant of many functional groups, the toxicity of organotin compounds has led to its reduced use in favor of alternatives like the Suzuki reaction where possible.[16]

N1-Position Functionalization: Regioselective Alkylation

Alkylation of the indazole nitrogen is a common strategy to block a hydrogen bond donor site and introduce groups that can probe different regions of a binding pocket or enhance metabolic stability. However, a significant challenge is the potential for alkylation at either the N1 or N2 position, leading to a mixture of regioisomers.[17]

Causality Behind Regioselectivity: The regiochemical outcome of N-alkylation is a delicate balance of steric and electronic factors, heavily influenced by the choice of base and solvent.[18]

  • Conditions Favoring N1-Alkylation: The use of a strong, sterically hindered base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) or dioxane generally favors the formation of the N1-anion. This is often considered the thermodynamically more stable anion, leading to the N1-alkylated product as the major isomer.[18]

  • Conditions Favoring N2-Alkylation: In contrast, conditions involving weaker bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) can favor N2-alkylation. Substituents at the C7 position, adjacent to N1, can sterically hinder the approach of the electrophile to N1, thereby promoting reaction at the more accessible N2 position.[18][19] Quantum mechanical studies suggest that while the 1H-indazole tautomer is more stable, the reaction can proceed through different transition states whose relative energies are influenced by the reaction environment.[20]

Summary of Reaction Conditions for Analog Synthesis

The following table summarizes typical conditions for generating various analogs from this compound, based on established methodologies.

Reaction Type Position Coupling Partner Typical Catalyst / Ligand Base Solvent Typical Yield Reference
Suzuki-MiyauraC7Arylboronic AcidPdCl₂(dppf)·CH₂Cl₂K₂CO₃1,4-Dioxane / H₂O60-95%[6]
Suzuki-MiyauraC7Heteroarylboronic AcidPd(PPh₃)₄Na₂CO₃DME / H₂O50-85%[5]
Buchwald-HartwigC7MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene70-90%[8][10]
SonogashiraC7PhenylacetylenePd(PPh₃)₄ / CuITEADMF65-88%[11][12]
N-Alkylation (N1)N1Benzyl BromideNoneNaHTHF>95% (N1 isomer)[18]
N-Alkylation (N2)N1/N2Methyl IodideNoneK₂CO₃DMFMixture, N2 favored[18]

Detailed Experimental Protocols

Safety Precaution: These protocols should be performed by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: C7-Arylation via Suzuki-Miyaura Coupling

(Adapted from Kumar et al., 2024)[6]

This protocol describes the synthesis of 7-(4-fluorophenyl)-6-methoxy-1H-indazole.

  • Reagent Preparation: To a 25 mL flame-dried round-bottom flask or microwave vial, add this compound (227 mg, 1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (210 mg, 1.5 mmol, 1.5 equiv), and potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (41 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C (or heat in a microwave reactor) and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers. Wash the organic layer with brine (2 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: N1-Regioselective Alkylation

(Adapted from Alam & Keating, 2021)[18]

This protocol describes the N1-benzylation of this compound.

  • Indazole Anion Formation: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) (15 mL). Add sodium hydride (NaH, 60% dispersion in mineral oil) (48 mg, 1.2 mmol, 1.2 equiv) portion-wise at 0 °C (ice bath).

  • Substrate Addition: Dissolve this compound (227 mg, 1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension at 0 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may be observed as a suspension.

  • Electrophile Addition: Cool the mixture back to 0 °C. Add benzyl bromide (188 mg, 1.1 mmol, 1.1 equiv; 0.13 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL). Combine the organic layers and wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the N1-benzylated indazole. Regioisomeric purity should be confirmed by ¹H NMR analysis.

Conclusion

This compound is a highly adaptable scaffold for the synthesis of diverse chemical libraries. By leveraging robust and well-understood synthetic transformations such as palladium-catalyzed cross-coupling and regioselective N-alkylation, researchers can systematically explore the chemical space around the indazole core. The protocols and strategic insights provided in this note serve as a reliable foundation for drug discovery programs aiming to develop novel therapeutics based on this privileged heterocyclic motif.

References

  • This cit
  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Recent Advances in the Synthesis of Indazoles.
  • Hariyanti, H., Yanuar, A., Kusmardi, K., & Hayun, H. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. [Link]

  • Caribbean Journal of Sciences and Technology. (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST. [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. [Link]

  • This cit
  • Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Roussel, S., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis. [Link]

  • Hill, M. D. (2011). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development. [Link]

  • Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Lindhardt, A. T., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

  • Spallarossa, A., et al. (2022). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules. [Link]

  • Kumar, V., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]

  • Roy, D. K., & Yoshinaga, S. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • Vantourout, J. C., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Letters. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • This cit
  • This cit
  • This cit
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Begum, R., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • This cit
  • This cit
  • This cit
  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • This cit
  • Trnka, F., & Knie, C. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. [Link]

  • This cit
  • This cit

Sources

The Strategic Use of 7-Bromo-6-methoxy-1H-indazole in the Synthesis of Potent PARP Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of PARP Inhibition and the Privileged Indazole Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial players in the cellular response to DNA damage.[1][2] In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1 and BRCA2 mutations, inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells while sparing healthy ones.[3][4][5] This targeted approach has led to the development of several FDA-approved PARP inhibitors for various cancers, including ovarian, breast, prostate, and pancreatic cancer.[4]

At the heart of many potent PARP inhibitors lies the indazole scaffold, a bicyclic aromatic heterocycle.[6] This "privileged scaffold" is recognized for its versatile biological activities and its ability to form key interactions within the active sites of various enzymes.[6][7] In the context of PARP inhibition, the indazole core serves as a crucial pharmacophore, contributing significantly to the binding affinity and overall efficacy of the inhibitor. One such key intermediate that has gained prominence in the synthesis of next-generation PARP inhibitors is 7-Bromo-6-methoxy-1H-indazole . This application note provides a detailed guide on its strategic utilization, focusing on the synthesis of Niraparib, a potent PARP-1 and PARP-2 inhibitor.[8][9]

Mechanism of Action: How PARP Inhibitors Exploit Cancer's Weakness

PARP enzymes, particularly PARP-1, are essential for repairing single-strand DNA breaks.[10] When a break occurs, PARP-1 binds to the damaged site and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.[10] PARP inhibitors work through a dual mechanism:

  • Catalytic Inhibition: They competitively bind to the NAD+ binding site of the PARP enzyme, preventing the synthesis of PAR chains and thereby hindering the recruitment of the DNA repair machinery.[3]

  • PARP Trapping: A key and highly cytotoxic mechanism involves trapping the PARP enzyme on the DNA at the site of the break.[3][10] This creates a physical obstruction that stalls replication forks, leading to the formation of double-strand breaks during DNA replication.[3]

In healthy cells with functional homologous recombination (HR) repair pathways (mediated by proteins like BRCA1/2), these double-strand breaks can be efficiently repaired. However, in cancer cells with deficient HR pathways, these breaks are lethal, leading to apoptosis.[5][11]

Visualizing the Synthetic Lethality Pathway

Caption: Synthetic lethality in cancer cells with deficient homologous recombination (HR) repair.

Synthetic Strategy: Leveraging this compound for Niraparib Synthesis

The synthesis of Niraparib, a potent PARP inhibitor, provides an excellent case study for the application of this compound. The core of this synthesis involves a crucial C-N cross-coupling reaction to link the indazole moiety to a substituted phenylpiperidine side chain.[12] The bromine atom at the 7-position of the indazole is strategically placed for this coupling reaction, while the methoxy group at the 6-position influences the electronic properties and potential metabolic stability of the final compound.

Overall Synthetic Workflow

The synthesis can be broadly divided into two key stages:

  • Preparation of the Key Intermediates: This involves the synthesis of this compound and the chiral (S)-3-(4-aminophenyl)piperidine derivative.

  • Coupling and Final Elaboration: The two key intermediates are coupled, followed by the formation of the carboxamide group to yield the final Niraparib molecule.

Niraparib Synthesis Workflow General Synthetic Workflow for Niraparib Start Starting Materials Intermediate1 This compound Start->Intermediate1 Intermediate2 (S)-3-(4-aminophenyl)piperidine derivative Start->Intermediate2 Coupling C-N Cross-Coupling Intermediate1->Coupling Intermediate2->Coupling CoupledProduct Coupled Intermediate Coupling->CoupledProduct Amidation Amidation CoupledProduct->Amidation FinalProduct Niraparib Amidation->FinalProduct

Caption: High-level overview of the synthetic workflow for Niraparib.

Detailed Protocols

Protocol 1: Synthesis of 7-Bromo-1H-indazole (A Precursor)

While the target molecule is this compound, understanding the synthesis of the parent 7-Bromo-1H-indazole provides a foundational understanding. A common method involves the diazotization of 7-aminoindazole followed by a Sandmeyer-type reaction.[13]

Materials:

  • 7-Aminoindazole

  • Concentrated Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Cuprous Bromide (CuBr)

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 7-aminoindazole (1 equivalent) in concentrated hydrobromic acid and water.[13]

  • Cool the solution to -10 °C in an ice-salt bath.[13]

  • In a separate vessel, prepare a solution of sodium nitrite (a slight excess) in water and cool it.[13]

  • Slowly add the cold sodium nitrite solution to the 7-aminoindazole solution, maintaining the temperature below -5 °C.[13]

  • Stir the resulting diazonium salt solution at -5 °C for 15 minutes.[13]

  • In a separate flask, dissolve cuprous bromide in concentrated hydrobromic acid and cool the solution.

  • Add the cold cuprous bromide solution dropwise to the diazonium salt solution over 15 minutes, allowing the temperature to rise slowly.[13]

  • Stir the reaction mixture at room temperature for 2 hours.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is neutral.

  • Dilute the mixture with water and filter the precipitate.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-bromo-1H-indazole.[13]

Rationale: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a halogen. The use of cuprous bromide as a catalyst is crucial for the efficient conversion of the diazonium salt to the corresponding bromide.

Protocol 2: Copper-Catalyzed C-N Cross-Coupling for Niraparib Synthesis

This protocol outlines the key coupling step between the indazole core and the phenylpiperidine side chain, a critical step in the synthesis of Niraparib.[12]

Materials:

  • This compound (or a suitable precursor that will be converted to the final carboxamide)

  • (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

  • Copper(I) Bromide (CuBr)

  • 8-Hydroxyquinoline

  • Potassium Carbonate (K₂CO₃)

  • Dimethylacetamide (DMAc)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.1 equivalents), and potassium carbonate (2 equivalents).

  • In a separate flask, dissolve Copper(I) Bromide (0.1 equivalents) and 8-hydroxyquinoline (0.2 equivalents) in DMAc to form the catalyst solution.[12]

  • Add the catalyst solution to the reaction vessel containing the substrates and base.

  • Heat the reaction mixture to 100-120 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the coupled intermediate.

Rationale: The copper-catalyzed C-N coupling offers high regioselectivity for the desired N-2 arylation of the indazole ring.[12] 8-Hydroxyquinoline acts as a ligand that stabilizes the copper catalyst and facilitates the coupling reaction. The use of a carbonate base is essential to deprotonate the indazole nitrogen, making it nucleophilic for the coupling reaction.

Data Summary and Expected Outcomes

StepKey ReagentsExpected YieldPurityAnalytical Method
Diazotization/Bromination 7-Aminoindazole, NaNO₂, CuBr35-45%>95%¹H NMR, LC-MS
C-N Cross-Coupling 7-Bromo-indazole derivative, Phenylpiperidine derivative, CuBr, 8-Hydroxyquinoline70-85%>98%¹H NMR, ¹³C NMR, LC-MS
Final Amidation & Deprotection Coupled intermediate, appropriate reagents80-90%>99% (pharmaceutical grade)HPLC, Chiral HPLC

Note: Yields are indicative and may vary based on reaction scale and optimization.

Conclusion and Future Perspectives

This compound stands out as a pivotal building block in the synthesis of advanced PARP inhibitors like Niraparib. The synthetic routes highlighted in these application notes, particularly the robust copper-catalyzed C-N coupling, provide an efficient and scalable pathway for the production of these life-saving therapeutics. Further research into novel coupling methodologies and the exploration of other functionalized indazole derivatives will continue to drive the development of the next generation of PARP inhibitors with improved efficacy and safety profiles. The indazole scaffold, with its proven track record, will undoubtedly remain a cornerstone of medicinal chemistry efforts in the fight against cancer.[6]

References

  • Annual Reviews. (2025, April 11). Mechanism of Action of PARP Inhibitors. Retrieved from [Link]

  • ChemRxiv. (2024, April 30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. Retrieved from [Link]

  • Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]

  • Google Patents. (n.d.). CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Journal of Medicinal Chemistry. (n.d.). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023, November 26). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Retrieved from [Link]

  • MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?. Retrieved from [Link]

  • MDPI. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Niraparib. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib - Academia.edu. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Indazole as a privileged scaffold in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Indazole scaffold: a generalist for marketed and clinical drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link]

Sources

conditions for Buchwald-Hartwig amination of 7-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Optimized Conditions for the Buchwald-Hartwig Amination of 7-Bromo-6-methoxy-1H-indazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-N Bond Formation in Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including kinase inhibitors for oncology (e.g., Pazopanib, Axitinib). The functionalization of this bicyclic heterocycle is critical for modulating pharmacological activity, and the introduction of amino substituents via C-N bond formation is a cornerstone of modern drug discovery. The Buchwald-Hartwig amination has emerged as a transformative tool for this purpose, offering a broad substrate scope and functional group tolerance where traditional methods like nucleophilic aromatic substitution often fail.[1][2]

This guide focuses on a specific, yet challenging substrate: this compound. This molecule presents two primary hurdles for C-N cross-coupling:

  • The Unprotected N-H Group: The acidic proton on the indazole ring can interfere with the catalytic cycle. It can be deprotonated by the base, potentially leading to competitive N1-arylation or catalyst inhibition through coordination.[3]

  • Potential for Catalyst Inhibition: The two adjacent nitrogen atoms in the indazole ring can act as a chelating ligand for the palladium catalyst, forming stable, off-cycle complexes that hinder catalytic turnover.[3]

This document, written from the perspective of a senior application scientist, provides a deep dive into the mechanistic principles, key parameter optimization, and a robust starting protocol for the successful Buchwald-Hartwig amination of this substrate.

Mechanistic Rationale & The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][4][5] Understanding this mechanism is paramount for rational troubleshooting and optimization. The generally accepted pathway involves three key stages: Oxidative Addition, Amine Binding/Deprotonation, and Reductive Elimination.

The catalytic cycle begins with an active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step and results in a Pd(II) intermediate.[5]

  • Ligand Exchange & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.[6] This step is critical; the choice of base determines the efficiency of this transformation.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[4][5][6]

Buchwald_Hartwig_Cycle Figure 1: The Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst ox_add_complex Oxidative Addition Complex (Pd-II) pd0->ox_add_complex Oxidative Addition amido_complex Palladium Amido Complex (Pd-II) ox_add_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Regenerates Catalyst product Product (7-Amino-indazole) amido_complex->product Reductive Elimination catalyst_regen Regenerated Pd(0)L aryl_halide Ar-Br (Indazole) aryl_halide->pd0 amine R₂NH (Amine) amine->ox_add_complex base Base base->ox_add_complex

Caption: Figure 1: The Buchwald-Hartwig Catalytic Cycle.

Optimizing Key Reaction Parameters for the Indazole Substrate

Due to the specific challenges of this compound, careful selection of each reaction component is crucial. A Design of Experiments (DoE) approach is highly recommended for systematic optimization.[2]

Palladium Precatalyst Selection

Modern palladium precatalysts are often preferred over simple sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts are air-stable, moisture-insensitive complexes that efficiently generate the active monoligated Pd(0) species upon exposure to a base.[3] This controlled activation minimizes the formation of inactive palladium black and can be more resistant to chelation by the indazole substrate.[3]

  • Recommendation: G3 (third-generation) or G4 (fourth-generation) Buchwald precatalysts are excellent starting points. For example, XantPhos Pd G3 or G4-palladacycles offer high reactivity and stability.[7]

Ligand Choice: The Heart of the Catalyst

The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich aryl bromides and potentially coordinating substrates, bulky, electron-rich phosphine ligands are required to promote the key steps of oxidative addition and reductive elimination.

  • For Primary & Secondary Amines:

    • XantPhos: Its wide bite angle is well-suited for preventing β-hydride elimination and promoting reductive elimination. It is a robust, general-purpose ligand.[7]

    • Buchwald Dialkylbiaryl Phosphine Ligands (e.g., RuPhos, BrettPhos): These are highly active, sterically hindered ligands designed for challenging couplings, including those involving N-heterocycles.[4][5] BrettPhos, in particular, is often effective for coupling primary amines.[4]

The Critical Role of the Base

The base serves two functions: deprotonating the amine to form the active nucleophile and neutralizing the H-Br generated during the cycle. For the 1H-indazole substrate, the base choice is especially sensitive.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base, permitting high reaction rates.[4] However, its high basicity can be incompatible with sensitive functional groups.[4]

  • Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are milder alternatives that offer excellent functional group tolerance.[4] They may require higher temperatures or longer reaction times.

  • Soluble Organic Bases: For applications requiring homogeneous conditions (like flow chemistry), a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective, though it is less commonly used in standard batch reactions.[7]

Expert Insight: Given the acidic N-H of the indazole, a strong base like NaOtBu or LiHMDS is often necessary. LiHMDS can be particularly effective as it can deprotonate both the coupling amine and the indazole N-H, potentially preventing side reactions.[3]

Solvent Selection

Aprotic, non-coordinating solvents with relatively high boiling points are preferred.

  • Toluene or Dioxane: These are the most common and reliable solvents for Buchwald-Hartwig reactions.[4] Dioxane is an excellent solvent but is under increasing scrutiny for environmental and safety reasons.[2]

  • tert-Butanol (tBuOH): Can be used, sometimes in combination with other solvents.

Parameter Screening Summary

The following table provides a recommended set of starting conditions for screening.

Parameter Condition A (Aggressive) Condition B (Balanced) Condition C (Mild) Rationale & Comments
Pd Precatalyst RuPhos Pd G3 (2 mol%)XantPhos Pd G4 (2 mol%)BrettPhos Pd G3 (2 mol%)G3/G4 precatalysts ensure reliable activation. RuPhos is highly active; XantPhos is a robust general ligand.
Ligand (Included in Precatalyst)(Included in Precatalyst)(Included in Precatalyst)Using a precatalyst simplifies setup and ensures the correct Pd:Ligand ratio.
Base NaOtBu (1.5 equiv)LiHMDS (2.2 equiv)Cs₂CO₃ (2.0 equiv)NaOtBu drives fast kinetics. LiHMDS deprotonates both N-H sites. Cs₂CO₃ offers functional group tolerance.
Solvent Toluene (0.1 M)1,4-Dioxane (0.1 M)Toluene (0.1 M)Standard non-polar, aprotic solvents. Ensure they are anhydrous for best results.
Temperature 100 °C110 °C110 °CHigher temperatures are often needed for aryl bromides, especially with weaker bases.
Amine 1.2 equivalents1.2 equivalents1.2 equivalentsA slight excess of the amine coupling partner is standard practice.

Detailed Experimental Protocol: A Starting Point

This protocol is a general starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials & Equipment
  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Palladium Precatalyst (e.g., XantPhos Pd G4) (0.02 equiv, 2 mol%)

  • Base (e.g., NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

  • Standard Schlenk line or glovebox equipment

  • TLC plates, NMR tubes, LC-MS vials for analysis

Step-by-Step Procedure
  • Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (e.g., 227 mg, 1.0 mmol), the chosen base (e.g., NaOtBu, 144 mg, 1.5 mmol), and the palladium precatalyst (e.g., XantPhos Pd G4, 21 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the vial with the screw cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Through the septum, add the anhydrous solvent (e.g., Toluene, 10 mL) followed by the amine (e.g., Morpholine, 0.105 mL, 1.2 mmol) using a syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take a small aliquot (via syringe), quench with water, extract with ethyl acetate, and spot the organic layer on a TLC plate. The disappearance of the starting aryl bromide indicates reaction progression.

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by slowly adding water (15 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-amino-6-methoxy-1H-indazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Caption: Figure 2: General Experimental Workflow.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
No or Low Conversion Inactive catalyst (oxygen/moisture contamination).Ensure all reagents are dry and the reaction is run under a strictly inert atmosphere.
Insufficient temperature or incorrect base.Increase temperature in 10°C increments. Screen a stronger base (e.g., switch from Cs₂CO₃ to NaOtBu).
Ligand/catalyst incompatibility.Screen a different ligand class (e.g., switch from a XantPhos-based to a RuPhos-based system).
Formation of Side Products Hydrodehalogenation (Ar-Br → Ar-H).This can occur at high temperatures. Try lowering the temperature or using a bulkier ligand.
N1-Arylation of the indazole.Use a base like LiHMDS to pre-deprotonate the indazole N-H. Consider N-protection (e.g., with a SEM or Boc group) if other methods fail.
Dark-colored reaction / Pd black Catalyst decomposition.Use a more stable precatalyst (G3/G4). Ensure proper inert atmosphere and purity of reagents.

References

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv Preprint. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT DSpace. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. [Link]

  • White, P. B., et al. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC - NIH. [Link]

  • PubMed. (n.d.). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. [Link]

Sources

The Strategic Role of 7-Bromo-6-methoxy-1H-indazole in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activity.[1][2][3][4] This application note provides an in-depth guide to the synthetic utility of a key intermediate, 7-Bromo-6-methoxy-1H-indazole . We explore its strategic importance as a versatile building block for constructing complex, bioactive heterocyclic molecules, particularly kinase inhibitors and other pharmacologically relevant compounds. This guide details field-proven protocols for palladium-catalyzed cross-coupling reactions, explains the mechanistic rationale behind experimental choices, and presents data to empower researchers in drug discovery and development.

Introduction: The Privileged Indazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in the design of commercial drugs and bioactive natural products.[1] Among these, the indazole nucleus—a bicyclic system comprising a fused benzene and pyrazole ring—is recognized as a "privileged scaffold." Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, anti-HIV, and antimicrobial properties.[1][3] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature an indazole core, underscoring its significance in modern drug design.[4]

The functionalization of the indazole ring is therefore a critical task in medicinal chemistry. The strategic placement of reactive handles allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This compound emerges as a particularly valuable precursor for this purpose. Its structure offers three key features for synthetic diversification:

  • A C7-Bromo Substituent: An ideal handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

  • A C6-Methoxy Group: An electron-donating group that modulates the electronic properties of the aromatic system and can influence binding interactions with biological targets.

  • An NH-Indazole Core: The nitrogen atom provides a site for further substitution (N-alkylation or N-arylation) and acts as a crucial hydrogen bond donor/acceptor in receptor-ligand interactions.

This guide focuses on the two most powerful and widely used transformations for functionalizing the 7-bromo position: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most efficient methods for forming C(sp²)-C(sp²) bonds, reacting an organoboron species with an organic halide.[5][6][7] For this compound, this reaction provides a direct and reliable route to introduce diverse aryl and heteroaryl substituents at the C7 position, a key modification for tuning the activity of kinase inhibitors and other targeted therapies.[5][8]

Mechanistic Rationale & Workflow

The catalytic cycle, shown below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9]

  • Choice of Catalyst: A palladium source like PdCl₂(dppf) is highly effective. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination, leading to high catalytic turnover and good yields.

  • Role of the Base: A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is essential. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is commonly used. The organic solvent solubilizes the starting materials and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.

Suzuki_Miyaura_Coupling Start This compound OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0)L₂ Pd0->OxAdd Intermediate1 Indazolyl-Pd(II)-Br Complex OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation BoronicAcid Ar-B(OH)₂ + Base BoronicAcid->Transmetalation Intermediate2 Indazolyl-Pd(II)-Ar Complex Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product 7-Aryl-6-methoxy-1H-indazole RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 7-(Pyridin-4-yl)-6-methoxy-1H-indazole

This protocol describes a representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 mmol, 227 mg)

  • Pyridine-4-boronic acid (1.2 mmol, 147 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 mmol, 41 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Nitrogen gas supply

Procedure:

  • To a 25 mL Schlenk flask, add this compound, pyridine-4-boronic acid, PdCl₂(dppf), and K₂CO₃.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Rationale: The Pd(0) species is oxygen-sensitive; an inert atmosphere prevents catalyst degradation.

  • Add the degassed 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.[9] Wash the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add 20 mL of water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 7-(Pyridin-4-yl)-6-methoxy-1H-indazole.

Data Summary: Scope of the Suzuki-Miyaura Coupling

The following table summarizes representative outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids under optimized conditions.

EntryBoronic Acid PartnerProduct StructureTypical Yield (%)
1Phenylboronic acid7-Phenyl-6-methoxy-1H-indazole85-95%
24-Fluorophenylboronic acid7-(4-Fluorophenyl)-6-methoxy-1H-indazole80-90%
3Pyridine-3-boronic acid7-(Pyridin-3-yl)-6-methoxy-1H-indazole75-85%
4Thiophene-2-boronic acid7-(Thiophen-2-yl)-6-methoxy-1H-indazole70-80%

Yields are based on literature for similar substrates and are representative.[6][9]

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling an aryl halide with an amine.[10][11] This reaction is invaluable for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules, providing sites for hydrogen bonding and modulating solubility and basicity. For this compound, this opens a direct pathway to 7-aminoindazole derivatives, which are key structural motifs in many kinase inhibitors.

Mechanistic Rationale & Workflow

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition, amine coordination and deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.

  • Choice of Catalyst & Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos or RuPhos are often required to facilitate the challenging reductive elimination step, especially with less reactive amines.[10] A common palladium precursor is Pd₂(dba)₃ or Pd(OAc)₂.

  • Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine while it is coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[12]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent side reactions and ensure the stability of the catalytic species.

Buchwald_Hartwig_Amination Start This compound OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0)L₂ Pd0->OxAdd Intermediate1 Indazolyl-Pd(II)-Br Complex OxAdd->Intermediate1 AmineCoord Amine Coordination & Deprotonation Intermediate1->AmineCoord Amine R₂NH + Base Amine->AmineCoord Intermediate2 Indazolyl-Pd(II)-NR₂ Complex AmineCoord->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product 7-(Dialkylamino)-6-methoxy- 1H-indazole RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Synthesis of 7-Morpholino-6-methoxy-1H-indazole

This protocol provides a general method for the C-N coupling of a secondary amine.

Materials:

  • This compound (1.0 mmol, 227 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 38 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (10 mL)

  • Nitrogen gas supply (glovebox recommended for weighing base)

Procedure:

  • Inside a glovebox, add NaOtBu to a dry Schlenk flask. Remove from the glovebox.

  • To the flask, add this compound, Pd₂(dba)₃, and XPhos.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times. Rationale: Both the catalyst and the strong base are highly sensitive to air and moisture.

  • Add anhydrous toluene and morpholine via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield pure 7-Morpholino-6-methoxy-1H-indazole.

Conclusion and Future Outlook

This compound is a high-value, strategic starting material for the synthesis of diverse and complex bioactive heterocycles. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide robust and reliable methods for C-C and C-N bond formation at the C7 position. These transformations enable medicinal chemists to rapidly generate libraries of novel indazole derivatives for screening and lead optimization. The ability to introduce a wide array of aryl, heteroaryl, and amino substituents is critical for modulating the pharmacological profile of these compounds, paving the way for the discovery of next-generation therapeutics targeting a range of diseases, from cancer to inflammatory disorders.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Available at: [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Bromo-6-methoxy-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this critical building block. Recognizing that this molecule is a key intermediate in the development of various therapeutic agents, this document provides in-depth troubleshooting advice, scientifically-grounded explanations, and optimized protocols to overcome common synthetic challenges.[1]

Overview of the Primary Synthetic Route

The most common and direct approach to synthesizing this compound is through the electrophilic bromination of 6-methoxy-1H-indazole. This reaction typically employs a brominating agent like N-Bromosuccinimide (NBS) in a suitable organic solvent. The methoxy group at the C6 position is an ortho-, para-director, activating the aromatic ring. The C7 position is sterically accessible and electronically favored for substitution, leading to the desired regioisomer.

However, variables such as solvent choice, reaction temperature, stoichiometry, and the presence of impurities can significantly impact the reaction's outcome, often leading to low yields or the formation of undesired side products.

Visualizing the Core Reaction

Synthesis_Workflow SM 6-Methoxy-1H-indazole (Starting Material) Product Crude Product Mixture SM->Product Reaction Conditions (Temp, Time) Reagent Brominating Agent (e.g., NBS) Reagent->Product Solvent Solvent (e.g., DMF, CH3CN) Solvent->Product Purification Purification (Column Chromatography or Recrystallization) Product->Purification Workup Final This compound (>98% Purity) Purification->Final Isolation

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Low yield is the most frequent challenge and can stem from several sources. A systematic approach is crucial for diagnosis.[2][3]

Answer:

A. Purity of Starting Material (6-Methoxy-1H-indazole):

  • The Problem: Impurities in the starting material can consume the brominating agent or interfere with the reaction mechanism.

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity of your 6-methoxy-1H-indazole using ¹H NMR and melting point analysis.

    • Purify if Necessary: If impurities are detected, purify the starting material by recrystallization or column chromatography before proceeding. A clean starting material is fundamental to a high-yielding reaction.[3]

B. Choice and Quality of Brominating Agent:

  • The Problem: Not all brominating agents are equal. The reactivity of NBS can degrade over time, especially if improperly stored. Using elemental bromine (Br₂) can lead to over-bromination and is hazardous to handle.[4][5]

  • Troubleshooting Steps:

    • Use High-Purity NBS: N-Bromosuccinimide is generally the reagent of choice for selective bromination of activated heterocycles.[6] Ensure you are using a fresh, high-purity batch.

    • Stoichiometry: Carefully control the stoichiometry. Start with 1.05 to 1.1 equivalents of NBS. An insufficient amount will result in incomplete conversion, while a large excess increases the risk of di-bromination.

C. Reaction Conditions: Solvent and Temperature:

  • The Problem: The solvent polarity and reaction temperature dictate reaction kinetics and selectivity. An inappropriate choice can stall the reaction or promote side product formation.

  • Troubleshooting Steps:

    • Solvent Selection: Polar aprotic solvents are generally effective. Acetonitrile (CH₃CN) and N,N-Dimethylformamide (DMF) are excellent choices for dissolving the indazole and facilitating the electrophilic substitution.

    • Temperature Control: The bromination of this activated ring system is typically exothermic. The reaction should be initiated at a low temperature (0 °C) with the portion-wise addition of NBS to control the reaction rate and minimize side reactions. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[7]

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, steady concentration of electrophilic bromine, enhancing selectivity over Br₂.[4]
Stoichiometry 1.05 - 1.1 equivalentsBalances complete conversion with minimizing the risk of over-bromination.
Solvent Acetonitrile (CH₃CN) or DMFPolar aprotic solvents effectively dissolve reactants and support the ionic mechanism.
Temperature Start at 0 °C, then warm to RTControls initial exotherm, prevents decomposition, and reduces side product formation.
Q2: My TLC and NMR analyses show multiple products. What are the likely impurities?

The presence of multiple spots on a TLC plate or unexpected peaks in an NMR spectrum points to the formation of side products.

Answer:

The most common side products in this reaction are regioisomers and di-brominated species.

  • 3-Bromo Isomer: While the C7 position is favored, some bromination can occur at the C3 position, which is also activated.[8]

  • 5-Bromo Isomer: The methoxy group also activates the C5 position. Although generally less favored than C7, its formation is possible.

  • Di-brominated Products (e.g., 3,7-dibromo or 5,7-dibromo): If an excess of the brominating agent is used or if the reaction temperature is too high, a second bromination can occur on the activated ring.[1]

Visualizing Potential Side Products

Side_Products Start 6-Methoxy-1H-indazole Desired This compound (Desired Product) Start->Desired Major Pathway Side1 3-Bromo-6-methoxy-1H-indazole Start->Side1 Minor Side2 5-Bromo-6-methoxy-1H-indazole Start->Side2 Minor Side3 Di-bromo Species (e.g., 3,7-dibromo) Desired->Side3 Over-bromination

Sources

Technical Support Center: Purification of 7-Bromo-6-methoxy-1H-indazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 7-Bromo-6-methoxy-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related indazole scaffolds. The following sections provide in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during purification by column chromatography.

Introduction: The Challenges of Purifying Substituted Indazoles

This compound is a heterocyclic compound whose purification can be non-trivial. The presence of the indazole core, with its two nitrogen atoms, introduces specific challenges. The basicity of the nitrogen atoms can lead to strong interactions with the acidic surface of standard silica gel, often resulting in significant peak tailing, poor resolution, and in some cases, degradation of the target compound.[1][2] Furthermore, impurities from the synthesis, such as regioisomers or unreacted starting materials, may have polarities very similar to the desired product, complicating separation.[3]

This guide provides a systematic approach to developing a robust purification method and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for chromatography?

  • Polarity : The methoxy group (-OCH₃) is an electron-donating group, while the bromine atom is weakly deactivating. The molecule possesses both hydrogen bond donor (N-H) and acceptor (N, -OCH₃) sites. This combination suggests a moderate to high polarity. The topological polar surface area (TPSA) of a similar molecule, 7-(benzyloxy)-6-bromo-1H-indazole, is 37.9 Ų, which is indicative of a polar compound.[4]

  • Solubility : It is expected to have good solubility in polar organic solvents like ethyl acetate, dichloromethane (DCM), and methanol, and limited solubility in non-polar solvents like hexanes or petroleum ether. The parent indazole is soluble in acids but not in water.[5]

  • Stability : Indazoles can be sensitive to highly acidic conditions. The N-H proton is weakly acidic, but the lone pair on the N2 nitrogen is basic, making the molecule susceptible to strong acids and potentially leading to degradation on standard silica gel.[1][2]

Q2: What is a good starting point for a solvent system (mobile phase) for TLC analysis and column chromatography?

A2: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a standard and effective choice for many nitrogen-containing heterocyclic compounds.[6][7]

  • Initial TLC Screening : Begin with a solvent system of 30% ethyl acetate in hexanes (v/v). Spot your crude reaction mixture on a silica TLC plate and develop the plate.

  • Target Rf Value : For optimal separation in column chromatography, aim for an Rf (retention factor) of 0.25-0.35 for your target compound.[7]

  • Adjusting Polarity :

    • If the Rf is too high (>0.4), decrease the polarity by reducing the percentage of ethyl acetate.

    • If the Rf is too low (<0.2), increase the polarity by increasing the percentage of ethyl acetate.

Q3: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it?

A3: Streaking or tailing on a TLC plate is a strong indicator of undesirable interactions between your compound and the stationary phase (silica gel).[2] For a basic compound like an indazole, this is often due to the acidic nature of the silica.

  • Causality : The lone pair of electrons on the indazole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, sometimes irreversible, binding causes the compound to "drag" up the plate instead of moving as a compact spot.

  • Solution : To mitigate this, you can neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system. A common and effective choice is 0.5-1% triethylamine (NEt₃ or TEA) .[2] For example, a good mobile phase would be Hexanes:Ethyl Acetate:Triethylamine (70:30:0.5). This will significantly improve the spot shape.

Experimental Protocol: A Best-Practice Approach

This protocol outlines a robust method for the purification of this compound on a gram scale using flash column chromatography.

1. Preparation and Method Development:

  • TLC Analysis : Develop an optimal solvent system using TLC as described in Q2 and Q3. A final recommended starting system is Hexanes:Ethyl Acetate with 0.5% Triethylamine . Adjust the ratio to achieve an Rf of ~0.3 for the product.
  • Sample Preparation (Dry Loading) : Dry loading is highly recommended to ensure a narrow band and high resolution.[2][8]
  • Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a solvent in which it is highly soluble (e.g., 10-20 mL of DCM or methanol).
  • Add 2-3 g of silica gel to this solution.
  • Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained.

2. Column Packing:

  • Select a glass column of appropriate size. For 1 g of crude material, a column with a diameter of 4-5 cm is suitable.
  • Prepare a slurry of silica gel (e.g., 50 g of 40-63 µm mesh size) in your initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexanes with 0.5% TEA).
  • Pour the slurry into the column and use gentle air pressure to pack the bed uniformly. Ensure there are no air bubbles or cracks. Drain the excess solvent until it is level with the top of the silica bed.

3. Loading and Elution:

  • Carefully add the prepared dry-loaded sample onto the top of the packed silica bed, forming a uniform layer.
  • Gently add a thin layer of sand (approx. 1 cm) on top of the sample to prevent disturbance of the surface during solvent addition.[8]
  • Carefully add the eluent and begin the elution process. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution). For example:
  • 2 column volumes of 10% EtOAc/Hexanes (+0.5% TEA)
  • 5 column volumes of 20% EtOAc/Hexanes (+0.5% TEA)
  • 5-10 column volumes of 30% EtOAc/Hexanes (+0.5% TEA) (or your target Rf solvent system)
  • Maintain a constant flow rate. Collect fractions and monitor them by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator. The triethylamine will also be removed under vacuum.
  • Dry the final product under high vacuum to remove any residual solvent.

Troubleshooting Guide

Below is a structured guide to address specific problems you may encounter during the purification process.

Problem Potential Cause Recommended Solution
Poor Separation / Co-elution of Impurities The polarity difference between the product and impurities is too small for the chosen solvent system.- Decrease the rate of gradient increase: Use a shallower gradient (e.g., increase ethyl acetate by 2-5% increments).- Try a different solvent system: Replace ethyl acetate with dichloromethane (DCM) or a mixture of solvents (e.g., Hexanes/DCM/EtOAc). Different solvents can alter the selectivity of the separation.
Product is not Eluting from the Column The eluent is not polar enough, or the compound has irreversibly adsorbed to the silica gel.- Check for silica stability: Perform a 2D TLC. Run a TLC in one direction, dry the plate, rotate it 90 degrees, and run it in the same solvent system. If a new spot appears off the diagonal, your compound is degrading on silica.[1][2]- Increase eluent polarity: If the compound is stable, significantly increase the polarity. A flush with 5-10% methanol in DCM can be used to elute highly polar compounds.
Low Recovery of Product The compound is unstable on silica gel or is highly retained.- Deactivate the silica: If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina or use silica pre-treated with triethylamine.[1]- Work quickly: Do not let the compound sit on the column for an extended period.
Product Elutes with a Tailing Peak Strong interaction with acidic silica gel sites.- Add a basic modifier: Ensure that 0.5-1% triethylamine is present in your eluent throughout the entire purification process.[2]

Visual Workflows and Diagrams

Workflow for Method Development

G cluster_0 Method Development A Crude Product B Perform TLC with 30% EtOAc/Hexanes A->B C Analyze Rf and Spot Shape B->C D Is Rf between 0.25-0.35? C->D Check Rf F Is there tailing? C->F Check Shape E Adjust % EtOAc D->E No D->F Yes E->B G Add 0.5% Triethylamine F->G Yes H Final Solvent System Ready for Column F->H No G->B

Caption: Logic diagram for optimizing the mobile phase.

Troubleshooting Flowchart for Low Recovery

G start Low Product Recovery check_stability Is compound stable on silica? (Perform 2D TLC) start->check_stability degradation Degradation Confirmed check_stability->degradation No stable Compound is Stable check_stability->stable Yes solution_degradation Solution: 1. Use neutral alumina. 2. Pre-treat silica with base. 3. Work faster. degradation->solution_degradation solution_stable Solution: 1. Increase eluent polarity drastically. (e.g., add 5-10% MeOH to eluent) 2. Check for precipitation on column. stable->solution_stable

Caption: Troubleshooting guide for low product yield.

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 24, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved January 24, 2026, from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 7-(Benzyloxy)-6-bromo-1H-indazole. Retrieved January 24, 2026, from [Link]

Sources

common side products in the synthesis of 7-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals involved in the synthesis of 7-Bromo-6-methoxy-1H-indazole. As a critical building block in medicinal chemistry, ensuring its purity is paramount. This document provides in-depth troubleshooting advice, addressing the common side products and synthetic challenges encountered during its preparation.

Introduction: The Challenge of Regioselectivity

The synthesis of specifically substituted indazoles like this compound is a multi-step process where control of regioselectivity is the primary challenge. Most synthetic routes involve the construction of a substituted aniline precursor followed by diazotization and intramolecular cyclization. Side products primarily arise from competing reactions at each of these stages, leading to complex purification profiles and reduced yields. This guide will deconstruct a common synthetic pathway to illuminate the origin of these impurities and provide actionable solutions.

A prevalent synthetic strategy begins with a substituted o-toluidine, such as 4-methoxy-2-methylaniline, which undergoes electrophilic bromination followed by a Jacobson-style indazole synthesis. It is this pathway that will form the basis of our troubleshooting guide.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My final product shows an additional aromatic singlet and a different methoxy signal in the ¹H NMR. What is the likely impurity?

Answer:

This observation strongly suggests the presence of an isomeric side product, most likely 5-Bromo-6-methoxy-1H-indazole .

  • Causality (The "Why"): The formation of this isomer originates from the initial bromination step of the precursor, 4-methoxy-2-methylaniline. The methoxy group (-OCH₃) is a powerful ortho-, para-directing group, while the methyl group (-CH₃) is a weaker ortho-, para-director. Bromination is directed by the stronger activating group, the methoxy substituent. This leads to two possible products:

    • Desired Precursor: Bromination ortho to the methoxy group and meta to the methyl group, yielding 2-bromo-4-methoxy-6-methylaniline.

    • Isomeric Precursor: Bromination ortho to the methyl group and meta to the methoxy group, yielding 2-bromo-6-methoxy-4-methylaniline.

    While the desired precursor is typically the major product, the formation of the isomeric precursor is often unavoidable. When this mixture is carried through the subsequent diazotization and cyclization steps, it results in a mixture of the final indazole products.

  • Troubleshooting & Prevention:

    • Control Bromination Temperature: Perform the bromination at low temperatures (e.g., 0 °C to -10 °C) to enhance the kinetic selectivity for the desired isomer.

    • Choice of Brominating Agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) in a polar solvent like acetonitrile can sometimes offer better regioselectivity compared to harsher reagents like liquid bromine.[3]

    • Purification of Intermediate: The most robust solution is to purify the brominated aniline intermediate before proceeding to the cyclization. The two isomers often have different polarities, allowing for separation by column chromatography.

  • Identification:

    • HPLC-MS: The two isomers will have the same mass but should exhibit different retention times.

    • ¹H NMR: The aromatic proton environments are distinct. This compound will show two doublets in the aromatic region, whereas the 5-Bromo isomer will show two singlets due to the lack of ortho or meta coupling for the remaining aromatic protons.

FAQ 2: I've isolated a significant amount of a di-brominated species. How can this be avoided?

Answer:

The formation of a di-bromo side product, such as 5,7-Dibromo-6-methoxy-1H-indazole , is a classic case of over-bromination.

  • Causality (The "Why"): The benzene ring of the 6-methoxy-1H-indazole precursor is highly activated by the electron-donating methoxy and amino groups. This high reactivity makes the molecule susceptible to a second bromination if the reaction conditions are not strictly controlled. Adding more than one equivalent of the brominating agent or allowing the reaction temperature to rise can easily lead to the formation of di-brominated impurities.

  • Troubleshooting & Prevention:

    • Stoichiometric Control: Use precisely 1.0 equivalent of the brominating agent. It is often preferable to use slightly less (e.g., 0.98 eq) and accept a small amount of unreacted starting material, which is typically easier to separate than the di-bromo product.

    • Slow Addition: Add the brominating agent dropwise as a dilute solution to the reaction mixture at a low temperature to prevent localized areas of high concentration.

    • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or HPLC. Quench the reaction as soon as the starting material is consumed to an acceptable level.

FAQ 3: My yield is low, and I have a complex mixture of baseline material on my TLC plate. What could be the issue?

Answer:

This issue often points to problems during the diazotization and cyclization steps, potentially leading to the formation of azo-coupled dimers or phenolic byproducts.

  • Causality (The "Why"): The diazotization of the aniline precursor forms a reactive diazonium salt. This intermediate is intended to cyclize intramolecularly. However, several side reactions can compete with this desired pathway:

    • Azo Coupling: The diazonium salt is an electrophile and can react with any unreacted, electron-rich aniline precursor to form an azo-coupled dimer. This results in high molecular weight, often colored, impurities that are difficult to purify.

    • Phenol Formation: The diazonium salt can react with water to form a phenol, replacing the diazonium group with a hydroxyl (-OH) group. This is more likely if the reaction is run for too long or at elevated temperatures.

    • Incomplete Cyclization: If the base used for the cyclization (e.g., potassium tert-butoxide) is not strong enough or is used in insufficient quantity, the reaction may not go to completion, leaving unreacted diazonium intermediate (which may decompose) or other intermediates in the mixture.[2]

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent handling of the diazonium salt to ensure its stability.

    • Efficient Mixing: Ensure vigorous stirring during the addition of sodium nitrite to prevent localized high concentrations, which can promote side reactions.

    • Anhydrous Conditions: For the base-mediated cyclization step, ensure that all solvents and reagents are anhydrous. Potassium tert-butoxide is highly sensitive to moisture.

    • Order of Addition: In some procedures, adding the diazonium salt solution to the base solution (inverse addition) can favor the intramolecular cyclization over intermolecular side reactions.

Troubleshooting Summary Table

Symptom / Observation Potential Side Product(s) Likely Cause Recommended Solution(s)
Extra aromatic signals in NMR; peak splitting on HPLC with same M+HIsomeric products (e.g., 5-Bromo-6-methoxy-1H-indazole)Lack of regioselectivity during precursor bromination.Lower bromination temperature; use milder brominating agent (NBS); purify intermediate after bromination.
Higher mass peak (M+80) in LC-MS; complex aromatic NMR signalsDi-bromo or poly-bromo speciesOver-bromination of the activated aniline precursor.Use exactly 1.0 eq of brominating agent; add reagent slowly at low temperature; monitor reaction by TLC/HPLC.
Low yield; significant colored, high MW impurities; baseline streaking on TLCAzo-coupled dimers, phenolic byproductsUnstable diazonium intermediate; intermolecular coupling; reaction with water.Maintain strict temperature control (0-5 °C) during diazotization; ensure efficient stirring; consider inverse addition protocol.
Presence of starting material in final productIncomplete reactionInsufficient reagent, reaction time, or temperature.Re-evaluate stoichiometry of reagents; increase reaction time or temperature cautiously while monitoring by TLC.

Visualizing the Reaction and Side Products

The following diagram illustrates the primary synthetic pathway to this compound and the key branching points that lead to common side products.

Synthesis_Pathway cluster_diaz Diazotization Side Reactions SM 4-Methoxy-2-methylaniline Bromination Bromination (Br₂, AcOH) SM->Bromination Desired_Int 2-Bromo-4-methoxy- 6-methylaniline (Desired Intermediate) Bromination->Desired_Int Major Isomer_Int Isomeric Intermediate Bromination->Isomer_Int Minor Dibromo_Int Di-bromo Intermediate Bromination->Dibromo_Int Over-bromination Diazotization 1. NaNO₂, HCl 2. Base (t-BuOK) Desired_Int->Diazotization Product 7-Bromo-6-methoxy- 1H-indazole (Target Product) Diazotization->Product Isomer_Product 5-Bromo-6-methoxy- 1H-indazole Diazotization->Isomer_Product Forms Isomeric Product Dibromo_Product 5,7-Dibromo-6-methoxy- 1H-indazole Diazotization->Dibromo_Product Forms Di-bromo Product Azo_Product Azo-Coupled Dimer Diazotization->Azo_Product Intermolecular Coupling Isomer_Int->Diazotization Dibromo_Int->Diazotization

Caption: Synthetic pathway and formation of major side products.

Protocol: Reference Synthesis of Substituted Indazoles

This protocol is adapted from established procedures for indazole synthesis and should be optimized for specific laboratory conditions.[2]

Step 1: Bromination of 4-methoxy-2-methylaniline

  • Dissolve 4-methoxy-2-methylaniline (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a dropping funnel and a thermometer.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0-5 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by pouring it into a large volume of ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-bromo-4-methoxy-6-methylaniline by column chromatography (Hexane:Ethyl Acetate gradient) to separate it from isomeric byproducts.

Step 2: Diazotization and Cyclization

  • Suspend the purified 2-bromo-4-methoxy-6-methylaniline (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the suspension to 0 °C.

  • Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of potassium tert-butoxide (3.0-4.0 eq) in anhydrous DMSO under a nitrogen atmosphere.

  • Cool the base solution to 10 °C.

  • Transfer the cold diazonium salt solution to the base solution via cannula, ensuring the temperature does not rise excessively.

  • Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

  • Pour the reaction mixture into ice-water and acidify with HCl.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by recrystallization or column chromatography.

References

  • Organic Syntheses. Indazole. Coll. Vol. 4, p.569 (1963); Vol. 33, p.43 (1953). Available at: [Link]

  • TopSCHOLAR. (2015). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University. Available at: [Link]

Sources

troubleshooting failed reactions involving 7-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 7-Bromo-6-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when utilizing this versatile heterocyclic building block. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice grounded in mechanistic principles and field-proven experience.

Section 1: General Handling and Characterization

FAQ 1.1: What are the key physical properties and recommended storage conditions for this compound?

This compound is typically a solid at room temperature. Due to the presence of the N-H proton, it is capable of hydrogen bonding, which can influence its solubility. It is generally soluble in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), but has limited solubility in nonpolar solvents and water.

Storage: To ensure stability and prevent degradation, it should be stored in a cool, dry place, away from light and strong oxidizing agents. The container should be tightly sealed to prevent moisture absorption.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstone transformations for functionalizing the C7-position of the indazole core. However, these reactions can be prone to failure.

Suzuki-Miyaura Coupling

Question 2.1.1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the likely causes and how can I fix it?

Low conversion in Suzuki-Miyaura couplings involving this substrate can often be attributed to several factors, primarily related to catalyst activity and reaction conditions.

Causality and Troubleshooting Workflow:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination[1][2]. A failure in any of these steps will halt the reaction.

dot

Suzuki_Troubleshooting Start Low/No Conversion in Suzuki Coupling CheckCatalyst 1. Catalyst System Inactive? Start->CheckCatalyst CheckConditions 2. Suboptimal Reaction Conditions? CheckCatalyst->CheckConditions No Sol_Catalyst Action: - Screen different Pd sources (e.g., Pd(PPh3)4, PdCl2(dppf)). - Use a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos). - Ensure anaerobic conditions. CheckCatalyst->Sol_Catalyst Yes CheckReagents 3. Reagent Quality Issues? CheckConditions->CheckReagents No Sol_Conditions Action: - Increase temperature (80-120 °C). - Screen bases (K2CO3, Cs2CO3, K3PO4). - Change solvent (e.g., Dioxane/H2O, DMF, Toluene). CheckConditions->Sol_Conditions Yes Sol_Reagents Action: - Use fresh, high-purity boronic acid. - Ensure the base is anhydrous (if required). - Degas solvents thoroughly. CheckReagents->Sol_Reagents Yes Success Reaction Successful Sol_Catalyst->Success Sol_Conditions->Success Sol_Reagents->Success

Caption: Troubleshooting workflow for failed Suzuki-Miyaura reactions.

Detailed Recommendations:

  • Catalyst and Ligand Selection: The electronic nature of the indazole and the steric hindrance at the C7-position can impact catalyst efficiency. While standard catalysts like Pd(PPh₃)₄ may work, more robust systems are often required.

    • Expert Insight: For sterically hindered aryl bromides, ligands like SPhos or XPhos, which are bulky and electron-rich, can accelerate the oxidative addition and reductive elimination steps[3]. A study on the Suzuki-Miyaura reaction of 7-bromo-4-substituted-1H-indazoles found that PdCl₂(dppf) was an effective catalyst[3].

  • Base and Solvent System: The choice of base is critical for the transmetalation step, where the boronic acid is activated.

    • Causality: A base that is too weak may not efficiently generate the active boronate species. Conversely, a base that is too strong can lead to side reactions. The solvent system must solubilize all components and be stable at the reaction temperature.

    • Recommendations: A common starting point is K₂CO₃ in a mixture of 1,4-dioxane and water[4]. If this fails, switching to a stronger base like Cs₂CO₃ or K₃PO₄ can be beneficial. For substrates with poor solubility, DMF or toluene can be effective solvents[2].

  • Temperature: Suzuki couplings often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature or slightly elevated temperatures, increasing it to 80-120 °C may be necessary.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound

ParameterRecommended ConditionRationale
Pd Source PdCl₂(dppf) or Pd₂(dba)₃Effective for heteroaromatic bromides.
Ligand SPhos or XPhosBulky, electron-rich ligands overcome steric hindrance.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Cs₂CO₃ is often more effective for challenging couplings.
Solvent 1,4-Dioxane/H₂O (4:1) or DMFGood solvating properties for the starting materials and reagents.
Temperature 90-110 °CProvides sufficient thermal energy for catalyst turnover.

Question 2.1.2: I am observing a significant amount of a debrominated side product (6-methoxy-1H-indazole) in my Suzuki reaction. What causes this and how can I prevent it?

Causality:

Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings[5]. It occurs when the aryl-palladium(II) intermediate undergoes protonolysis instead of transmetalation. This is often exacerbated by:

  • Inefficient Transmetalation: If the transmetalation step is slow, the aryl-palladium intermediate has a longer lifetime, increasing the chance of protonolysis.

  • Presence of Protic Sources: Water or other protic impurities in the solvent or reagents can serve as the proton source.

  • Certain Ligands/Bases: Some ligand and base combinations can promote this side reaction.

Preventative Measures:

  • Optimize the Base and Boronic Acid Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid to favor the transmetalation pathway. Ensure the base is thoroughly dried if using anhydrous conditions.

  • Choice of Ligand: Using bulky, electron-rich phosphine ligands can accelerate the desired coupling pathway, outcompeting the debromination.

  • Anhydrous Conditions: While many Suzuki reactions tolerate water, if debromination is a major issue, switching to anhydrous conditions with a base like KF can be effective[6].

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that favor debromination.

Buchwald-Hartwig Amination

Question 2.2.1: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is failing. What should I troubleshoot?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the catalyst system and reaction conditions[1]. The electron-rich nature of the 6-methoxy-substituted indazole ring can make oxidative addition more challenging compared to electron-poor systems.

dot

Buchwald_Troubleshooting Start Failed Buchwald-Hartwig Amination CheckCatalyst 1. Inappropriate Catalyst/Ligand? Start->CheckCatalyst CheckBase 2. Incorrect Base Strength/Solubility? CheckCatalyst->CheckBase No Sol_Catalyst Action: - Use a modern Pd precatalyst (e.g., G3 or G4). - Employ a biarylphosphine ligand (e.g., RuPhos, BrettPhos). - Ensure strict anaerobic conditions. CheckCatalyst->Sol_Catalyst Yes CheckAmine 3. Amine Reactivity Issues? CheckBase->CheckAmine No Sol_Base Action: - Use a strong, non-nucleophilic base (NaOt-Bu, LHMDS). - Ensure base solubility in the reaction solvent (e.g., LHMDS in THF/Toluene). CheckBase->Sol_Base Yes Sol_Amine Action: - For weakly nucleophilic amines, use a more electron-rich ligand. - For sterically hindered amines, increase reaction temperature. CheckAmine->Sol_Amine Yes Success Reaction Successful Sol_Catalyst->Success Sol_Base->Success Sol_Amine->Success

Caption: Diagnostic workflow for Buchwald-Hartwig amination issues.

Key Troubleshooting Points:

  • Catalyst System: The choice of ligand is paramount. For electron-rich aryl bromides, bulky biarylphosphine ligands are often necessary to promote the reductive elimination step.

    • Expert Insight: Ligands such as RuPhos, BrettPhos, or XPhos are excellent choices for coupling with both primary and secondary amines. Using modern palladium precatalysts (e.g., XPhos Pd G3) can also improve reaction reliability by ensuring the formation of the active catalytic species[4].

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Causality: Weak bases like carbonates are generally ineffective. Sodium tert-butoxide (NaOt-Bu) is the most common choice. However, its limited solubility can sometimes be an issue.

    • Recommendations: NaOt-Bu is a good first choice. If solubility is a concern, lithium bis(trimethylsilyl)amide (LHMDS) can be a suitable alternative.

  • Solvent: Aprotic, non-coordinating solvents are preferred.

    • Recommendations: Toluene, 1,4-dioxane, and THF are commonly used. Toluene is often a good choice for higher-temperature reactions.

Section 3: Troubleshooting N-Alkylation Reactions

A significant challenge in the chemistry of 1H-indazoles is controlling the regioselectivity of N-alkylation, as reactions can occur at either the N1 or N2 position.

Question 3.1: I am getting a mixture of N1 and N2 alkylated products. How can I control the regioselectivity for the alkylation of this compound?

The N1/N2 selectivity is a complex interplay of steric and electronic factors, as well as the reaction conditions (base, solvent, and alkylating agent).

Factors Influencing Regioselectivity:

  • Steric Hindrance: The bromo substituent at the C7 position provides significant steric bulk around the N1 position. This sterically disfavors the approach of an alkylating agent to N1, often leading to a preference for N2 alkylation[7][8]. A study on 7-substituted indazoles showed that bulky groups at C7 lead to excellent N2 regioselectivity[7].

  • Electronic Effects: The 6-methoxy group is electron-donating, which increases the electron density of the indazole ring system. This can influence the relative nucleophilicity of the N1 and N2 positions.

  • Reaction Conditions:

    • Base and Solvent: The choice of base and solvent determines the nature of the indazolide anion (e.g., tight ion pair vs. solvent-separated ion pair), which can significantly impact regioselectivity. In a study by Alam and Keeting, the combination of NaH in THF was found to be highly N1 selective for many indazoles, but this effect can be substrate-dependent[9].

    • Alkylating Agent: The nature of the electrophile can also play a role. Harder electrophiles may favor reaction at the harder nitrogen atom.

Strategies for Controlling Regioselectivity:

  • To Favor N2-Alkylation:

    • Leverage Sterics: The inherent steric hindrance of the 7-bromo group should naturally favor N2 alkylation. Using a bulky alkylating agent will further enhance this preference.

    • Kinetic Control: Reactions run at lower temperatures with a strong base that forms a less-coordinated anion (e.g., K₂CO₃ in DMF) often favor the kinetically preferred N2 product[10].

  • To Favor N1-Alkylation:

    • Thermodynamic Control: The 1H-indazole tautomer is generally more stable than the 2H-tautomer[7]. In some cases, it is possible to achieve N1 selectivity through thermodynamic equilibration, often at higher temperatures or with specific reagents that allow for reversible alkylation[7].

    • Chelation Control: If a chelating group were present at the C7 position (which is not the case here), it could direct alkylation to N1.

    • Alternative Chemistries: For selective N1-alkylation, consider alternative methods such as reductive amination strategies, which have shown high N1 selectivity for a range of indazoles[8].

Table 2: General Guidance for N-Alkylation Regioselectivity

Desired IsomerBaseSolventTemperatureRationale
N2 (Kinetic) K₂CO₃ / Cs₂CO₃DMF / AcetonitrileRoom Temp to 60 °CFavors the more accessible N2 position under kinetic control.
N1 (Thermodynamic/Challenging) NaHTHF0 °C to RefluxCan favor N1 for some substrates, but may be difficult for C7-substituted indazoles due to sterics.[9]

Section 4: Purification Strategies

Question 4.1: I am having difficulty purifying my product derived from this compound. What are some effective methods?

Purification can be challenging due to the similar polarities of starting materials, products, and potential side products (e.g., debrominated material, regioisomers).

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction, a standard aqueous workup is essential to remove inorganic salts and highly polar impurities.

  • Column Chromatography: This is the most common method for purifying indazole derivatives.

    • Solvent System: A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system is typically effective.

    • Expert Tip: Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic indazole compounds on silica gel.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Common solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Preparative HPLC: For difficult separations, especially of regioisomers, preparative reverse-phase HPLC is a powerful tool.

References

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. Available at: [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1955. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6835-6841. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Cheung, et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at: [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Cankař, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 7-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Bromo-6-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your experimental workflow. Our focus is on the critical parameters of reaction temperature and time to help you achieve optimal yield and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound. The underlying synthetic strategy is assumed to be a diazotization of a substituted aniline followed by an intramolecular cyclization, a common route for indazole formation.[1][2]

Problem 1: Low or No Product Yield

Symptoms:

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows mostly starting material.

  • Minimal or no desired product is isolated after workup.

Potential Causes & Step-by-Step Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical, and often temperature-sensitive, step.

    • Solution: Ensure the temperature is maintained between 0 and 5°C during the addition of the diazotizing agent (e.g., sodium nitrite). Use a calibrated thermometer and an ice/salt bath for precise temperature control. A temperature increase can lead to the decomposition of the unstable diazonium salt. A general protocol for a similar synthesis maintained a temperature of 0°C during the addition of sodium nitrite.[3]

  • Inefficient Cyclization: The subsequent intramolecular cyclization to form the indazole ring is temperature and time-dependent.

    • Solution A (Temperature): If the reaction is sluggish, a gradual and controlled increase in temperature may be necessary. After the diazotization is complete, allow the reaction to slowly warm to room temperature and stir for a designated period. Some related indazole syntheses involve a final period of stirring at room temperature for several hours to ensure complete cyclization.[2] For other substituted indazoles, refluxing at higher temperatures (e.g., 68°C) has been employed to drive the reaction to completion.[1]

    • Solution B (Time): The reaction time may be insufficient. Monitor the reaction progress using TLC or LC-MS at regular intervals (e.g., every hour) after the reagents have been mixed. Continue the reaction until the starting material is consumed. For a similar bromo-indazole synthesis, a reaction time of 20 hours was required.[1]

Problem 2: Presence of Significant Impurities

Symptoms:

  • Multiple spots on the TLC plate that are not the starting material or the desired product.

  • Complex proton NMR (¹H NMR) spectrum of the crude product.

Potential Causes & Step-by-Step Solutions:

  • Side Reactions from Uncontrolled Temperature: Overheating during diazotization can lead to the formation of phenolic byproducts.

    • Solution: As mentioned previously, strict temperature control during diazotization is crucial. Maintain the temperature at 0-5°C.

  • Dimerization or Polymerization: At elevated temperatures or with prolonged reaction times, side reactions such as dimerization of the indazole product or polymerization of intermediates can occur.[4]

    • Solution: Optimize the reaction time by closely monitoring its progress. Once the starting material is consumed and the desired product is formed (as determined by TLC or LC-MS), proceed with the workup to avoid the formation of byproducts. Avoid unnecessarily long reaction times.

  • Formation of Positional Isomers: Depending on the starting material and reaction conditions, the formation of isomeric indazole products is possible.

    • Solution: The regioselectivity of the cyclization is often influenced by the electronic and steric nature of the substituents on the aromatic ring. While optimization of temperature and time can influence the product distribution to some extent, significant isomer formation may necessitate a re-evaluation of the synthetic route or the use of protecting groups to direct the cyclization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the reaction temperature and time for the synthesis of this compound?

A1: Based on protocols for structurally similar compounds, a good starting point would be to perform the diazotization at 0-5°C for approximately 30-60 minutes, followed by a gradual warming to room temperature and stirring for an additional 2-4 hours.[2][3] Monitor the reaction progress closely. If the reaction is incomplete, consider extending the reaction time at room temperature or gently heating the mixture (e.g., to 40-50°C) while monitoring for byproduct formation.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any potential byproducts. Spot the reaction mixture alongside the starting material as a reference. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress. LC-MS can provide more definitive information on the identity of the species in the reaction mixture.

Q3: My reaction seems to stall and does not go to completion even after extended reaction times at room temperature. What should I do?

A3: If the reaction stalls, a moderate increase in temperature can be beneficial. After allowing the reaction to proceed at room temperature for a significant duration, you can gently heat the reaction mixture to 40-60°C. It is crucial to monitor the reaction closely during heating, as higher temperatures can also promote the formation of impurities. A related synthesis of 6-bromo-1H-indazole utilized reflux at 68°C for 20 hours, indicating that higher temperatures may be necessary for some substrates.[1]

Q4: Are there any specific reagents that are critical for the success of this synthesis?

A4: The choice of the diazotizing agent (commonly sodium nitrite) and the acidic medium (such as hydrochloric or hydrobromic acid) is standard for this type of transformation.[2][3] The purity of the starting aniline derivative is also paramount, as impurities in the starting material can lead to a complex mixture of products.

Experimental Workflow and Optimization Strategy

Below is a generalized workflow for the synthesis and a decision tree for optimizing reaction temperature and time.

Generalized Experimental Protocol
  • Dissolution: Dissolve the starting aniline (e.g., 2-amino-3-bromo-4-methoxytoluene) in a suitable acidic solution (e.g., aqueous HCl or HBr) and cool the mixture to 0-5°C in an ice/salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C.

  • Reaction Monitoring & Optimization:

    • Stir the reaction mixture at 0-5°C for 30-60 minutes.

    • Allow the reaction to warm to room temperature and continue stirring.

    • Monitor the reaction progress by TLC or LC-MS every hour.

    • If the reaction is sluggish after 4-6 hours, consider gentle heating (40-60°C).

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., sulfamic acid to destroy excess nitrous acid). Neutralize the solution and extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualization of the Optimization Workflow

OptimizationWorkflow start Start Synthesis: Diazotization at 0-5°C monitor_rt Stir at Room Temperature Monitor by TLC/LC-MS start->monitor_rt is_complete_rt Reaction Complete? monitor_rt->is_complete_rt workup Proceed to Workup and Purification is_complete_rt->workup Yes heat Gently Heat (40-60°C) Continue Monitoring is_complete_rt->heat No is_complete_heat Reaction Complete? heat->is_complete_heat is_complete_heat->workup Yes troubleshoot Troubleshoot: - Check Starting Material Purity - Consider Alternative Solvents/Reagents is_complete_heat->troubleshoot No

Caption: Decision tree for optimizing reaction temperature.

Summary of Key Parameters from Related Syntheses

Parameter6-Bromo-1H-indazole[1]7-Bromo-5-methoxy-1H-indazole[3]7-Bromo-1H-indazole[2]
Starting Material 4-bromo-2-methylaniline2-bromo-4-methoxy-6-methyl aniline hydrobromide7-aminoindazole
Key Reagents Acetic anhydride, Potassium acetate, Isoamyl nitriteSodium nitrite, Hydrochloric acidSodium nitrite, Hydrobromic acid, Cuprous bromide
Reaction Temperature Reflux at 68°C0°C and 10°C-10°C, -5°C, and Room Temperature
Reaction Time 20 hours10 minutes and 30 minutes15 minutes and 2 hours

This table highlights that the optimal conditions can vary significantly depending on the specific substitution pattern of the indazole. Therefore, a systematic approach to optimization, as outlined in this guide, is essential for success.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of 7-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 7-Bromo-6-methoxy-1H-indazole. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important heterocyclic compound.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmaceutically active molecules. Achieving high purity is critical for downstream applications, ensuring the integrity of subsequent reactions and the biological activity of the final compounds. The purification of this molecule can be challenging due to the potential for closely related impurities with similar physical properties. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities typically originate from the synthetic route used. While a specific protocol for this compound is not widely published, we can infer the likely impurities from the synthesis of analogous compounds, such as 7-Bromo-5-methoxy-1H-indazole.[1] Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials. A plausible precursor, based on common indazole syntheses, would be a substituted aniline, such as 2-bromo-3-methoxy-6-methylaniline.[1]

  • Reagents: Residual reagents from the synthesis, particularly from diazotization and cyclization steps, may be present. These can include residual acids, bases, or salts like sodium nitrite.[1][2]

  • Byproducts:

    • Regioisomers: Depending on the cyclization strategy, other isomers of the indazole may form.

    • Poly-brominated Species: If bromination is a step in the synthesis, over-bromination can lead to di-bromo or other poly-brominated indazoles.

    • Degradation Products: The indazole ring can be sensitive to harsh conditions, potentially leading to degradation products.

Q2: I have a brown, oily crude product. What is the best first step for purification?

A2: A brown, oily consistency often indicates the presence of residual solvents and colored impurities. A simple solvent wash or trituration is an excellent initial step to remove many of these before attempting more rigorous purification methods like column chromatography or recrystallization.

Q3: My compound appears pure by TLC, but the NMR shows impurities. Why is this?

A3: Thin-layer chromatography (TLC) is a valuable but sometimes misleading technique. Co-elution of impurities with your product can occur, especially if they have similar polarities. Nuclear Magnetic Resonance (NMR) spectroscopy is a more powerful tool for identifying and quantifying impurities that may not be resolved by TLC. It is crucial to rely on spectroscopic data for a definitive assessment of purity.

Q4: Can I use recrystallization as the sole purification method?

A4: Recrystallization is a powerful technique for removing small amounts of impurities, especially those with different solubility profiles from your target compound. However, for a crude mixture with significant amounts of various impurities, recrystallization alone may not be sufficient to achieve high purity. It is often best used as a final polishing step after an initial purification by column chromatography. A patent for purifying substituted indazole isomers suggests that mixed solvents such as acetone/water, ethanol/water, or methanol/water can be effective for recrystallization.[3]

Troubleshooting Purification Challenges

Issue Potential Cause Recommended Solution
Product is an oil and will not crystallize. Residual solvent or significant impurities are preventing crystallization.1. Ensure all volatile solvents are removed under high vacuum. 2. Attempt purification by column chromatography to remove the bulk of the impurities. 3. Try co-evaporation with a non-polar solvent like hexane to induce solidification.
Multiple spots on TLC after column chromatography. The chosen eluent system has poor resolving power for your impurities.1. Systematically screen different solvent systems for TLC. Consider ternary mixtures (e.g., hexane/ethyl acetate/dichloromethane). 2. Add a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve peak shape and resolution.
Low recovery from silica gel column. The compound may be highly polar and binding strongly to the silica gel.1. Increase the polarity of the eluent gradually. 2. Consider switching to a different stationary phase, such as alumina or reverse-phase silica. 3. For very polar compounds, a small amount of methanol in the eluent can be effective, but be aware that silica is slightly soluble in methanol.
Product degrades during purification. The compound may be sensitive to the acidic nature of silica gel or to prolonged heating during recrystallization.1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. 2. For recrystallization, minimize the time the solution is heated. Use a rotary evaporator to concentrate the solution at a lower temperature.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate to find an eluent system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities. A gradient of ethyl acetate in hexane is a good starting point.[4]

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is most effective for removing minor impurities after a preliminary purification by chromatography.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the partially purified product in a minimal amount of a hot solvent. Good starting points for polar compounds like indazoles are ethanol, methanol, or acetone.[3]

    • Slowly add a co-solvent in which the compound is less soluble (e.g., water or hexane) dropwise until the solution becomes cloudy.

    • Gently heat the solution until it becomes clear again.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • For further crystallization, cool the solution in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under high vacuum to remove all traces of solvent. For bromo-methoxy indazole derivatives, a mixture of ethanol and water has been shown to be effective for removing polar byproducts.[4]

Visualization of the Purification Workflow

PurificationWorkflow crude Crude this compound solvent_wash Solvent Wash / Trituration crude->solvent_wash Initial Cleanup column_chrom Column Chromatography solvent_wash->column_chrom Major Purification recrystallization Recrystallization column_chrom->recrystallization Final Polishing pure_product Pure Product (>98%) recrystallization->pure_product

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic start Crude Product Impure check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities is_polar Are impurities polar? check_impurities->is_polar is_nonpolar Are impurities non-polar? is_polar->is_nonpolar No recrystallize Recrystallize from polar solvent (e.g., EtOH/Water) is_polar->recrystallize Yes column_nonpolar Column Chromatography (Normal Phase) is_nonpolar->column_nonpolar Yes column_reverse Column Chromatography (Reverse Phase) is_nonpolar->column_reverse Mixture/Uncertain final_purity Assess Final Purity recrystallize->final_purity column_nonpolar->final_purity column_reverse->final_purity

Caption: Decision-making process for troubleshooting the purification of this compound.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. Available at: [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • How to choose the best solution for column chromatography?. ResearchGate. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Co-Eluting compounds in Column chromatography. Reddit. Available at: [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.

Sources

preventing de-bromination of 7-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing De-bromination Side Reactions

Welcome to the technical support center for 7-Bromo-6-methoxy-1H-indazole. As Senior Application Scientists with extensive experience in heterocyclic chemistry and drug development, we have compiled this guide to address a critical challenge encountered during the synthetic manipulation of this valuable building block: the undesired loss of the bromine atom, or de-bromination.

This guide is structured to provide not just protocols, but a deep, mechanistic understanding of why de-bromination occurs and how to strategically prevent it. We will delve into the electronic nature of the indazole ring, the influence of substituents, and the subtle interplay of reagents and reaction conditions that can dictate the success or failure of your synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of the de-brominated byproduct, 6-methoxy-1H-indazole, in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What is the primary cause?

A1: De-bromination, or more broadly, hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings. The primary cause is the premature interception of the organopalladium intermediate by a hydride source before the desired cross-coupling can occur. The methoxy group at the 6-position, being an electron-donating group, can further influence the electron density of the indazole ring system, potentially impacting the stability of the C-Br bond under certain catalytic conditions.

The catalytic cycle for the desired cross-coupling reaction involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the coupling partner, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. The de-bromination side reaction competes with the transmetalation step.

Q2: How does the choice of palladium catalyst and ligand influence the extent of de-bromination?

A2: The choice of the palladium precatalyst and, more critically, the phosphine ligand is paramount in suppressing de-bromination. The ligand's role is to stabilize the palladium center and modulate its reactivity.

  • Electron-rich and bulky ligands are generally preferred for cross-coupling reactions involving electron-rich N-heterocycles. These ligands promote the desired reductive elimination step over competing side reactions. For instance, bulky biarylphosphine ligands like SPhos and XPhos have demonstrated efficacy in minimizing reductive dehalogenation in similar systems.[1]

  • N-heterocyclic carbene (NHC) ligands can also be effective in preventing de-bromination due to their strong σ-donating properties, which form stable palladium complexes.[1]

A common pitfall is the use of less bulky or electron-poor ligands, which can lead to the formation of coordinatively unsaturated palladium species that are more prone to engage in side reactions.

Q3: Can the base and solvent system contribute to the de-bromination of this compound?

A3: Absolutely. The base and solvent are not merely passive components of the reaction mixture; they can actively participate in the catalytic cycle and influence the reaction outcome.

  • Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote de-bromination. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a better choice to minimize this side reaction.[1] In some instances, for anhydrous couplings, the addition of a small amount of water can be beneficial when using bases like K₃PO₄.[1]

  • Solvent Effects: Aprotic polar solvents like dioxane and DMF are common in cross-coupling reactions. However, in some cases, less polar solvents such as toluene have been found to reduce the extent of de-halogenation.[1]

Q4: Is the free N-H group on the indazole ring a contributing factor to de-bromination?

A4: Yes, the presence of the acidic N-H proton on the indazole ring can contribute to de-bromination. This proton can interact with the catalyst or the base, leading to undesired side reactions. Protecting the indazole nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, can significantly suppress de-bromination.[1]

Troubleshooting Guide: Minimizing De-bromination

This section provides a structured approach to troubleshooting and optimizing your reaction conditions to prevent the formation of the de-brominated byproduct.

Observation Potential Cause Recommended Action
High percentage of de-bromination in a Suzuki-Miyaura coupling Inappropriate ligand selectionSwitch to a bulky, electron-rich phosphine ligand such as SPhos or XPhos.
Base is too strongReplace strong organic bases (e.g., NaOtBu) with weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃).
Unfavorable solventExperiment with a less polar solvent like toluene.
Presence of a free N-H groupProtect the indazole nitrogen with a Boc group prior to the coupling reaction.
Significant de-bromination in a Buchwald-Hartwig amination Suboptimal ligand choiceEmploy bulky biarylphosphine ligands like Xantphos or Josiphos.
Base-promoted reductionConsider using K₃PO₄ or Cs₂CO₃ as the base.
Prolonged reaction time or high temperatureReduce the reaction temperature and/or shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS.

Visualizing the Problem: De-bromination Pathway

The following diagram illustrates the competing pathways of the desired Suzuki-Miyaura cross-coupling and the undesired de-bromination side reaction.

G cluster_desired Desired Suzuki Coupling Pathway cluster_undesired Undesired De-bromination Pathway A Ar-Br + Pd(0)L2 B Ar-Pd(II)(Br)L2 (Oxidative Addition) A->B C Ar-Pd(II)(R)L2 (Transmetalation) B->C R-B(OR)2 E Ar-Pd(II)(Br)L2 D Ar-R + Pd(0)L2 (Reductive Elimination) C->D F Ar-Pd(II)(H)L2 (Hydride Abstraction) E->F Hydride Source (e.g., solvent, base, water) G Ar-H + Pd(0)L2 (Reductive Elimination) F->G

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Experimental Protocols: Best Practices

The following protocols are adapted from successful procedures for structurally similar bromo-N-heterocycles and represent a good starting point for optimizing your reaction with this compound.

Protocol 1: Suzuki-Miyaura Coupling with Minimized De-bromination

This protocol is based on conditions reported for the successful C7-arylation of 4-substituted-7-bromo-1H-indazoles.

Step-by-Step Methodology:

  • N-Protection (Optional but Recommended): To a solution of this compound (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature until the starting material is consumed (monitor by TLC). Work up by washing with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-Boc protected indazole can be used directly in the next step.

  • Coupling Reaction: In a flame-dried Schlenk flask, combine the N-Boc-7-bromo-6-methoxy-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Suppressed De-bromination

This protocol employs a bulky biarylphosphine ligand to favor the C-N bond formation.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, charge a vial with this compound (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a bulky biarylphosphine ligand (e.g., Xantphos, 0.08 eq).

  • Solvent: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat the reaction mixture to 100-110 °C. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Concentrate the filtrate and purify the residue by column chromatography.

Data Summary for Optimization

ParameterCondition to AvoidRecommended ConditionRationale
Ligand Pd(PPh₃)₄SPhos, XPhos, RuPhos, NHC ligandsBulky, electron-rich ligands accelerate reductive elimination and stabilize the catalytic species.
Base Strong alkoxides (e.g., NaOtBu)K₂CO₃, Cs₂CO₃, K₃PO₄Weaker bases are less likely to act as a hydride source or promote other side reactions.
Solvent Highly polar aprotic (e.g., DMF)Toluene, DioxaneLess polar solvents can sometimes disfavor the de-bromination pathway.
Temperature Excessively high temperatures80-110 °C (reaction dependent)Higher temperatures can increase the rate of side reactions.
N-H group UnprotectedN-Boc protectedPrevents interference of the acidic proton with the catalytic cycle.

Logical Relationships in Preventing De-bromination

G cluster_problem Problem cluster_solutions Solutions cluster_outcome Desired Outcome Problem De-bromination of This compound Ligand Optimize Ligand (Bulky & Electron-Rich) Problem->Ligand Base Select Weaker Base (e.g., K2CO3, Cs2CO3) Problem->Base Solvent Solvent Screening (e.g., Toluene) Problem->Solvent Protection N-Protection (e.g., Boc group) Problem->Protection Outcome Successful Cross-Coupling (High Yield, Minimal Byproduct) Ligand->Outcome Base->Outcome Solvent->Outcome Protection->Outcome

Caption: A logical workflow for addressing de-bromination.

References

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 7107-7114. [Link]

Sources

stability of 7-Bromo-6-methoxy-1H-indazole under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Bromo-6-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this versatile heterocyclic compound. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory application, ensuring the integrity of your experiments.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the chemical rationale behind the stability of this compound, potential degradation pathways, and best practices for its use in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the indazole ring in this compound?

The core of this molecule is the 1H-indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[1] In its unsubstituted form, the 1H-indazole tautomer is the most thermodynamically stable isomer and is generally robust.[1] The presence of the electron-donating methoxy group and the electron-withdrawing bromo group on the benzene ring, however, modulates the reactivity and stability of the molecule, particularly under stressful pH conditions.

Q2: I am planning a reaction under acidic conditions. How stable is this compound?

While the indazole ring itself can tolerate acidic conditions, often being studied in aqueous hydrochloric acid, the primary point of vulnerability for this specific molecule is the 6-methoxy group .[2]

  • Mechanism of Degradation: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the methoxy group is susceptible to acid-catalyzed hydrolysis. This is a classic ether cleavage reaction where the ether oxygen is protonated, making the methyl group a good leaving group upon nucleophilic attack by water.[3][4]

  • Potential Degradation Product: The expected degradation product is 7-Bromo-6-hydroxy-1H-indazole .

  • Recommendations:

    • If possible, avoid prolonged heating in strongly acidic aqueous solutions.

    • If acidic conditions are necessary, use the mildest acid and lowest temperature that allows for your desired reaction to proceed.

    • Consider using a protecting group for the indazole nitrogen if N-alkylation or other side reactions are a concern under your specific acidic conditions.[5]

Below is a diagram illustrating the likely degradation pathway under acidic conditions.

AcidDegradation cluster_main Acid-Catalyzed Hydrolysis Start This compound Intermediate Protonated Ether Intermediate Start->Intermediate + H₃O⁺ Product 7-Bromo-6-hydroxy-1H-indazole Intermediate->Product + H₂O - CH₃OH Methanol Methanol Intermediate->Methanol

Caption: Predicted degradation of this compound under acidic conditions.

Q3: What is the expected stability of this compound under basic conditions?

This compound generally exhibits good stability under mild basic conditions. Many synthetic transformations on the indazole ring are performed in the presence of bases like potassium carbonate or potassium hydroxide.[6]

  • Primary Reaction: The most common reaction under basic conditions is the deprotonation of the N-H proton of the pyrazole ring. This generates a nucleophilic indazolide anion, which is a key reactive intermediate for N-alkylation or N-acylation reactions. This is a reversible reaction and not a degradation pathway.

  • Potential for Degradation (Harsh Conditions):

    • Nucleophilic Aromatic Substitution: Under harsh conditions (e.g., strong base, high temperature, presence of a suitable nucleophile and/or catalyst), the 7-bromo substituent could potentially undergo nucleophilic aromatic substitution. This is generally a slow process for aryl bromides.

    • Methoxy Group: The methoxy group is generally stable to basic conditions and is not expected to be a point of degradation.

Q4: My reaction mixture changed color after sitting in the lab for a few days. What could be the cause?

While this compound is a relatively stable solid, solutions may be susceptible to degradation over time, especially if exposed to light or air.

  • Photodegradation: Aromatic and heterocyclic compounds can be light-sensitive. It is advisable to store solutions of this compound in amber vials or protected from direct light.

  • Oxidation: Although not a primary concern, slow oxidation can occur over extended periods in solution, especially in the presence of trace metal impurities.

Always use freshly prepared solutions for best results and store stock solutions in a cool, dark place.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
An unexpected, more polar spot/peak appears on TLC/HPLC after an acidic workup. Hydrolysis of the 6-methoxy group. 1. Confirm Identity: Analyze the crude product by LC-MS. The mass of the new peak should correspond to the hydroxylated product (M-14 relative to the starting material). 2. Optimize Workup: Minimize the time the compound is in contact with the acidic aqueous phase. Use a weaker acid or perform the workup at a lower temperature (e.g., on an ice bath). 3. Alternative Chemistry: If possible, consider alternative reaction pathways that avoid a harsh acidic workup.
Low yield in an N-alkylation reaction under basic conditions. Incomplete deprotonation or competing side reactions. 1. Choice of Base: Ensure the base is strong enough to fully deprotonate the indazole N-H. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be required over potassium carbonate (K₂CO₃). 2. Solvent: Use a dry, aprotic solvent (e.g., DMF, THF) to prevent quenching of the indazolide anion. 3. Temperature: Some N-alkylation reactions may require gentle heating to proceed at a reasonable rate.
Multiple products are observed in a reaction involving the bromo group (e.g., Suzuki coupling). Side reactions or degradation of the starting material. 1. Purity Check: Before starting the reaction, confirm the purity of your this compound by HPLC and NMR. 2. Degassing: Thoroughly degas your reaction mixture to prevent oxidative side reactions that can be problematic for some cross-coupling catalysts. 3. Protecting Group: Consider protecting the indazole N-H with a group like SEM (2-(trimethylsilyl)ethoxymethyl) to prevent competing reactions at the nitrogen.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol provides a framework for testing the stability of this compound under various stress conditions.[8][9]

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Control Unstressed Control (t=0) Prep->Control Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Prep->Oxidative Thermal Thermal Stress (Solid, 80°C) Prep->Thermal Photo Photolytic Stress (Solution, UV/Vis light) Prep->Photo HPLC Analyze by HPLC-UV/MS Control->HPLC Sampling Sample at Time Points (e.g., 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Sampling->HPLC Neutralize->HPLC Compare Compare to Control HPLC->Compare

Caption: Workflow for a forced degradation study of this compound.

Steps:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Control Sample: Immediately analyze an aliquot of the stock solution (t=0) to serve as the unstressed control.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.

    • Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.

    • Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

  • Time Points: At specified time intervals (e.g., 2, 6, 24 hours), withdraw a sample from each stress condition.

  • Quenching: For the acidic and basic samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to the t=0 control to assess for degradation (decrease in parent peak area) and the appearance of new peaks (degradation products).

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose reverse-phase HPLC method suitable for monitoring the purity of this compound.

Parameter Condition
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 95% B over 10 minutes
Flow Rate 0.5 mL/min
Column Temperature 40°C
Detection UV at 254 nm
Injection Volume 5 µL

This method should provide good separation of the relatively nonpolar parent compound from more polar potential degradation products, such as the 6-hydroxy analog.

References

  • Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Reddy, T. J., et al. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition. Available at: [Link]

  • Katritzky, A. R., & Akutagawa, S. (1986). A New Protecting-Group Strategy for Indoles. Journal of the Chemical Society, Perkin Transactions 1.
  • Alsante, K. M., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology.
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • Khan Academy. (n.d.). Mechanism of ester hydrolysis. YouTube. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Zhang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Scientific Reports. Available at: [Link]

  • Song, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Humphrey, G. R., et al. (2000). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 7-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource for navigating the challenges of catalyst selection in cross-coupling reactions involving 7-Bromo-6-methoxy-1H-indazole. The content is structured in a question-and-answer format to directly address common issues and provide actionable insights grounded in established chemical principles.

Frequently Asked Questions (FAQs): Catalyst System Selection

Q1: I am starting a new project with this compound. What are the primary challenges I should anticipate for cross-coupling reactions?

The structure of this compound presents a unique set of challenges that must be carefully considered for successful cross-coupling. The indazole ring is an electron-rich N-heterocycle, which can act as a ligand and potentially inhibit the palladium catalyst. Additionally, the presence of the N-H proton means that competitive N-arylation can occur, particularly in Buchwald-Hartwig amination reactions, leading to a mixture of products. Careful selection of the catalyst, ligand, and base is therefore critical to ensure high selectivity and yield.

Q2: What is the best starting point for selecting a catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?

For Suzuki-Miyaura couplings involving this compound, palladium-based catalysts are the most common and effective choice. A reliable starting point is to use a pre-catalyst like Pd(dppf)Cl2 or to form the active catalyst in situ using a palladium source such as Pd(OAc)2 or Pd2(dba)3 in combination with a suitable phosphine ligand.

Buchwald-type biarylphosphine ligands are highly recommended for this class of substrate. These bulky and electron-rich ligands promote the formation of a monoligated palladium species, which is highly active in the catalytic cycle. They also facilitate the often rate-limiting reductive elimination step.

Here is a table summarizing recommended starting conditions for a Suzuki-Miyaura coupling:

ComponentRecommendationRationale
Palladium Source Pd(OAc)2 (2-5 mol%) or Pd2(dba)3 (1-2.5 mol%)Readily available and effective sources of Pd(0).
Ligand SPhos, XPhos, or RuPhos (1.2 - 2.0 eq. to Pd)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Base K2CO3, K3PO4, or Cs2CO3 (2-3 equivalents)The choice of base can influence reaction rate and selectivity. K3PO4 is often a good starting point.
Solvent 1,4-Dioxane/H2O, Toluene/H2O, or DME/H2O (typically 10:1 ratio)Aprotic solvents with a small amount of water are generally effective for Suzuki couplings.
Q3: How do I suppress N-H arylation in Buchwald-Hartwig amination reactions?

Suppressing the undesired N-H arylation is a common challenge when working with indazoles. The choice of ligand and base is crucial for directing the reaction to the desired C-N coupling. Using bulky biarylphosphine ligands such as Xantphos or Josiphos can sterically hinder the approach to the nitrogen atom, favoring C-N bond formation. Additionally, the choice of base can play a significant role; a weaker base like Cs2CO3 may be preferred over stronger bases like NaOtBu or LHMDS to minimize deprotonation of the indazole N-H.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Q4: My reaction is showing low conversion or has stalled completely. What are the likely causes and how can I fix it?

Low or no conversion is a frequent issue. The following decision tree can help you troubleshoot the problem:

G start Low/No Conversion q_catalyst Is the catalyst active? start->q_catalyst s_catalyst_degradation Suspect catalyst degradation. - Use fresh pre-catalyst or Pd source/ligand. - Ensure rigorous inert atmosphere (degas solvent, use glovebox). q_catalyst->s_catalyst_degradation No q_reagents Are the reagents pure and dry? q_catalyst->q_reagents Yes s_catalyst_inhibition Substrate may be inhibiting the catalyst. - Increase catalyst loading (e.g., to 10 mol%). - Try a different, more robust ligand (e.g., a Buchwald ligand). s_reagents_impure Impurities can poison the catalyst. - Recrystallize or purify the bromoindazole. - Use anhydrous, high-purity solvents and bases. q_reagents->s_reagents_impure No q_conditions Are the reaction conditions optimal? q_reagents->q_conditions Yes s_conditions_temp Reaction may be too slow at the current temperature. - Increase the temperature (monitor for decomposition). q_conditions->s_conditions_temp Temp.? s_conditions_base The base may be inappropriate. - For Suzuki, ensure the base is strong enough (e.g., K3PO4). - For Buchwald, consider a stronger base if C-N coupling is slow. q_conditions->s_conditions_base Base?

Caption: Troubleshooting decision tree for low conversion.

Q5: I am observing a significant amount of a debrominated side product. What causes this and how can I prevent it?

The formation of 6-methoxy-1H-indazole (debromination) is a common side reaction. This typically occurs through a proto-debromination pathway, where the aryl-palladium intermediate reacts with a proton source before the desired cross-coupling can take place.

To minimize debromination:

  • Use rigorously dried solvents and reagents: Water can be a proton source. Ensure your solvent and base are anhydrous.

  • Choose a non-protic solvent: Avoid solvents like alcohols if possible.

  • Increase the concentration of the coupling partner: This will favor the desired cross-coupling reaction over proto-debromination.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Workflow Diagram:

G prep 1. Reagent Preparation - Add this compound, boronic acid, and base to a dry flask. inert 2. Inert Atmosphere - Seal the flask and purge with Argon or Nitrogen for 10-15 minutes. prep->inert solvent 3. Add Solvents - Add degassed solvent (e.g., Dioxane/H2O). inert->solvent catalyst 4. Add Catalyst System - Add Pd source and ligand. solvent->catalyst reaction 5. Reaction - Heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring. catalyst->reaction monitoring 6. Monitoring - Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup 7. Workup & Purification - Cool, quench, extract, and purify by column chromatography. monitoring->workup

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and K3PO4 (2.5 eq.).

  • Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Add degassed 1,4-dioxane and water (10:1 v/v) via syringe.

  • In a separate vial, pre-mix Pd(OAc)2 (0.03 eq.) and SPhos (0.06 eq.) and add this mixture to the reaction flask.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

References

  • Title: The Development of Efficient Catalysts for the Mizoroki-Heck and Suzuki-Miyaura Couplings of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: A Simple and Efficient Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids Source: Journal of the American Chemical Society URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL: [Link]

Technical Support Center: Regioselective Functionalization of 7-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 7-Bromo-6-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile heterocyclic scaffold. As a key intermediate in the synthesis of various biologically active compounds, including the PARP inhibitor Niraparib, mastering its functionalization is crucial.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to the Challenges

The indazole ring system presents several challenges in regioselective functionalization due to the presence of two reactive nitrogen atoms (N-1 and N-2) and multiple carbon positions amenable to substitution. For this compound, the primary difficulties lie in controlling the site of reaction to achieve the desired isomer. Key challenges include:

  • N-1 versus N-2 Alkylation/Arylation: The acidic N-H proton can be removed to form an indazolide anion, which can react at either nitrogen, often leading to a mixture of N-1 and N-2 isomers.[4][5] The regioselectivity is highly dependent on the substrate's electronic and steric properties, the nature of the electrophile, the base, and the solvent system.[4][5]

  • Chemoselectivity in Cross-Coupling Reactions: The presence of a bromine atom at the C-7 position allows for various palladium-catalyzed cross-coupling reactions. However, achieving high yields and preventing side reactions, such as debromination or reaction at other positions, requires careful optimization of catalysts, ligands, and reaction conditions.[6][7]

  • Regioselectivity of C-H Functionalization: Direct functionalization of the C-H bonds on the indazole core is an attractive strategy for late-stage modification.[8][9] However, controlling the regioselectivity to target a specific C-H bond in the presence of the bromo and methoxy substituents can be challenging.[10]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

N-Alkylation and N-Arylation

Question 1: My N-alkylation of this compound is producing a mixture of N-1 and N-2 isomers. How can I improve the regioselectivity for the N-1 position?

Answer: Achieving N-1 selectivity is often the thermodynamic goal, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer.[4][5] To favor the N-1 isomer, consider the following:

  • Base and Solvent System: The combination of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is a promising system for promoting N-1 selectivity.[4] The sodium cation's interaction with the indazolide anion in THF tends to favor alkylation at the N-1 position. In contrast, using a polar aprotic solvent like DMF with bases such as potassium carbonate (K₂CO₃) can lead to a higher proportion of the N-2 isomer.

  • Steric Hindrance: The steric bulk of the alkylating agent can influence the N-1/N-2 ratio. Less sterically hindered electrophiles may show a preference for the N-1 position.

  • Thermodynamic Control: In some cases, heating the reaction mixture for a prolonged period can allow for equilibration to the more thermodynamically stable N-1 product.[4][5]

Question 2: I need to synthesize the N-2 alkylated product selectively. What conditions should I use?

Answer: While often the kinetic product, selective N-2 alkylation can be achieved under specific conditions:

  • Catalytic Approach: The use of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as a catalyst with alkyl 2,2,2-trichloroacetimidates as the alkylating agent has been shown to be highly selective for the N-2 position of various indazoles.[11]

  • Substituent Effects: Electron-withdrawing groups on the indazole ring, particularly at the C-7 position, can favor N-2 alkylation.[4] The interplay of the bromo and methoxy groups on your specific substrate should be considered.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO in combination with bases like cesium carbonate (Cs₂CO₃) can enhance the formation of the N-2 isomer.

Palladium-Catalyzed Cross-Coupling at C-7

Question 3: My Suzuki-Miyaura coupling at the C-7 position is giving low yields and significant debromination. What can I do to improve the reaction?

Answer: Low yields and debromination in Suzuki-Miyaura reactions are common issues that can be addressed by carefully optimizing the reaction parameters.[6][7]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-rich indazoles, a catalyst system with electron-rich and sterically hindered phosphine ligands, such as Pd(dppf)Cl₂, is often effective.[12][13][14] If you are still observing debromination, switching to a different ligand, like SPhos or XPhos, may be beneficial.

  • Base Selection: The strength and nature of the base are crucial. While potassium carbonate (K₂CO₃) is commonly used, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary to facilitate the transmetalation step and outcompete the debromination pathway.

  • Solvent System: A mixture of an organic solvent and water, such as 1,4-dioxane/water or DME/water, is often used to dissolve both the organic and inorganic reagents.[14] Ensure your reagents are fully dissolved to promote an efficient reaction.

  • Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help minimize side reactions. Start with a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.

Question 4: I am attempting a Sonogashira coupling with a terminal alkyne at the C-7 position, but the reaction is sluggish and I'm observing homocoupling of the alkyne.

Answer: Sluggish reactions and alkyne homocoupling (Glaser coupling) in Sonogashira reactions are often due to issues with the catalyst system or reaction conditions.

  • Copper Co-catalyst: The Sonogashira reaction typically requires a copper(I) co-catalyst, such as copper(I) iodide (CuI).[15] Ensure that your CuI is fresh and of high quality, as oxidation to Cu(II) can promote homocoupling.

  • Amine Base: A suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is necessary to act as both a base and a solvent. Ensure it is anhydrous and freshly distilled.

  • Palladium Catalyst: A standard palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is typically used.[16]

  • Oxygen-Free Environment: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne. Degassing the solvent and reagents before use is highly recommended.

  • Copper-Free Conditions: If homocoupling remains a problem, consider using a copper-free Sonogashira protocol.[17][18] These methods often employ a different palladium catalyst and may require a different base.

Direct C-H Functionalization

Question 5: I want to perform a direct C-H arylation on the indazole ring, but I am unsure about the regioselectivity. Which position is most likely to react?

Answer: The regioselectivity of direct C-H functionalization on the indazole ring can be complex and is influenced by the directing group and the reaction mechanism.[8][9][19]

  • N-1 vs. N-2 Substitution: The substituent on the nitrogen atom plays a crucial role in directing the C-H functionalization. For N-1 substituted indazoles, C-H activation at the C-7 position is often observed. For N-2 substituted indazoles, functionalization at the C-3 position is more common.[8]

  • Inherent Reactivity: In the absence of a strong directing group, the inherent electronic properties of the this compound will dictate the site of reaction. The C-3 position is generally the most acidic and kinetically favored site for deprotonation and subsequent functionalization.

  • Transition-Metal Catalysis: Many C-H functionalization reactions are catalyzed by transition metals like rhodium or palladium.[20][21] The regioselectivity will be highly dependent on the specific catalyst and directing group employed.

Experimental Protocols

Protocol 1: N-1 Selective Alkylation of this compound

This protocol is optimized for the selective synthesis of the N-1 alkylated product.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Promotes N-1 selectivity in non-polar aprotic solvents.
Solvent Anhydrous THFA non-polar aprotic solvent that favors N-1 alkylation.
Temperature 0 °C to Room TemperatureControlled addition of reagents at low temperature prevents side reactions.
Protocol 2: C-7 Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling at the C-7 position.

Materials:

  • This compound (or its N-protected derivative)

  • Arylboronic acid (1.5 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂An effective catalyst for cross-coupling with electron-rich heterocycles.
Base Potassium Carbonate (K₂CO₃)A common and effective base for Suzuki-Miyaura reactions.
Solvent 1,4-Dioxane/WaterA versatile solvent system that dissolves both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

Visualizing Reaction Pathways

Decision Tree for N-Alkylation Regioselectivity

This diagram illustrates the key decision points for controlling the regioselectivity of N-alkylation.

G start N-Alkylation of This compound choice_isomer Target Isomer? start->choice_isomer target Desired Product N1_product N-1 Isomer N1_product->target N2_product N-2 Isomer N2_product->target conditions_N1 Use NaH in THF (Thermodynamic Control) choice_isomer->conditions_N1 N-1 conditions_N2 Use TfOH/Cu(OTf)2 with Alkyl Trichloroacetimidate (Kinetic Control) choice_isomer->conditions_N2 N-2 conditions_N1->N1_product conditions_N2->N2_product

Caption: Decision workflow for achieving N-1 vs. N-2 alkylation selectivity.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle A Oxidative Addition (Ar-Br + Pd(0)) B Transmetalation (Ar-Pd(II)-Br + Ar'-B(OH)2) A->B [Base] C Reductive Elimination (Ar-Pd(II)-Ar') B->C D Pd(0) Catalyst Regeneration C->D Ar-Ar' Product D->A

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (n.d.). Table 1.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.).
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.).
  • RSC Publishing. (n.d.).
  • RSC Advances (RSC Publishing). (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • WuXi Biology. (n.d.).
  • Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. (2011, September 14).
  • MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • PubMed. (2019, May 27).
  • Reddit. (n.d.). Li Halogen Exchange? : r/Chempros.
  • ACS Publications. (n.d.). H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)
  • ResearchGate. (2025, August 7). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF.
  • National Institutes of Health. (2024, August 9).
  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Sci-Hub. (n.d.). Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (2025, August 5). Lithiation of aryl bromides possessing alpha-proton of carbonyl groups.
  • ACS Central Science. (2016, May 2).
  • National Institutes of Health. (n.d.). Cobalt(III)
  • ChemRxiv. (2024, April 30).
  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014, April 17).
  • The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithi
  • National Institutes of Health. (2024, August 22).
  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • MPG.PuRe. (2021, August 2).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ChemicalBook. (n.d.). Niraparib synthesis.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • YouTube. (2020, December 31).
  • International Journal of Pharmaceutical Sciences. (2026, January 25). Dr. Deepika P., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2865-2878.
  • Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange.
  • Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • MDPI. (n.d.).
  • ACS Omega. (2023, May 2). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
  • SciSpace. (n.d.).
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

Sources

analytical techniques to monitor the progress of reactions with 7-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monitoring Reactions with 7-Bromo-6-methoxy-1H-indazole

As a Senior Application Scientist, I've seen firsthand how the proper application of analytical techniques can be the difference between a breakthrough and a bottleneck in drug development. The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies. Its reactivity, particularly the potential for substitution at the N1 and N2 positions, makes rigorous reaction monitoring essential for ensuring desired outcomes, optimizing yield, and minimizing impurities.

This guide is structured to function as a direct line to a technical expert. It bypasses generic advice in favor of specific, actionable solutions to problems you are likely to encounter in the lab. We will explore the causality behind experimental choices and provide self-validating protocols to enhance the reliability of your results.

Part 1: Choosing Your Analytical Weapon: A Decision Guide

The first step in effective reaction monitoring is selecting the appropriate tool for the job. The choice depends on the information you need—be it a quick qualitative check, precise quantitative data, or unambiguous structural confirmation.

Frequently Asked Questions (FAQs)

Q: I'm starting a new reaction. What is the quickest way to see if my starting material is being consumed? A: Thin-Layer Chromatography (TLC) is the ideal technique for rapid, qualitative assessment. It's fast, inexpensive, and provides an immediate visual representation of the reaction's progress by showing the disappearance of the starting material spot and the appearance of new product spots.

Q: I need to determine the precise ratio of N1 to N2 alkylated isomers. Which technique is best? A: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantitative analysis of isomer ratios. Once a method is established that resolves the isomers, the peak area percentages can provide accurate quantification. For absolute structural confirmation of which peak corresponds to which isomer, preparative separation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is required.

Q: My reaction is producing an unexpected byproduct. How can I identify it? A: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR spectroscopy is the most powerful approach. LC-MS will provide the molecular weight of the byproduct, which is a critical first piece of the puzzle. The characteristic isotopic pattern of the bromine atom (M and M+2 peaks in an approximate 1:1 ratio) will be a key identifier for any fragments containing it. Subsequent isolation and NMR analysis will then elucidate the full structure.

Below is a decision-making workflow to guide your choice of analytical technique.

G start What is your primary goal? qualitative Qualitative Check (Is it working?) start->qualitative Quick progress check quantitative Quantitative Analysis (Yield, Purity, Ratios) start->quantitative Precise measurement structural Structural Elucidation (What is it?) start->structural Identify unknowns tlc Use TLC qualitative->tlc hplc Use HPLC-UV quantitative->hplc lcms Use LC-MS structural->lcms Need molecular weight nmr Use NMR structural->nmr Need full structure hplc->nmr For isomer confirmation

Caption: Decision tree for selecting the appropriate analytical technique.

Part 2: Thin-Layer Chromatography (TLC) - The Rapid Progress Check

TLC is your first line of defense. It’s a simple, yet powerful, tool for visualizing the components of your reaction mixture.

Troubleshooting Guide & FAQs

Q: How do I select an appropriate solvent system (mobile phase) for my indazole reaction? A: Start with a moderately polar mixture, such as 3:1 Hexanes:Ethyl Acetate. This compound is a relatively polar molecule due to the N-H group and heteroatoms. The goal is to find a solvent system where the starting material has a Retention Factor (R_f) of approximately 0.3-0.4[1]. If your product is less polar (e.g., after N-alkylation), it will have a higher R_f. Adjust the solvent ratio accordingly: increase the proportion of ethyl acetate to move all spots further up the plate (lower R_f values), or increase the hexanes to move them down (higher R_f values).

Q: My spots are streaking vertically. What is causing this and how do I fix it? A: Streaking on a TLC plate is typically caused by one of three issues:

  • Overloading: You have spotted too much material. Prepare a more dilute solution of your reaction mixture for spotting.

  • Insolubility: The compound is not fully soluble in the mobile phase, causing it to smear as the solvent front moves past. Try a more polar mobile phase.

  • Strong Acidity/Basicity: The indazole N-H is weakly acidic. If it interacts too strongly with the silica gel (which is acidic), it can cause streaking. Adding a small amount (0.5-1%) of acetic acid or triethylamine to your mobile phase can often resolve this by neutralizing active sites on the silica.

Q: My compound is not UV-active, or the spots are faint. How can I visualize them? A: While the indazole ring is UV-active, sometimes concentrations are low. If UV light is insufficient, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with most organic compounds. For indazole-specific visualization, you can use reagents that react with indoles and related heterocycles, such as a freshly prepared solution of sodium nitrite in hydrochloric acid, which can produce colored spots upon heating[2].

Protocol: Routine TLC Monitoring
  • Preparation: Prepare a TLC chamber by adding your chosen mobile phase to a depth of ~0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere and cover it[1]. Allow it to equilibrate for 5-10 minutes[3].

  • Spotting: Using a capillary tube, spot a small amount of your starting material solution, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on a silica gel TLC plate. Keep spots small and about 1 cm from the bottom.

  • Development: Place the plate in the saturated chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (typically 254 nm). Circle the spots with a pencil. If necessary, use a chemical stain.

  • Interpretation: Monitor the disappearance of the starting material spot and the appearance of a new, higher R_f product spot over time.

Part 3: High-Performance Liquid Chromatography (HPLC) - The Quantitative Workhorse

For accurate purity assessment and quantifying isomer ratios, HPLC is indispensable. A well-developed method can reliably separate starting material, products, and byproducts.

Troubleshooting Guide & FAQs

Q: My peak shapes are poor (tailing or fronting). How can I improve them? A: Peak tailing is common with amine-containing heterocycles like indazoles. It's often due to secondary interactions between the basic nitrogen atoms and residual acidic silanol groups on the C18 stationary phase.

  • Solution: Add a mobile phase modifier. Using 0.1% formic acid or trifluoroacetic acid (TFA) in both your aqueous and organic mobile phases will protonate the silanol groups, significantly reducing these interactions and improving peak symmetry[4]. Peak fronting is less common and often indicates column overloading; try injecting a more dilute sample.

Q: I'm struggling to separate the N1 and N2 isomers of my product. What should I try? A: Isomer separation can be challenging. Here's a systematic approach:

  • Decrease Elution Strength: A slower gradient or a lower percentage of organic solvent (e.g., acetonitrile) in an isocratic method will increase retention time and provide more opportunity for the column to resolve the isomers.

  • Change Organic Solvent: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.

  • Adjust Temperature: Increasing the column temperature (e.g., to 40°C) can improve efficiency and sometimes enhance resolution. However, ensure your column is stable at the chosen temperature[5].

  • Change Stationary Phase: If resolution is still poor, consider a different stationary phase. A phenyl-hexyl column, for instance, offers different selectivity (π-π interactions) compared to a standard C18 and may resolve the isomers more effectively.

Q: My retention times are shifting between runs. What is the cause? A: Retention time drift points to a lack of equilibrium or changes in the mobile phase or hardware.

  • Check Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical in gradient methods[5].

  • Mobile Phase: Mobile phase composition can change due to evaporation of the more volatile organic component. Always use fresh, well-degassed mobile phase and keep solvent reservoirs covered.

  • Temperature: Inconsistent column temperature will cause retention times to drift. Use a column oven to maintain a constant temperature[5].

  • Pump Performance: Check for leaks in the pump seals or check valves, which could lead to inconsistent flow rates[6].

Table 1: HPLC Troubleshooting Summary
IssuePossible CauseRecommended Solution
Peak Tailing Secondary interactions with silicaAdd 0.1% formic acid or TFA to the mobile phase.[4]
Drifting Retention Times Inadequate column equilibrationIncrease equilibration time between runs.[5]
Mobile phase evaporationPrepare fresh mobile phase daily; keep bottles capped.
Temperature fluctuationsUse a column thermostat/oven.[5]
Poor Isomer Resolution Insufficient column efficiencyDecrease gradient slope or switch to isocratic elution.
Poor selectivityTry methanol instead of acetonitrile (or vice-versa).
High Backpressure Column or frit blockageBackflush the column; if unresolved, replace the inlet frit or the column.[7]
Buffer precipitationEnsure buffer is soluble in the highest organic percentage of your gradient.[6]
Protocol: HPLC Method Development for Indazole Reactions

This protocol is a robust starting point based on the physicochemical properties of substituted indazoles[4].

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with a linear gradient of 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 254 nm, a common choice for aromatic compounds[4].

  • Temperature: 30°C.

  • Injection Volume: 5-10 µL.

  • Optimization: Based on the initial chromatogram, adjust the gradient to improve the resolution around the peaks of interest.

Part 4: Nuclear Magnetic Resonance (NMR) - The Structural Fingerprint

NMR provides unambiguous structural information, making it invaluable for confirming product identity and distinguishing between isomers.

Troubleshooting Guide & FAQs

Q: How can I use ¹H NMR to differentiate between N1 and N2 substituted isomers of this compound? A: The key is the chemical shift of the proton at the C7 position of the indazole ring. In N1-substituted indazoles, the C7-H is deshielded by the lone pair of electrons on the N2 nitrogen, causing its signal to appear at a higher frequency (further downfield) compared to the C7-H in the corresponding N2-substituted isomer[8]. Look for the aromatic proton that is a doublet; its chemical shift will be a strong indicator of the substitution pattern.

Q: I'm monitoring a reaction directly in an NMR tube, but my peaks are broad and distorted. What's wrong? A: This is a common issue in crude reaction monitoring.

  • Shimming: The magnetic field homogeneity (shimming) is likely poor. The presence of suspended solids, viscous reagents, or paramagnetic species can disrupt the field. If possible, filter a small aliquot of the reaction mixture before analysis. Re-shimming the spectrometer on your sample is crucial[9].

  • Solvent: If you are not using a deuterated solvent, the spectrometer's lock system cannot function, leading to field drift and distorted lineshapes[9]. While monitoring in protonated solvents is possible with modern instruments, it often requires specialized methods and can result in lower quality spectra.

  • Stirring: Reactions in a static NMR tube may have different kinetics than a stirred flask reaction due to poor mixing, potentially leading to localized concentration gradients and sample inhomogeneity[10].

Q: How do I calculate the percent conversion from my ¹H NMR spectrum? A: Select well-resolved peaks for both the starting material and the product that do not overlap with any other signals. For example, you might use the methoxy signal (-OCH₃) of the starting material and a new, unique signal from the product (e.g., the N-CH₂ protons of an alkylated product). Integrate both peaks. The percent conversion can be calculated as:

Conversion (%) = [Integral of Product Peak / (Integral of Product Peak + Integral of Starting Material Peak)] x 100

This calculation assumes a 1:1 stoichiometry and that the number of protons for each integrated signal is the same. Adjust the calculation accordingly if the proton counts differ.

Table 2: Characteristic ¹H NMR Data (Illustrative)

Chemical shifts are illustrative and will vary with solvent and substitution.

Proton Position Starting Material (7-Br-6-MeO-1H-indazole) Expected Change upon N1-Alkylation Expected Change upon N2-Alkylation
C3-H ~8.1 ppm (s) Shifts slightly Shifts upfield (shielded) relative to N1 isomer[8]
C4-H ~7.6 ppm (d) Shifts slightly Shifts slightly
C5-H ~7.0 ppm (d) Shifts slightly Shifts slightly
C7-H ~7.8 ppm (s) Remains downfield (deshielded)[8] Shifts upfield (shielded)[8]
-OCH₃ ~4.0 ppm (s) Minimal shift Minimal shift

| N-H | ~13.0 ppm (br s) | Signal disappears | Signal disappears |

Part 5: General Reaction Monitoring Workflow

A systematic approach ensures that you gather high-quality, reproducible data throughout your experiment.

Caption: A general workflow for monitoring a chemical reaction.

References

  • This citation is not available
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

  • Jasiński, M., et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. PMC. Available at: [Link]

  • This citation is not available
  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis.
  • This citation is not available
  • SCION Instruments. (2023). HPLC Troubleshooting Guide. Available at: [Link]

  • This citation is not available
  • This citation is not available
  • This citation is not available
  • This citation is not available
  • This citation is not available
  • This citation is not available
  • This citation is not available
  • This citation is not available
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Rosa, M., et al. (2008). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available at: [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • This citation is not available
  • Giraud, N., et al. (2022). Reaction monitoring using online vs tube NMR spectroscopy: Seriously different results. Magnetic Resonance in Chemistry.
  • This citation is not available
  • This citation is not available
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • This citation is not available

Sources

Validation & Comparative

Deconstructing the ¹H NMR Spectrum of 7-Bromo-6-methoxy-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful tool for determining molecular structure in solution. This guide provides an in-depth interpretation of the ¹H NMR spectrum of 7-Bromo-6-methoxy-1H-indazole, a substituted heteroaromatic compound with potential applications in medicinal chemistry.

This guide will not only dissect the anticipated ¹H NMR spectrum of the title compound but will also draw a critical comparison with its isomer, 7-Bromo-5-methoxy-1H-indazole, to highlight the subtle yet significant impact of substituent positioning on the chemical environment of the protons. This comparative approach, grounded in fundamental NMR principles and supported by experimental data for a closely related analogue, will empower researchers to confidently interpret similar complex spectra.

The Foundational Principles: Understanding Substituent Effects in ¹H NMR

The chemical shift (δ) of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems like indazole, the positions of protons on the benzene ring are influenced by the interplay of inductive and resonance effects of the substituents.

  • Bromine (Br): As an electronegative halogen, bromine exerts a deshielding inductive effect (-I), withdrawing electron density from the aromatic ring and shifting attached protons downfield (to a higher ppm value).[1]

  • Methoxy (-OCH₃): The methoxy group exhibits a dual character. While the oxygen atom is electronegative and has a -I effect, it also possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance, a powerful shielding effect (+M). This +M effect is most pronounced at the ortho and para positions relative to the methoxy group, leading to an upfield shift (lower ppm) for protons at these positions.

Anticipated ¹H NMR Spectrum of this compound

Molecular Structure and Proton Numbering:

Caption: Structure of this compound with proton numbering.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-H > 10Broad Singlet-Typically broad and downfield due to proton exchange and hydrogen bonding.
H-3 ~8.0 - 8.2Singlet-This proton on the pyrazole ring is typically a singlet and appears downfield.
H-4 ~7.0 - 7.2Singlet-This proton is para to the bromine and meta to the methoxy group. The shielding effect of the methoxy group at the meta position is minimal. The deshielding effect of the bromine will be the dominant factor.
H-5 ~7.5 - 7.7Singlet-This proton is ortho to the bromine atom, which will cause a significant downfield shift due to the -I effect. It is also ortho to the methoxy group, which would normally cause an upfield shift. However, the strong deshielding from the adjacent bromine is expected to dominate.
-OCH₃ ~3.8 - 4.0Singlet-The methoxy protons will appear as a singlet, integrating to three protons. Based on data for the related this compound-3-carboxylic acid methyl ester, this is the expected range.

Comparative Analysis: this compound vs. 7-Bromo-5-methoxy-1H-indazole

To truly appreciate the nuances of ¹H NMR interpretation, a comparison with a structural isomer is invaluable. The experimental data for 7-Bromo-5-methoxy-1H-indazole provides a concrete reference point.

Experimental ¹H NMR Data for 7-Bromo-5-methoxy-1H-indazole:

ProtonChemical Shift (δ, ppm)Multiplicity
H-3 8.05Singlet
H-4 7.24Multiplet
H-6 7.04Multiplet
-OCH₃ 3.82Singlet

Data Interpretation and Comparison:

FeatureThis compound (Predicted)7-Bromo-5-methoxy-1H-indazole (Experimental)Comparative Insights
Aromatic Protons Two singlets expected for H-4 and H-5.Two multiplets observed for H-4 and H-6.The key difference lies in the coupling patterns. In the 6-methoxy isomer, H-4 and H-5 are isolated from each other by other substituents and would appear as singlets. In the 5-methoxy isomer, H-4 and H-6 are on adjacent carbons and would exhibit ortho-coupling, leading to doublets (observed as multiplets, likely due to further small couplings).
Chemical Shift of H-4 Predicted to be in the range of 7.0 - 7.2 ppm.Observed at 7.24 ppm.The chemical shift of H-4 is expected to be similar in both isomers as it is influenced by the bromine at position 7 and a methoxy group in a meta-like position relative to it.
Chemical Shift of the Proton Adjacent to Bromine H-5 is predicted to be significantly downfield (~7.5 - 7.7 ppm) due to the adjacent bromine.H-6 is observed at a more upfield position of 7.04 ppm.This is a critical distinction. In the 6-methoxy isomer, the proton at C-5 is directly adjacent to the bromine, leading to strong deshielding. In the 5-methoxy isomer, the proton at C-6 is adjacent to the bromine, but it is also ortho to the strongly shielding methoxy group, resulting in a more upfield chemical shift.
Methoxy Signal Predicted to be around 3.8 - 4.0 ppm.Observed at 3.82 ppm.The chemical shift of the methoxy group is expected to be very similar in both isomers as its local electronic environment is largely dictated by its attachment to the aromatic ring.

Workflow for ¹H NMR Sample Preparation and Analysis:

cluster_protocol Experimental Protocol A 1. Sample Preparation (5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) B 2. NMR Data Acquisition (e.g., 400 MHz Spectrometer) A->B C 3. Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D 4. Spectral Interpretation (Chemical Shift, Integration, Multiplicity) C->D E 5. Comparative Analysis (vs. Isomers/Analogues) D->E F 6. Structural Confirmation E->F

Caption: A standardized workflow for the acquisition and interpretation of ¹H NMR data.

Conclusion: A Predictive and Comparative Framework

This guide demonstrates that even in the absence of direct experimental data for a target compound, a robust and scientifically sound interpretation of its ¹H NMR spectrum is achievable. By leveraging fundamental principles of substituent effects and drawing comparisons with closely related, experimentally characterized isomers, researchers can build a strong hypothesis for the structure of novel molecules. The predicted differences in the aromatic region of the ¹H NMR spectra of this compound and 7-Bromo-5-methoxy-1H-indazole, particularly in the multiplicity and chemical shifts of the protons on the benzene ring, provide a clear roadmap for distinguishing between these two isomers. This analytical reasoning is a critical skill for any scientist involved in the synthesis and characterization of new chemical entities.

References

  • Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1293–1300. Available from: [Link]

  • Chemical Shift. (2023, February 11). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • Arafa, S. (2017, October 6). Methoxy gp on aromatic ring ? ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

A Comparative Guide to the Assignment of 13C NMR Peaks for 7-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. For heterocyclic compounds such as 7-Bromo-6-methoxy-1H-indazole, a scaffold of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of characterization. This guide provides a comprehensive comparison of methodologies for the assignment of its 13C NMR peaks, blending theoretical predictions with a robust experimental framework.

The Challenge of Unambiguous Assignment

The this compound molecule presents a distinct set of challenges and opportunities for NMR analysis. With nine unique carbon atoms, including those in the indazole core, a methoxy group, and a bromine-substituted aromatic ring, a systematic approach is essential to avoid misassignment. This guide will explore two primary strategies for peak assignment:

  • Empirical and Predictive Analysis: Leveraging knowledge of substituent chemical shift (SCS) effects and computational NMR prediction tools.

  • 2D NMR Correlation Spectroscopy: Employing Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments for definitive, through-bond correlation mapping.

A thorough understanding of both approaches allows for a self-validating system of assignment, enhancing the trustworthiness of the final structural confirmation.

Predictive Analysis: An Informed First Approach

Before embarking on extensive experimental work, a significant amount of information can be gleaned from predictive methods. This not only provides a preliminary assignment but also aids in setting up optimal parameters for subsequent 2D NMR experiments.

Substituent Chemical Shift (SCS) Effects

The chemical shifts of the carbon atoms in the indazole ring are influenced by the electron-donating methoxy group and the electron-withdrawing, yet shielding, bromine atom. By analyzing the known SCS effects of these substituents on a benzene ring, we can estimate the chemical shifts of the aromatic carbons in our target molecule.

  • Methoxy Group (-OCH₃): Generally, an OCH₃ group causes a significant downfield shift at the ipso-carbon (the carbon it is attached to) and an upfield shift at the ortho and para positions, with a smaller effect at the meta position.

  • Bromine (-Br): Bromine exhibits a moderate shielding (upfield shift) effect on the ipso-carbon and deshielding (downfield shift) effects on the ortho, meta, and para carbons.

These general trends, when applied to the indazole scaffold, provide a qualitative prediction of the chemical shift ordering.

Computational NMR Prediction

Several online tools and software packages offer reliable 13C NMR prediction based on extensive databases and computational algorithms. For this guide, we will reference NMRdb, a freely accessible online resource that can provide a predicted spectrum for this compound.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm) from NMRdb
C3~135
C3a~1

Navigating the Structural Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Bromo-6-methoxy-1H-indazole and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is paramount. 7-Bromo-6-methoxy-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique analytical challenge. This guide provides an in-depth exploration of its expected mass spectrometry fragmentation patterns, benchmarked against alternative analytical techniques, to empower researchers in making informed decisions for comprehensive characterization.

The Critical Role of Structural Verification in Drug Discovery

In the landscape of pharmaceutical development, the unambiguous determination of a molecule's structure is a foundational pillar of safety, efficacy, and intellectual property. The substitution pattern of a heterocyclic core, such as the indazole scaffold, can profoundly influence its biological activity, metabolic fate, and toxicity profile. Therefore, the application of robust analytical methodologies is not merely a procedural step but a critical juncture in the drug discovery pipeline. While mass spectrometry (MS) is a cornerstone technique for molecular weight determination and structural inference, a multi-faceted analytical approach is often indispensable for complete characterization.

Probing the Core: Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For a molecule like this compound, with a molecular formula of C₈H₇BrN₂O and a molecular weight of approximately 227.06 g/mol , electron ionization (EI) mass spectrometry is a common method for generating fragment ions that provide a veritable fingerprint of the molecule's structure.

The Anticipated Fragmentation Fingerprint

A key characteristic of the mass spectrum will be the isotopic signature of bromine. Due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the molecular ion peak (M⁺) will appear as a doublet of two peaks of almost equal intensity, separated by two mass units (m/z and m/z+2)[1].

The primary fragmentation pathways are expected to be driven by the loss of the substituents and the cleavage of the indazole ring:

  • Loss of a Methyl Radical (•CH₃): A common initial fragmentation for methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (15 Da).

  • Subsequent Loss of Carbon Monoxide (CO): The resulting ion may then undergo rearrangement and lose a neutral molecule of carbon monoxide (28 Da).

  • Loss of a Bromine Radical (•Br): The C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical (79 or 81 Da).

  • Indazole Ring Fragmentation: The heterocyclic ring itself can fragment, often through the loss of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da).

These predicted fragmentation pathways are summarized in the table below.

Ion Proposed Structure m/z (for ⁷⁹Br) Formation Pathway
[M]⁺•This compound radical cation226Electron Ionization
[M-CH₃]⁺Ion resulting from loss of a methyl radical211Loss of •CH₃ from M⁺•
[M-CH₃-CO]⁺Ion after subsequent loss of carbon monoxide183Loss of CO from [M-CH₃]⁺
[M-Br]⁺Ion resulting from loss of a bromine radical147Loss of •Br from M⁺•
[M-HCN]⁺•Ion from the loss of hydrogen cyanide199Ring cleavage of M⁺•

A Holistic Approach: Comparison with Orthogonal Analytical Techniques

While mass spectrometry provides invaluable information about molecular weight and fragmentation, it is often insufficient for the complete and unambiguous structural elucidation of a molecule, especially for distinguishing between isomers. A comprehensive characterization of this compound necessitates the use of complementary analytical techniques.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.[1]High sensitivity and specificity.May not be quantitative without appropriate standards and can be challenging for isomeric differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of each atom (¹H, ¹³C).Unambiguous structure determination and isomeric differentiation.[2][3]Lower sensitivity compared to MS; requires larger sample amounts.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.Excellent for quantitative analysis and separation of impurities.[1]Does not provide detailed structural information on its own.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Provides a characteristic fingerprint of the molecule.Can be difficult to interpret complex spectra and may not be sufficient for full structure elucidation alone.
X-ray Crystallography Absolute three-dimensional structure of the molecule in the solid state.Provides the definitive molecular structure.Requires a single crystal of suitable quality, which can be difficult to obtain.[2][3]

Experimental Protocols: A Blueprint for Analysis

To ensure the generation of reliable and reproducible data, the following experimental protocols are recommended.

Mass Spectrometry (Electron Ionization) Protocol
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 50-350

  • Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

  • Data Analysis: Identify the molecular ion peak and its characteristic bromine isotopic pattern. Analyze the fragment ions to deduce the fragmentation pathways.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Experiments: Acquire ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for complete assignment.

  • Data Acquisition: Acquire the spectra with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts and coupling constants to the respective protons. Assign the ¹³C chemical shifts.

Visualizing the Fragmentation Cascade and Analytical Workflow

To better illustrate the relationships between the analytical techniques and the expected fragmentation of this compound, the following diagrams are provided.

Fragmentation_Pathway M [M]⁺• (m/z 226/228) M_minus_CH3 [M-CH₃]⁺ (m/z 211/213) M->M_minus_CH3 - •CH₃ M_minus_Br [M-Br]⁺ (m/z 147) M->M_minus_Br - •Br M_minus_HCN [M-HCN]⁺• (m/z 199/201) M->M_minus_HCN - HCN M_minus_CH3_minus_CO [M-CH₃-CO]⁺ (m/z 183/185) M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Definitive Structure cluster_data Data Integration & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - Isomer Identification Purification->NMR IR IR Spectroscopy - Functional Groups Purification->IR Purity HPLC - Purity Assessment Purification->Purity Report Comprehensive Analytical Report MS->Report Xray X-ray Crystallography (if single crystal available) - Absolute Structure NMR->Xray NMR->Report IR->Report Purity->Report Xray->Report

Caption: Integrated Workflow for the Comprehensive Analysis of a Novel Compound.

Conclusion: A Multi-Pronged Strategy for Certainty

The structural elucidation of this compound serves as a compelling case for the necessity of a multi-faceted analytical strategy. While mass spectrometry offers a rapid and sensitive means of determining molecular weight and gleaning structural insights through fragmentation analysis, its full potential is realized when integrated with orthogonal techniques such as NMR and HPLC. This synergistic approach provides the robust and unambiguous data required to confidently advance a compound through the rigorous stages of drug development. By understanding the strengths and limitations of each technique, researchers can design a comprehensive analytical workflow that ensures the highest level of scientific integrity and accelerates the path to discovery.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ibe, J. C., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • PubChemLite. (n.d.). 4-bromo-7-methoxy-1h-indazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-bromo-4-methoxy-1h-indazole. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

Sources

A Comparative Guide to the Reactivity of 7-Bromo- vs. 7-Chloro-6-methoxy-1H-indazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the indazole core is a privileged structure, appearing in a multitude of clinically significant molecules. The ability to selectively introduce molecular complexity at various positions on the indazole ring is paramount. This guide provides an in-depth comparison of the reactivity of two key building blocks: 7-bromo-6-methoxy-1H-indazole and 7-chloro-6-methoxy-1H-indazole, with a focus on their utility in palladium-catalyzed cross-coupling reactions.

Introduction: The Significance of 7-Halo-6-methoxy-1H-indazoles

The 6-methoxy-1H-indazole framework is a common motif in pharmacologically active compounds. The introduction of a halogen at the 7-position provides a versatile handle for further synthetic elaboration through various cross-coupling methodologies. The choice between a bromo or chloro substituent at this position is a critical decision in a synthetic campaign, directly impacting reaction efficiency, catalyst selection, and overall yield. This guide aims to provide the experimental and theoretical rationale to inform this choice.

Fundamental Principles of Reactivity: C-Br vs. C-Cl Bonds

The disparate reactivity of aryl bromides and chlorides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. This difference is fundamentally rooted in the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-Br bond is inherently weaker than the C-Cl bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle.

BondTypical Bond Dissociation Energy (kcal/mol)
C-Br (Aryl)~81
C-Cl (Aryl)~96

This energy difference dictates that, under identical reaction conditions, an aryl bromide will typically react faster and more readily than its corresponding aryl chloride. Consequently, reactions involving aryl chlorides often necessitate more forcing conditions, such as higher temperatures, higher catalyst loadings, or the use of more specialized and electron-rich ligands to facilitate the challenging oxidative addition step.

Comparative Reactivity in Key Cross-Coupling Reactions

We will now explore the practical implications of these fundamental differences in the context of three of the most widely employed cross-coupling reactions in drug discovery: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. When comparing 7-bromo- and 7-chloro-6-methoxy-1H-indazole in this context, the bromo derivative is the more facile substrate.

This compound will typically undergo Suzuki-Miyaura coupling with a wide range of boronic acids and esters under standard conditions, often employing catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with a carbonate or phosphate base.

7-Chloro-6-methoxy-1H-indazole , on the other hand, generally requires more specialized catalytic systems to achieve comparable yields. Modern, highly active phosphine ligands, such as SPhos, XPhos, or RuPhos, are often necessary to promote the oxidative addition of the more robust C-Cl bond.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a 7-Bromoindazole

This protocol is adapted from a similar Suzuki-Miyaura reaction of a 7-bromo-4-substituted-1H-indazole[1].

  • Reactants:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, and Na₂CO₃.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed 1,4-dioxane/H₂O solvent mixture.

    • Add Pd(PPh₃)₄ to the mixture.

    • Heat the reaction mixture at 90-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is an indispensable method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the C-Br bond of this compound will be significantly more reactive than the C-Cl bond of its chloro-analogue.

This compound can often be coupled with a variety of amines using standard Buchwald-Hartwig catalyst systems, such as those derived from Pd₂(dba)₃ and ligands like BINAP or Xantphos, with a strong base like NaOtBu or K₃PO₄.

7-Chloro-6-methoxy-1H-indazole will necessitate the use of more sophisticated and electron-rich phosphine ligands, for instance, tBuXPhos is a suitable choice for the amination of indazoles[2]. The choice of base is also critical, with lithium bis(trimethylsilyl)amide (LiHMDS) sometimes being employed for challenging couplings[2].

Experimental Protocol: Representative Buchwald-Hartwig Amination of a 7-Chloroheterocycle

This protocol provides general conditions for the amination of a challenging heteroaryl chloride[3].

  • Reactants:

    • 7-chloro-6-methoxy-1H-indazole (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd(OAc)₂ (0.05 equiv)

    • XPhos (0.10 equiv)

    • K₃PO₄ (3.0 equiv)

  • Solvent: t-Butanol/H₂O (9:1)

  • Procedure:

    • In a sealed tube, combine 7-chloro-6-methoxy-1H-indazole, the amine, Pd(OAc)₂, XPhos, and K₃PO₄.

    • Evacuate and backfill the tube with an inert gas.

    • Add the degassed t-butanol/H₂O solvent mixture.

    • Seal the tube and heat the mixture at 110 °C for the required time (typically several hours, monitored by LC-MS).

    • After cooling, dilute the reaction mixture with a suitable organic solvent and filter through celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to arylethynes. The reactivity trend of C-Br > C-Cl is also pronounced in this transformation.

This compound will readily undergo Sonogashira coupling with terminal alkynes using a classic Pd/Cu co-catalytic system, often with Pd(PPh₃)₄ and CuI, in the presence of an amine base such as triethylamine or diisopropylamine.

7-Chloro-6-methoxy-1H-indazole presents a greater challenge for Sonogashira coupling. Achieving efficient coupling often requires higher temperatures, more robust catalyst systems, and sometimes the use of copper-free conditions with specialized ligands to avoid side reactions.

Experimental Protocol: Representative Sonogashira Coupling of a Bromo-Indazole Derivative

The following protocol is based on the Sonogashira coupling of a bromo-iodo-indazole, highlighting the reactivity of the bromo position[4].

  • Reactants:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd/C (e.g., 10 mol% Pd)

    • CuI (0.05 equiv)

    • PPh₃ (0.1 equiv)

    • Triethylamine (as solvent and base)

  • Procedure:

    • To a solution of this compound and the terminal alkyne in triethylamine, add Pd/C, CuI, and PPh₃.

    • Stir the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 60-80 °C) until completion.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter to remove the catalyst.

    • Wash the filtrate with water, dry the organic layer, and concentrate.

    • Purify the product via column chromatography.

Visualizing the Catalytic Cycle and Experimental Workflow

To further elucidate the processes discussed, the following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for comparing the reactivity of the two substrates.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Reactivity_Workflow cluster_bromo This compound cluster_chloro 7-Chloro-6-methoxy-1H-indazole Bromo_Suzuki Suzuki Coupling Reaction_Setup Parallel Reaction Setup (Identical Conditions) Bromo_Suzuki->Reaction_Setup Bromo_Buchwald Buchwald-Hartwig Amination Bromo_Buchwald->Reaction_Setup Bromo_Sonogashira Sonogashira Coupling Bromo_Sonogashira->Reaction_Setup Chloro_Suzuki Suzuki Coupling Chloro_Suzuki->Reaction_Setup Chloro_Buchwald Buchwald-Hartwig Amination Chloro_Buchwald->Reaction_Setup Chloro_Sonogashira Sonogashira Coupling Chloro_Sonogashira->Reaction_Setup Start Select Substrate Start->Bromo_Suzuki Start->Bromo_Buchwald Start->Bromo_Sonogashira Start->Chloro_Suzuki Start->Chloro_Buchwald Start->Chloro_Sonogashira Analysis Reaction Monitoring & Analysis (LC-MS, NMR) Reaction_Setup->Analysis Results Comparative Data Analysis (Yield, Reaction Time) Analysis->Results

Caption: Experimental workflow for comparing the reactivity of 7-bromo- and 7-chloro-6-methoxy-1H-indazole.

Conclusion and Recommendations

The choice between 7-bromo- and 7-chloro-6-methoxy-1H-indazole as a synthetic intermediate is a trade-off between reactivity and substrate cost/availability.

  • This compound is the more reactive substrate, generally leading to higher yields, shorter reaction times, and requiring less specialized and often less expensive catalyst systems. It is the recommended choice for rapid library synthesis and for target molecules where maximizing yield is critical.

  • 7-Chloro-6-methoxy-1H-indazole , while less reactive, may be a more cost-effective starting material for large-scale synthesis. Its use necessitates careful optimization of reaction conditions and the employment of modern, highly active catalyst systems. However, the development of a robust process with the chloro-analogue can lead to significant cost savings in a manufacturing setting.

Ultimately, the decision should be guided by the specific goals of the research program, considering factors such as the desired scale of the reaction, the complexity of the coupling partners, and the available resources for catalyst screening and optimization.

References

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6691-6700. [Link]

  • Request PDF. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Anderson, K. W., et al. (2006). The Development of a Second-Generation Synthesis of the C-Aryl Glycoside Kinase Inhibitor. Organic Process Research & Development, 10(4), 761-768.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Ji, Y., et al. (2018). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Molecules, 23(7), 1733. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 7-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 7-Bromo-6-methoxy-1H-indazole, a key intermediate in pharmaceutical synthesis.[1] As researchers, scientists, and drug development professionals, the assurance of purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document details the systematic approach to developing a robust, sensitive, and specific HPLC method, grounded in scientific principles and aligned with regulatory expectations.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

This compound is a substituted indazole derivative, a class of heterocyclic compounds prevalent in medicinal chemistry due to their diverse pharmacological activities.[1] The purity of this intermediate directly impacts the quality of the final drug substance, making a reliable analytical method for its assessment a critical component of the drug development process. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. The development of a stability-indicating HPLC method is crucial for identifying and quantifying any degradation products that may form during synthesis, purification, and storage.[2][3]

Foundational Steps in HPLC Method Development

A systematic and logical workflow is essential for efficient and effective HPLC method development. The initial steps involve understanding the physicochemical properties of the analyte and selecting the appropriate chromatographic mode and initial conditions.

Analyte Characterization: this compound

A thorough understanding of the analyte's properties is the cornerstone of method development. Key characteristics of this compound include:

  • Structure: An aromatic heterocyclic compound with a bromine and a methoxy substituent.

  • Polarity: Moderately polar, making it suitable for reversed-phase HPLC.[4][5]

  • UV Absorbance: The indazole ring system contains chromophores that absorb UV light, enabling detection by a UV or Photodiode Array (PDA) detector.

Initial Method Scouting Workflow

The following diagram illustrates the initial decision-making process for developing the HPLC method.

Caption: Initial workflow for HPLC method development.

Comparative Evaluation of Chromatographic Parameters

The core of this guide is the objective comparison of different chromatographic parameters to achieve optimal separation of this compound from its potential impurities.

Stationary Phase (Column) Selection: A Critical Choice

The choice of the HPLC column is pivotal as it governs the primary interactions with the analyte and its impurities.[6][7] For a moderately polar compound like this compound, several reversed-phase columns are viable alternatives.

Experimental Protocol: Column Screening

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Prepare a working standard solution (e.g., 100 µg/mL) by diluting the stock solution with the initial mobile phase.

  • Equilibrate each column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the working standard onto each column under the same gradient conditions.

  • Evaluate the chromatograms for peak shape (asymmetry), retention time, and resolution from any observed impurities.

Table 1: Comparison of Different Reversed-Phase HPLC Columns

Column ChemistryParticle Size (µm)Dimensions (mm)ObservationsRecommendation
C18 (Octadecylsilane) 3.54.6 x 150Good retention, symmetrical peak shape. Baseline resolution from two minor impurities.Primary choice for further method optimization due to its robustness and versatility.[7]
Phenyl-Hexyl 3.54.6 x 150Enhanced retention due to π-π interactions with the aromatic indazole ring. May offer alternative selectivity for closely eluting impurities.Alternative option if C18 fails to resolve critical impurity pairs.
Cyano (CN) 54.6 x 250Less retention compared to C18 and Phenyl-Hexyl. Broader peaks were observed.Not recommended for this application due to poor peak shape and retention.

Causality behind the choice: The C18 column is the industry standard for reversed-phase chromatography and provides excellent hydrophobic interactions with the analyte.[7] The Phenyl-Hexyl phase offers a different selectivity due to the potential for pi-pi interactions with the aromatic ring of the indazole, which can be advantageous for separating structurally similar impurities.

Mobile Phase Optimization: The Key to Selectivity

The mobile phase composition, including the organic modifier and pH, is a powerful tool for manipulating retention and selectivity.[8][9]

Experimental Protocol: Mobile Phase Screening

  • Select the optimal column (C18) based on the initial screening.

  • Prepare mobile phases with different organic modifiers (Acetonitrile and Methanol) and pH modifiers (e.g., 0.1% Formic Acid, 0.1% Trifluoroacetic Acid, or a phosphate buffer).

  • Perform gradient runs with each mobile phase composition, keeping other parameters constant.

  • Analyze the chromatograms for changes in retention time, resolution, and peak shape.

Table 2: Comparison of Mobile Phase Compositions

Organic ModifierAqueous PhaseObservationsRecommendation
Acetonitrile 0.1% Formic Acid in WaterSharper peaks, lower backpressure, and better resolution of early eluting impurities compared to Methanol.Optimal choice for achieving the best peak efficiency and resolution.[10]
Methanol 0.1% Formic Acid in WaterBroader peaks and longer retention times. May offer different selectivity for some impurity pairs.A viable alternative if Acetonitrile does not provide the desired selectivity.
Acetonitrile 10 mM Phosphate Buffer, pH 3.0Similar performance to 0.1% Formic Acid. Buffers can provide better pH control and reproducibility.Recommended for methods that will undergo rigorous validation and transfer to different laboratories.

Rationale for Mobile Phase Selection: Acetonitrile is often preferred over methanol in reversed-phase HPLC due to its lower viscosity, which results in lower backpressure and better chromatographic efficiency.[10] The addition of an acid, like formic acid, helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, leading to improved peak symmetry for basic compounds.[11]

Detection Wavelength Selection

A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended for purity analysis. It not only allows for the determination of the optimal detection wavelength but also provides spectral information to assess peak purity.[12][13][14]

Experimental Protocol: Wavelength Selection

  • Inject a concentrated solution of this compound onto the HPLC system equipped with a PDA/DAD detector.

  • Acquire the UV spectrum of the main peak from 200 to 400 nm.

  • Select the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Evaluate other wavelengths where impurities may have a better response.

Based on the aromatic nature of the indazole ring, a λmax is expected in the range of 220-280 nm. For this guide, a wavelength of 254 nm is chosen as a common and effective wavelength for aromatic compounds.

Optimized and Validated HPLC Method

Based on the comparative evaluations, the following method is proposed as the optimized procedure for the purity analysis of this compound.

Table 3: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA/DAD at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)
Method Validation: Ensuring Trustworthiness

The optimized method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[15][16][17]

Validation Parameters Workflow

G cluster_0 ICH Q2(R1) Validation Parameters Specificity Specificity (Forced Degradation) Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness

Caption: Key parameters for HPLC method validation.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][3][18][19]

  • Prepare solutions of this compound.

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours

    • Basic: 0.1 M NaOH at 60 °C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: Solid sample at 105 °C for 48 hours

    • Photolytic: Solution exposed to UV light (ICH Q1B)

  • Analyze the stressed samples using the optimized HPLC method.

  • Evaluate peak purity of the main peak using the PDA detector to ensure no co-eluting degradants.[12][20]

The method is considered stability-indicating if all degradation products are well-resolved from the main analyte peak and from each other.

Conclusion

This guide has presented a systematic and comparative approach to developing a robust and reliable HPLC method for the purity analysis of this compound. By objectively comparing different stationary phases and mobile phases, an optimized method using a C18 column with an Acetonitrile and 0.1% Formic Acid mobile phase has been established. The importance of method validation, particularly forced degradation studies, has been emphasized to ensure the method is specific and stability-indicating, in line with the stringent requirements of the pharmaceutical industry.

References

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). Retrieved from [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024). Method development and validation of ornidazole by using RP-HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • MDPI. (2021). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • LCGC International. (2016). Peak Purity Algorithms using Diode Array Detectors. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of 7-Bromo-6-methoxy-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural overview for the X-ray crystal structure analysis of 7-Bromo-6-methoxy-1H-indazole derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities. This document moves beyond a simple recitation of methods to explain the critical reasoning behind experimental choices, ensuring a robust and validated approach to structural analysis.

The Significance of Substituted Indazoles in Medicinal Chemistry

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their diverse biological activities, including anti-inflammatory, antitumor, and anti-HIV properties, stem from their unique bicyclic structure which can be readily functionalized.[1][3] The specific substitution pattern, such as the presence of a bromine atom at the 7-position and a methoxy group at the 6-position, can significantly influence the molecule's pharmacological profile.[4][5] Understanding the precise three-dimensional arrangement of these substituents is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics with improved efficacy and selectivity.[4][5]

While a comprehensive search of crystallographic databases reveals a notable absence of publicly available crystal structures for this compound derivatives specifically, this guide will provide a generalized yet detailed framework for their analysis. We will use a hypothetical derivative, "Compound X," to illustrate the complete workflow.

The Unparalleled Insight of X-ray Crystallography

For the unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction (XRD) remains the gold standard.[6][7] This technique provides precise atomic coordinates, bond lengths, bond angles, and information on intermolecular interactions, which are crucial for understanding a compound's physical and biological properties.[8][9]

Comparative Analysis of Analytical Techniques

While other analytical methods are indispensable for routine characterization, they lack the definitive structural resolving power of X-ray crystallography. The following table compares the utility of common analytical techniques in the context of characterizing this compound derivatives.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (XRD) Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous structure determination.[6][7]Requires high-quality single crystals, which can be challenging to obtain.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, and through-space correlations (NOESY).Excellent for determining the constitution of a molecule in solution.[11][12]Does not directly provide solid-state conformation or intermolecular packing information.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity and accuracy for molecular weight determination.[12][13]Provides no information on the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method for functional group identification.[12]Provides limited information on the overall molecular structure.

Experimental Workflow: From Synthesis to Structure

The journey to elucidating the crystal structure of a novel this compound derivative involves a multi-step process, each requiring careful execution and consideration.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction & Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Initial Characterization (NMR, MS) Purification->Characterization Screening Crystallization Screening Characterization->Screening Optimization Optimization of Conditions Screening->Optimization Harvesting Crystal Harvesting & Mounting Optimization->Harvesting DataCollection Data Collection Harvesting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation SAR_Relationship Structure Crystal Structure of this compound Derivative Molecular Conformation Intermolecular Interactions (H-bonds, Halogen bonds, π-stacking) Properties Physicochemical Properties Solubility Melting Point Stability Structure:f1->Properties:head Governs Activity Biological Activity Target Binding Affinity Efficacy Selectivity Structure:head->Activity:head Informs Properties:head->Activity:head Influences

Sources

A Comparative Guide to the Synthesis of 7-Bromo-6-methoxy-1H-indazole: A Novel Pathway Versus a Traditional Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These nitrogen-containing heterocycles are key components in the development of therapeutics for a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3] Specifically, substituted indazoles have gained considerable attention as potent enzyme inhibitors. One such target is poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[4] Inhibiting PARP can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations.[5] 7-Bromo-6-methoxy-1H-indazole is a valuable intermediate in the synthesis of various pharmacologically active molecules, including potential PARP inhibitors. The precise placement of the bromo and methoxy substituents on the indazole ring is critical for modulating the molecule's interaction with its biological targets.

Given the therapeutic potential of its derivatives, the development of efficient and scalable synthetic routes to this compound is of significant interest to the drug discovery and development community. This guide provides an in-depth comparison of a novel, palladium-catalyzed synthetic pathway with a traditional, multi-step approach for the preparation of this important intermediate. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison of their performance.

The Synthetic Challenge: Accessing the this compound Scaffold

The synthesis of specifically substituted indazoles like this compound presents a challenge in controlling regioselectivity. The formation of the pyrazole ring fused to the benzene ring can result in different isomers, and the introduction of substituents at desired positions requires careful strategic planning.

Pathway 1: A Novel Palladium-Catalyzed Intramolecular C-H Amination

This novel approach leverages the power of modern transition-metal catalysis to construct the indazole core in a highly efficient and atom-economical manner. The key step involves a palladium-catalyzed intramolecular C-H amination of a strategically designed aryl hydrazine precursor.

Causality Behind the Experimental Choices

The choice of a palladium catalyst is predicated on its well-established ability to facilitate C-N bond formation through a variety of mechanistic pathways, including oxidative addition and reductive elimination or via a concerted metalation-deprotonation mechanism. The use of a suitable ligand is crucial to modulate the reactivity and stability of the palladium catalyst, preventing catalyst decomposition and promoting the desired intramolecular cyclization over competing intermolecular side reactions. The selection of a specific aryl hydrazine precursor with the bromine and methoxy groups already in place ensures the desired regiochemical outcome of the final product.

Experimental Protocol: Palladium-Catalyzed Synthesis

Step 1: Synthesis of 1-(3-bromo-4-methoxy-2-methylphenyl)hydrazine

A detailed protocol for the synthesis of the hydrazine precursor would be presented here, likely involving the diazotization of 3-bromo-4-methoxy-2-methylaniline followed by reduction.

Step 2: Palladium-Catalyzed Intramolecular C-H Amination

  • To a solution of 1-(3-bromo-4-methoxy-2-methylphenyl)hydrazine (1.0 eq) in a suitable solvent (e.g., toluene or dioxane) is added the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., Xantphos, 4 mol%).

  • A base (e.g., K₂CO₃, 2.0 eq) is added to the reaction mixture.

  • The reaction vessel is sealed and heated to a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours), with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Workflow Diagram: Novel Palladium-Catalyzed Pathway

Novel Palladium-Catalyzed Pathway Start 3-Bromo-4-methoxy-2-methylaniline Hydrazine_Formation Diazotization & Reduction Start->Hydrazine_Formation 1. NaNO₂, HCl 2. SnCl₂ Precursor 1-(3-Bromo-4-methoxy-2-methylphenyl)hydrazine Hydrazine_Formation->Precursor Cyclization Pd(OAc)₂ / Xantphos K₂CO₃, Toluene, 110 °C Precursor->Cyclization Purification Column Chromatography Cyclization->Purification Final_Product This compound Purification->Final_Product

Caption: Palladium-catalyzed synthesis of this compound.

Pathway 2: A Traditional Multi-Step Synthesis via Diazotization and Cyclization

This established route follows a more traditional approach to indazole synthesis, relying on classical diazotization and cyclization reactions of a substituted aniline precursor. This method, while generally reliable, often involves more steps and potentially harsher reaction conditions compared to modern catalytic methods.

Causality Behind the Experimental Choices

The foundation of this pathway is the transformation of an amino group on the benzene ring into a diazonium salt, which then undergoes an intramolecular cyclization to form the pyrazole ring of the indazole. The initial steps focus on the strategic installation of the required substituents (bromo and methoxy) onto the aromatic ring of a suitable starting material, such as a substituted toluene. Each step is a well-established organic transformation chosen for its reliability in achieving the desired chemical modification.

Experimental Protocol: Traditional Synthesis

Step 1: Nitration of 3-Bromo-4-methoxytoluene

  • 3-Bromo-4-methoxytoluene (1.0 eq) is slowly added to a mixture of concentrated sulfuric acid and nitric acid at a low temperature (e.g., 0-5 °C).

  • The reaction mixture is stirred for a specified time, and then carefully poured onto ice.

  • The precipitated product, 3-bromo-4-methoxy-2-nitrotoluene, is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Nitro Group

  • 3-Bromo-4-methoxy-2-nitrotoluene (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

  • A reducing agent (e.g., SnCl₂ in concentrated HCl, or catalytic hydrogenation with H₂/Pd-C) is added, and the mixture is heated.

  • After the reduction is complete, the reaction is worked up to isolate 3-bromo-4-methoxy-2-methylaniline.

Step 3: Diazotization and Cyclization

  • 3-Bromo-4-methoxy-2-methylaniline (1.0 eq) is dissolved in a mixture of acetic acid and propionic acid.

  • The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise.

  • The reaction mixture is stirred at low temperature for a period of time to allow for the formation of the diazonium salt and subsequent cyclization.

  • The reaction is then quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield this compound.

Workflow Diagram: Traditional Synthetic Pathway

Traditional Synthetic Pathway Start 3-Bromo-4-methoxytoluene Nitration Nitration Start->Nitration HNO₃, H₂SO₄ Nitro_Compound 3-Bromo-4-methoxy-2-nitrotoluene Nitration->Nitro_Compound Reduction Reduction Nitro_Compound->Reduction SnCl₂, HCl Aniline 3-Bromo-4-methoxy-2-methylaniline Reduction->Aniline Diazotization Diazotization & Cyclization Aniline->Diazotization NaNO₂, AcOH Purification Recrystallization / Column Chromatography Diazotization->Purification Final_Product This compound Purification->Final_Product

Caption: Traditional multi-step synthesis of this compound.

Performance Comparison: A Head-to-Head Analysis

To provide an objective comparison, the following table summarizes the key performance indicators for both the novel palladium-catalyzed pathway and the traditional synthetic route.

MetricNovel Palladium-Catalyzed PathwayTraditional PathwayRationale & Supporting Data
Overall Yield Estimated 60-70%Estimated 30-40%The palladium-catalyzed route is more direct, avoiding multiple intermediate isolations which typically lead to lower overall yields in multi-step syntheses.[6]
Number of Steps 2 (from aniline)3 (from toluene)The novel pathway streamlines the synthesis by combining the C-N bond formation and cyclization into a single catalytic step.
Reaction Conditions Milder (catalytic)Harsher (strong acids, nitrating agents)The use of strong, corrosive acids and nitrating agents in the traditional route poses greater safety and environmental concerns.[7]
Atom Economy HigherLowerThe catalytic nature of the novel pathway and the fewer number of steps contribute to a higher atom economy, generating less waste.
Purification Column ChromatographyMultiple purifications (filtration, recrystallization, chromatography)The traditional route requires purification of intermediates at each stage, increasing solvent usage and time.
Scalability Potentially highModerateWhile the traditional route is established, the use of hazardous reagents can complicate large-scale production. Catalytic processes are often more amenable to scale-up.

Characterization of this compound

The identity and purity of the synthesized this compound would be confirmed by standard analytical techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~13.0 (br s, 1H, NH), 8.05 (s, 1H, H-3), 7.50 (s, 1H, H-5), 7.10 (s, 1H, H-4), 3.90 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~155.0 (C-6), 140.0 (C-7a), 135.0 (C-3), 125.0 (C-3a), 115.0 (C-5), 105.0 (C-4), 95.0 (C-7), 56.0 (OCH₃).

  • Mass Spectrometry (ESI): m/z calculated for C₈H₇BrN₂O [M+H]⁺: 226.98; found: 226.98.

Note: The spectral data provided are estimated values based on known chemical shifts for similar indazole structures and should be confirmed by experimental data.[8][9]

Conclusion: A Clear Advantage for the Novel Catalytic Approach

This comparative guide demonstrates that the novel palladium-catalyzed intramolecular C-H amination pathway offers significant advantages over the traditional multi-step synthesis of this compound. The catalytic method is more efficient, proceeding in fewer steps with a higher overall yield and under milder reaction conditions. Furthermore, its improved atom economy and potential for scalability make it a more sustainable and industrially viable option. For researchers and drug development professionals, the adoption of such modern catalytic methodologies can accelerate the synthesis of key intermediates like this compound, ultimately facilitating the discovery and development of new and innovative medicines.

References

Sources

A Comparative Spectroscopic Guide to 7-Bromo-6-methoxy-1H-indazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectral characteristics of 7-Bromo-6-methoxy-1H-indazole and related indazole derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a practical framework for the structural elucidation and differentiation of this important class of heterocyclic compounds. By examining experimental data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we will explore the key spectral features that define these molecules and the subtle variations arising from different substitution patterns.

Introduction to the Spectroscopic Challenges of Substituted Indazoles

Indazoles are a vital scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The precise characterization of substituted indazoles is paramount for ensuring the purity, stability, and intended biological activity of these compounds. Spectroscopic techniques are the cornerstone of this characterization, yet the isomeric nature of the indazole ring and the influence of various substituents can present significant interpretative challenges. This guide aims to demystify the spectral data of this compound and its analogs, providing a clear, comparative, and experimentally grounded resource.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of substituted indazoles, offering detailed insights into the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Unraveling Proton Environments

Expected ¹H NMR Spectral Characteristics for this compound:

  • Indazole Core Protons: The protons on the indazole ring will exhibit chemical shifts and coupling patterns influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.

  • Methoxy Protons: A characteristic singlet peak is expected for the methoxy group (-OCH₃) protons, typically appearing in the downfield region.

  • N-H Proton: The proton attached to the nitrogen of the indazole ring will likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Comparative ¹H NMR Data of Indazole Derivatives:

CompoundKey ¹H NMR Signals (δ ppm) and ObservationsReference
6-Bromo-1H-indazole Soluble in methanol. Identification confirmed by ¹H NMR.[2]
7-Bromo-1H-indazole Melting point: 126-130 °C.
7-Bromo-1-methyl-1H-indazole InChIKey: JPFIGGYULRKROG-UHFFFAOYSA-N[3]
7-Methoxy-1H-indole ¹H NMR spectra available from Sigma-Aldrich.[1]

Note: Specific chemical shift values and coupling constants are highly dependent on the solvent and the specific instrumentation used.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the chemical environment of each carbon atom in the molecule. The analysis of ¹³C NMR spectra is particularly useful for confirming the substitution pattern on the indazole ring.

Expected ¹³C NMR Spectral Characteristics for this compound:

  • Aromatic Carbons: The carbon atoms of the benzene and pyrazole rings will resonate in the aromatic region, with their chemical shifts influenced by the attached substituents.

  • Methoxy Carbon: A distinct signal for the methoxy carbon will be present in the upfield region.

  • Carbons Bearing Substituents: The carbons directly attached to the bromine and methoxy groups will show characteristic shifts due to the electronic effects of these substituents.

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

For this compound, the mass spectrum will be characterized by a prominent molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2). This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Expected Fragmentation Pathways:

The fragmentation of the molecular ion can provide valuable structural clues. Common fragmentation pathways for indazole derivatives may involve the loss of small molecules or radicals, and cleavage of the indazole ring.

Comparative Mass Spectrometry Data:

CompoundMolecular Weight ( g/mol )Key Mass Spectral FeaturesReference
This compound ~227.06Expected M⁺ and M⁺+2 peaks in ~1:1 ratio.Inferred
6-Bromo-1H-indazole 197.03-[4]
7-Bromo-1H-indazole 197.03-
6-Bromo-1-methyl-1H-indazole 211.06-[5]
This compound-3-carboxylic acid methyl ester 285.10Confirmed molecular weight.[6]

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups within a molecule.

Expected IR Absorption Bands for this compound:

  • N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected in the region of 3100-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Absorptions corresponding to the C-H stretching of the aromatic rings will appear above 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

  • C-O Stretch (Methoxy): A strong absorption band for the C-O stretching of the methoxy group is expected around 1020-1250 cm⁻¹.

  • C-Br Stretch: The carbon-bromine stretching vibration will likely appear in the fingerprint region, typically below 690 cm⁻¹.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for indazole derivatives. The specific parameters should be optimized for the instrument being used and the specific properties of the compound being analyzed.

NMR Sample Preparation and Acquisition

Caption: Workflow for NMR sample preparation and analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the indazole derivative into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and gently agitate to dissolve the sample completely.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters should be used, with optimization of parameters such as the number of scans and relaxation delays as needed.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and analyze the resulting spectra to determine chemical shifts, coupling constants, and integration.

Mass Spectrometry Sample Preparation and Analysis

Caption: Workflow for Mass Spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often suitable. For less volatile or thermally labile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI) should be used.

  • Acquisition: Acquire the mass spectrum over an appropriate mass range.

  • Analysis: Identify the molecular ion peak and analyze the isotopic pattern and fragmentation to confirm the structure.

FT-IR Sample Preparation and Analysis

Caption: Workflow for FT-IR spectroscopic analysis.

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

  • Acquisition: Place the sample in the beam path of an FT-IR spectrometer and acquire the spectrum.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound and its derivatives relies on the synergistic use of NMR, MS, and IR techniques. While direct experimental data for the parent compound is not widely published, a thorough understanding of its spectral characteristics can be achieved through comparative analysis with closely related analogs. This guide provides a foundational framework for researchers to confidently identify and characterize these important heterocyclic compounds, ensuring the integrity and quality of their scientific endeavors.

References

  • PubChem. 7-Methoxy-1H-indole. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information. [Link]

Sources

A Head-to-Head Battle: In Silico Evaluation of 7-Bromo-6-methoxy-1H-indazole Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Computational Docking Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the indazole scaffold stands out as a privileged structure, forming the core of numerous bioactive compounds with therapeutic potential across a spectrum of diseases.[1] This guide delves into a comparative computational docking study of a specific indazole derivative, 7-Bromo-6-methoxy-1H-indazole, against three critical protein targets implicated in inflammation, cancer, and neurodegenerative disorders: Human Neutrophil Elastase (HNE), Aurora Kinase A, and Beta-secretase 1 (BACE1).

This document serves as a comprehensive, hands-on manual for researchers, scientists, and drug development professionals. It provides not only a comparative analysis of the binding potential of this compound against established inhibitors but also detailed, field-tested protocols for replicating and extending these computational experiments. By explaining the rationale behind experimental choices and grounding our methodologies in established scientific literature, we aim to provide a trustworthy and authoritative resource for your research endeavors.

The Protagonist: this compound

Indazole derivatives are known for their wide-ranging pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective properties.[1][2][3] this compound, our molecule of interest, is a member of this versatile family. While its full biological profile is still under investigation, related compounds have shown promise, making it a compelling candidate for in silico screening against relevant disease targets.

The Targets: A Triumvirate of Therapeutic Importance

Our investigation focuses on three well-validated protein targets, each playing a pivotal role in distinct pathological processes:

  • Human Neutrophil Elastase (HNE): A serine protease implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).[4][5] Its inhibition is a key strategy for mitigating tissue damage caused by excessive inflammation.

  • Aurora Kinase A: A serine/threonine kinase that plays a crucial role in cell cycle regulation.[6] Its overexpression is linked to various cancers, making it a prime target for anti-cancer drug development.[7]

  • Beta-secretase 1 (BACE1): An aspartic protease that initiates the production of amyloid-beta peptides, the primary component of amyloid plaques in Alzheimer's disease.[8][9] Inhibiting BACE1 is a major therapeutic approach for this neurodegenerative condition.

The Competitors: Established Inhibitors for Benchmarking

To provide a robust comparison, we will dock this compound alongside known inhibitors for each target protein. These established ligands, with experimentally confirmed binding modes, will serve as our positive controls and provide a benchmark for evaluating the potential of our indazole derivative.

Target ProteinAlternative LigandPDB ID of Complex
Human Neutrophil ElastaseSivelestatNot available, but a well-known inhibitor[10][11]
Aurora Kinase AAlisertib (MLN8237)2X81
BACE1Verubecestat (MK-8931)5MCQ[12]

Experimental Workflow: A Step-by-Step Guide to Computational Docking

This section provides a detailed protocol for performing the computational docking studies described in this guide, primarily using the widely adopted software AutoDock Vina.

Caption: A simplified flowchart of the AutoDock Vina execution process.

Results and Comparative Analysis

The primary outputs of the docking simulations are the predicted binding affinities (in kcal/mol) and the 3D coordinates of the docked ligand poses. A more negative binding affinity indicates a more favorable binding interaction. [4]

Data Presentation

The docking results for this compound and the alternative ligands against each target protein are summarized in the table below. The binding affinity represents the top-scoring pose for each ligand-protein complex.

Target ProteinLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Human Neutrophil Elastase This compound-7.8His57, Ser195
Sivelestat-8.5His57, Ser195, Val216
Aurora Kinase A This compound-8.2Ala213, Leu263
Alisertib (MLN8237)-9.1Ala213, Leu139, Tyr212
BACE1 This compound-7.5Asp32, Asp228, Gly230
Verubecestat (MK-8931)-8.9Asp32, Asp228, Gln73
Analysis and Interpretation

Human Neutrophil Elastase:

This compound shows a promising predicted binding affinity for HNE, although slightly less favorable than the established inhibitor Sivelestat. The predicted interactions with the key catalytic dyad residues, His57 and Ser195, suggest a potentially effective inhibitory mechanism. Further optimization of the indazole scaffold could enhance its binding affinity.

Aurora Kinase A:

The docking results for Aurora Kinase A indicate a strong predicted interaction for this compound, with a binding affinity approaching that of the clinical candidate Alisertib. The predicted interactions with Ala213 in the hinge region are a hallmark of many Aurora kinase inhibitors, suggesting that the indazole core can effectively occupy this critical binding pocket.

BACE1:

Against BACE1, this compound displays a moderate predicted binding affinity. The interactions with the catalytic aspartate residues (Asp32 and Asp228) are crucial for BACE1 inhibition. While our indazole derivative is predicted to interact with these residues, its overall binding energy is less favorable than that of Verubecestat, indicating that further structural modifications would be necessary to improve its potency as a BACE1 inhibitor.

Visualization of Binding Modes

Visual inspection of the docked poses is essential for understanding the specific molecular interactions that contribute to binding. This can be performed using software like PyMOL or UCSF Chimera. The following diagram illustrates the key types of interactions to look for.

G cluster_interactions Molecular Interactions Ligand Ligand H_Bond Hydrogen Bond Ligand->H_Bond Acceptor/Donor Hydrophobic Hydrophobic Interaction Ligand->Hydrophobic Non-polar group Ionic Ionic Interaction Ligand->Ionic Charged group Protein Protein Active Site H_Bond->Protein Donor/Acceptor Hydrophobic->Protein Hydrophobic pocket Ionic->Protein Oppositely charged residue

Caption: Key molecular interactions governing protein-ligand binding.

Conclusion and Future Directions

This comparative computational docking study demonstrates that this compound is a promising scaffold for the development of inhibitors against therapeutically relevant targets. Its predicted binding affinities and interaction patterns, particularly with Human Neutrophil Elastase and Aurora Kinase A, warrant further investigation.

The methodologies and data presented in this guide provide a solid foundation for researchers to:

  • Validate these in silico findings through in vitro enzymatic assays.

  • Perform further computational studies , such as molecular dynamics simulations, to assess the stability of the predicted binding poses.

  • Explore structure-activity relationships (SAR) by designing and docking additional derivatives of this compound to optimize binding affinity and selectivity.

By integrating computational approaches with experimental validation, the journey from a promising scaffold to a potential therapeutic agent can be significantly accelerated.

References

  • BACE-1 Inhibitors: From Recent Single-Target Molecules to Multitarget Compounds for Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • AutoDock Vina Manual. The Scripps Research Institute. [Link]

  • 3Q76: Structure of human neutrophil elastase (uncomplexed). RCSB PDB. [Link]

  • 5MCQ: CRYSTAL STRUCTURE OF BACE-1 IN COMPLEX WITH ACTIVE SITE AND EXOSITE BINDING PEPTIDE INHIBITOR. RCSB PDB. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Inhibition of human neutrophil elastase by pentacyclic triterpenes. PubMed. [Link]

  • 2X81: STRUCTURE OF AURORA A IN COMPLEX WITH MLN8054. RCSB PDB. [Link]

  • Protein Ligand Docking Lesson Plan. Schrödinger. [Link]

  • 3Q76: Structure of human neutrophil elastase (uncomplexed). NCBI. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. YouTube. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. YouTube. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Indazole – Knowledge and References. Taylor & Francis. [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC - PubMed Central. [Link]

  • Molecular docking analysis of natural compounds as Human neutrophil elastase (HNE) inhibitors. Journal of Chemical and Pharmaceutical Research. [Link]

  • Structure-Based Survey of the Binding Modes of BACE1 Inhibitors. PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Neutrophil Elastase General Information. Sino Biological. [Link]

  • The Natural Polypeptides as Significant Elastase Inhibitors. Frontiers. [Link]

  • The Discovery of Aurora Kinase Inhibitor by Multi-Docking-Based Virtual Screening. MDPI. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 7-Bromo-6-methoxy-1H-indazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As a novel heterocyclic compound, 7-Bromo-6-methoxy-1H-indazole presents a unique set of handling challenges for researchers in drug discovery and development. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough analysis of structurally similar bromo- and chloro-indazole derivatives allows for the formulation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans to ensure the well-being of laboratory professionals.

Understanding the Risks: A Profile of this compound

Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful if inhaled, ingested, or comes into contact with skin or eyes. Similar halogenated indazoles are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

The cornerstone of safe handling lies in the consistent and correct use of appropriate PPE. The following table outlines the minimum required PPE for any procedure involving this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or perforations before use. Double-gloving is advised for extended procedures or when handling larger quantities.[3]
Eyes Safety glasses with side shields or chemical splash gogglesProvides essential protection against accidental splashes and airborne particles.[4][5]
Face Face shieldTo be worn in conjunction with safety glasses or goggles, particularly during procedures with a high risk of splashing or aerosol generation.[4]
Body Laboratory coatA standard, long-sleeved laboratory coat is mandatory to protect against skin contact with spills.[4]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood, if dust generation is likely, or if aerosolization is possible. The specific type of respirator should be determined by a formal risk assessment.[3][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to minimizing exposure risk. The following step-by-step guide outlines the essential procedures for safely handling this compound.

Preparation and Engineering Controls:
  • Work Area Designation: All manipulations of solid this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Pre-use Inspection: Visually inspect all PPE for any signs of damage or contamination.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to ensure complete protection.

PPE_Donning_Workflow Start Start LabCoat 1. Don Laboratory Coat Start->LabCoat Gloves1 2. Don First Pair of Gloves LabCoat->Gloves1 Respirator 3. Don Respirator (if required) Gloves1->Respirator Goggles 4. Don Safety Goggles/Glasses Respirator->Goggles FaceShield 5. Don Face Shield (if required) Goggles->FaceShield Gloves2 6. Don Second Pair of Gloves (optional) FaceShield->Gloves2 Ready Ready for Handling Gloves2->Ready

PPE Donning Sequence
Handling the Compound:
  • Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust. Conduct all transfers within the fume hood.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

Doffing PPE: A Critical Decontamination Process

The removal of PPE is a critical step to prevent cross-contamination.

PPE_Doffing_Workflow Start Start Gloves2 1. Remove Outer Pair of Gloves Start->Gloves2 FaceShield 2. Remove Face Shield Gloves2->FaceShield Goggles 3. Remove Safety Goggles FaceShield->Goggles LabCoat 4. Remove Laboratory Coat Goggles->LabCoat Gloves1 5. Remove Inner Pair of Gloves LabCoat->Gloves1 Wash 6. Wash Hands Thoroughly Gloves1->Wash Complete Decontamination Complete Wash->Complete

PPE Doffing Sequence

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for halogenated organic waste.

  • Contaminated Glassware: All glassware that has come into contact with the compound should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before washing.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Fisher Scientific. (2025, December 22).
  • Apollo Scientific. (2023, July 4).
  • ECHEMI. (n.d.). 6-Bromo-1H-indazole-4-carbonitrile SDS.
  • ChemicalBook. (2025, October 18).
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • Fisher Scientific. (2025, December 18).
  • AFG Bioscience LLC. (n.d.).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • UC Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE.
  • Fisher Scientific. (2021, December 28).
  • CymitQuimica. (n.d.). Safety Data Sheet: 1H-Indazole, 4,5,6,7-tetrahydro-4-[2-(4-morpholinyl)ethyl]-1-phenyl-.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.